6-TRITC
描述
属性
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-isothiocyanatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)21-11-15(26-14-32)5-8-18(21)25(29)30/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYNJKLOYWCXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)N=C=S)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399568 | |
| Record name | Tetramethylrhodamine isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80724-20-5 | |
| Record name | Tetramethylrhodamine-6-isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080724205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylrhodamine isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAMETHYLRHODAMINE-6-ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4JXE979JH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
6-TRITC: An In-depth Technical Guide for Researchers
Introduction: Tetramethylrhodamine-6-isothiocyanate (6-TRITC) is a prominent member of the rhodamine family of fluorescent dyes. Characterized by its bright orange-red fluorescence, this compound is an indispensable tool in a myriad of biological and biomedical research applications. Its utility stems from the isothiocyanate reactive group, which allows for stable covalent labeling of biomolecules. This guide provides a comprehensive overview of the chemical properties, applications, and relevant protocols for the effective use of this compound in a research setting.
Core Chemical and Physical Properties
This compound is an amine-reactive derivative of tetramethylrhodamine. The "6" isomer specifies the position of the isothiocyanate group on the pendant phenyl ring. It is often sold as a mixture with its 5-isomer, as their spectral properties are nearly identical.[1] The dye is typically a dark red powder.[1]
Quantitative Data Summary
The key physicochemical and spectral properties of this compound are summarized in the table below. It is important to note that spectral characteristics can be influenced by environmental factors such as the solvent, pH, and the nature of the conjugated biomolecule.[1]
| Property | Value | Notes |
| Molecular Formula | C₂₅H₂₁N₃O₃S | [2] |
| Molecular Weight | 443.52 g/mol | [3] |
| CAS Number | 80724-20-5 | [2] |
| Excitation Maximum (λex) | 544 - 560 nm | Varies with solvent.[4][5] |
| Emission Maximum (λem) | 572 - 590 nm | Varies with solvent.[4][5] |
| Molar Extinction Coefficient (ε) | ≥ 80,000 M⁻¹cm⁻¹ | In Methanol |
| Fluorescence Quantum Yield (Φf) | Not widely reported; generally high | Rhodamine dyes are known for high quantum yields.[4] The related compound, 6-TAMRA, has a reported quantum yield of approximately 0.1 in standard conditions, which is considered highly fluorescent.[6] |
| Solubility | Soluble in DMSO, DMF, methanol, ethanol | [2][4] |
| Appearance | Dark red powder | [4] |
| Storage | 2-8°C, desiccated, protected from light | [2] |
Chemical Structure and Reactivity
The foundational utility of this compound lies in the reactivity of its isothiocyanate (-N=C=S) functional group. This group readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, under mild alkaline conditions (pH 8.0-9.0) to form a stable thiourea (B124793) linkage.[1] This covalent conjugation is the cornerstone of its application as a fluorescent label for proteins, antibodies, and other amine-containing biomolecules.
References
- 1. Rhodamine B isothiocyanate mixed isomers 36877-69-7 [sigmaaldrich.com]
- 2. Tetramethylrhodamine self-quenching is a probe of conformational change on the scale of 15–25 Å - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. researchgate.net [researchgate.net]
A Technical Guide to 6-TRITC (Tetramethylrhodamine-6-isothiocyanate)
This guide provides an in-depth overview of 6-TRITC, a widely used fluorescent dye in biological research and drug development. It covers the fundamental properties, chemical structure, and practical applications of this molecule, tailored for researchers, scientists, and professionals in the field.
Core Concepts: Full Name and Chemical Structure
Full Name: The acronym this compound stands for Tetramethylrhodamine-6-isothiocyanate . It is one of the two isomers of Tetramethylrhodamine isothiocyanate (TRITC), the other being 5-TRITC.[1] this compound is also sometimes referred to as the R-isomer of TRITC.[2][3]
Chemical Structure: this compound is a derivative of the rhodamine dye family, characterized by a xanthene core functionalized with an isothiocyanate group at the 6-position of the bottom benzene (B151609) ring.[1] This isothiocyanate group (-N=C=S) is highly reactive towards primary amine groups found in proteins and other biomolecules, allowing for stable covalent labeling.[4][5]
The molecular formula for this compound is C₂₅H₂₁N₃O₃S.[3][4][6]
Below is a diagram illustrating the general workflow for protein labeling using this compound.
Caption: General workflow for labeling proteins with this compound.
Physicochemical and Spectroscopic Properties
This compound is a red solid that is soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[5][7] It is relatively photostable and its fluorescence is not significantly affected by changes in pH.[8]
The spectroscopic properties of TRITC are a key aspect of its utility. While there can be slight variations depending on the solvent and conjugation state, the typical excitation and emission maxima are in the green-yellow and orange-red regions of the visible spectrum, respectively.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~544-560 nm | [1][7] |
| Emission Maximum (λem) | ~572-590 nm | [1][7] |
| Molecular Weight | ~479.98 g/mol | [7] |
| Appearance | Red solid | [7] |
Applications in Research and Drug Development
The primary application of this compound is as a fluorescent label for various biomolecules. Its ability to covalently bind to primary amines makes it suitable for labeling:
-
Proteins and Antibodies: Labeled antibodies are extensively used in techniques like immunofluorescence microscopy, flow cytometry, and western blotting to visualize and quantify specific target proteins.
-
Nucleic Acids: this compound is frequently used for labeling nucleotides and nucleic acids for applications in fluorescence in situ hybridization (FISH) and other molecular biology techniques.[2]
-
Peptides and Haptens: It can be used as a probe for haptenated proteins and peptides in allergy research.[8]
-
Tracers: Due to its bright fluorescence, this compound can be used as a tracer for confocal imaging in living cells and for studying microcirculation and cell permeability.[5][8]
Experimental Protocol: General Antibody Labeling
This section provides a generalized protocol for the covalent conjugation of this compound to an antibody. Note that optimal conditions may vary depending on the specific antibody and should be determined empirically.
Materials:
-
Antibody solution (e.g., 1 mg/mL in 0.1 M sodium bicarbonate buffer, pH 9.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare this compound solution: Dissolve 1 mg of this compound in 100 µL of anhydrous DMSO to make a 10 mg/mL stock solution. This should be done immediately before use.
-
Determine the amount of this compound to use: A common starting point is a 10-20 fold molar excess of this compound to the antibody.
-
Reaction: While gently stirring the antibody solution, slowly add the calculated amount of the this compound solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with continuous gentle stirring. Protect the mixture from light.
-
Purification: Separate the labeled antibody from the unreacted this compound using a desalting column pre-equilibrated with PBS.
-
Characterization: The degree of labeling can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for TRITC).
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like bovine serum albumin and storing at -20°C or -80°C.[9]
The following diagram illustrates the signaling pathway for immunofluorescence using a this compound labeled secondary antibody.
Caption: Indirect immunofluorescence using a this compound labeled antibody.
References
- 1. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 2. This compound [Tetramethylrhodamine-6-isothiocyanate] *CAS 80724-20-5* | AAT Bioquest [aatbio.com]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. shop.tdblabs.se [shop.tdblabs.se]
- 6. Tetramethylrhodamine isothiocyanate | C25H21N3O3S | CID 4123009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
6-TRITC: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine (B1193902) isothiocyanate (TRITC) is a well-established, amine-reactive fluorescent dye belonging to the rhodamine family. Characterized by its bright orange-red fluorescence, TRITC has been an indispensable tool in a myriad of biological and biomedical research applications, including immunofluorescence microscopy, flow cytometry, and fluorescence-based assays. This technical guide provides an in-depth exploration of the core spectroscopic properties of the 6-isomer of TRITC (6-TRITC), detailed protocols for its application in labeling and imaging, and a discussion of its photostability and pH sensitivity.
Core Spectroscopic Properties of this compound
The fluorescence of this compound is dictated by its molecular structure, which features a xanthene core. Upon absorption of a photon, the π-electron system is excited to a higher energy state. The molecule then rapidly relaxes to the lowest vibrational level of the excited state before returning to the ground state, emitting a photon of a longer wavelength in the process. This phenomenon is known as fluorescence. The key quantitative spectroscopic properties of this compound are summarized in the table below. It is important to note that these values can be influenced by environmental factors such as the solvent, pH, and the nature of the conjugated biomolecule.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~544 - 557 nm | Varies with solvent. In methanol (B129727), the peak is around 544 nm. |
| Emission Maximum (λem) | ~570 - 576 nm | Varies with solvent. In methanol, the peak is around 572 nm. |
| Molar Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ | In methanol. |
| Quantum Yield (Φ) | 0.1 - 0.7 | Highly dependent on the local environment and conjugation state. |
| Recommended Laser Line | 532 nm or 561 nm | Well-suited for excitation. |
| Appearance | Red solid | Soluble in DMF and DMSO. |
Experimental Protocols
Measurement of this compound Excitation and Emission Spectra
This protocol outlines the general procedure for measuring the fluorescence spectra of a fluorophore like this compound using a spectrofluorometer.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes
-
This compound stock solution (e.g., in DMSO)
-
Appropriate solvent (e.g., methanol or PBS)
-
Pipettes
Procedure:
-
Instrument Warm-up: Turn on the spectrofluorometer and its light source (typically a xenon arc lamp) and allow it to warm up for the manufacturer-recommended time to ensure stable output.
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent within a quartz cuvette. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation maximum should ideally be below 0.1).
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum of this compound (e.g., 575 nm).
-
Set the excitation monochromator to scan across a range of wavelengths that includes the expected excitation peak (e.g., 480 nm to 560 nm).
-
Acquire the excitation spectrum. The resulting spectrum will show the fluorescence intensity at the fixed emission wavelength as a function of the excitation wavelength. The peak of this spectrum is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum (λex).
-
Set the emission monochromator to scan across a range of wavelengths longer than the excitation wavelength (e.g., 560 nm to 700 nm).
-
Acquire the emission spectrum. This will show the fluorescence intensity as a function of the emission wavelength. The peak of this spectrum is the emission maximum (λem).
-
-
Data Analysis: Analyze the spectra to determine the peak excitation and emission wavelengths.
Indirect Immunofluorescence Staining of Cultured Cells
This protocol describes a common application of this compound in visualizing specific proteins within fixed cells using a TRITC-conjugated secondary antibody.[1]
Materials:
-
Cultured cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody (specific to the target protein)
-
TRITC-conjugated secondary antibody (specific to the host species of the primary antibody)
-
Mounting medium (with or without DAPI)
-
Microscope slides
-
Fluorescence microscope with appropriate filters for TRITC
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips to the desired confluency.
-
Gently wash the cells with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBST (PBS with 0.05% Tween 20).
-
-
Secondary Antibody Incubation:
-
Dilute the TRITC-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST, protected from light.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium. A mounting medium containing DAPI can be used to counterstain the nuclei.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for TRITC (e.g., excitation filter ~540/25 nm, emission filter ~605/55 nm).
-
Photostability and pH Sensitivity
Photostability: TRITC exhibits good photostability, making it suitable for fluorescence microscopy.[2] However, like all fluorophores, it is susceptible to photobleaching upon prolonged exposure to intense excitation light. To minimize photobleaching, it is recommended to:
-
Use an anti-fade mounting medium.
-
Minimize the exposure time and intensity of the excitation light.
-
Acquire images efficiently.
For applications requiring exceptional photostability, alternative dyes such as Alexa Fluor 555 may be considered.[3]
pH Sensitivity: The fluorescence of TRITC is generally stable within the physiological pH range.[4] However, its fluorescence intensity can be influenced by changes in pH, particularly in highly acidic or alkaline environments.[5] Low and high pH levels can affect the emission spectra and fluorescence lifetime of TRITC.[5] It is advisable to perform experiments in well-buffered solutions to ensure consistent fluorescence output.
Conclusion
This compound remains a valuable and widely used fluorescent probe in biological research. Its bright orange-red fluorescence, well-characterized spectral properties, and established conjugation chemistries make it a reliable choice for a variety of applications, most notably in immunofluorescence. By understanding its core properties and following optimized protocols, researchers can effectively leverage this compound to visualize and investigate cellular structures and processes with high fidelity.
References
- 1. benchchem.com [benchchem.com]
- 2. optolongfilter.com [optolongfilter.com]
- 3. quora.com [quora.com]
- 4. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectra and fluorescence lifetimes of lissamine rhodamine, tetramethylrhodamine isothiocyanate, texas red, and cyanine 3.18 fluorophores: influences of some environmental factors recorded with a confocal laser scanning microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photophysical Properties of 6-TRITC
For Researchers, Scientists, and Drug Development Professionals
Tetramethylrhodamine-6-isothiocyanate (6-TRITC) is a pivotal fluorescent probe within the rhodamine family, extensively utilized for covalently labeling proteins, antibodies, and other biomolecules. Its isothiocyanate group reacts readily with primary amines under mild alkaline conditions to form a stable thiourea (B124793) linkage.[1] This guide provides a comprehensive overview of its core photophysical properties—quantum yield and molar extinction coefficient—along with detailed experimental protocols for their determination and application.
Core Photophysical & Chemical Properties
The utility of a fluorophore is defined by its photophysical characteristics. These properties for this compound are influenced by environmental factors such as the solvent, pH, and the nature of the conjugated biomolecule. The data presented below are benchmark values under specified conditions.
Table 1: Quantitative Data for this compound
| Property | Value | Conditions / Notes |
| Excitation Maximum (λEx) | 544 nm | In Methanol (MeOH)[2] |
| 557 nm | General value[3] | |
| 560 nm | TRITC isomers in DMSO[1] | |
| Emission Maximum (λEm) | 572 nm | In Methanol (MeOH)[2] |
| 576 nm | General value[3] | |
| 590 nm | TRITC isomers in DMSO[1] | |
| Molar Extinction Coefficient (ε) | ~100,000 M⁻¹cm⁻¹ | At 544 nm in Methanol (for mixed isomers) |
| Fluorescence Quantum Yield (Φ) | Not explicitly reported for this compound isomer. | Rhodamine dyes are known for high quantum yields. For instance, Rhodamine 6G in ethanol (B145695) has a Φ of 0.95.[4] The quantum yield is highly solvent-dependent.[5][6] |
| Molecular Weight | 479.98 g/mol | [2] |
| Reactive Group | Isothiocyanate (-N=C=S) | Reacts with primary amines. |
| Solubility | DMF, DMSO, Methanol, Ethanol | [1][2] |
Experimental Protocols
Accurate determination of the molar extinction coefficient and quantum yield is critical for quantitative applications. The following sections detail the standard methodologies.
Protocol 1: Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law:
A = εcl
Where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (M⁻¹cm⁻¹)
-
c is the molar concentration of the substance (M)
-
l is the path length of the cuvette (typically 1 cm)
Methodology:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a precise volume of a suitable solvent (e.g., anhydrous DMSO or methanol) to create a concentrated stock solution.
-
Concentration Series: Prepare a series of dilutions from the stock solution. It is crucial that the absorbance values of these dilutions fall within the linear range of the spectrophotometer, typically between 0.1 and 1.0.
-
Spectrophotometer Measurement:
-
Calibrate the spectrophotometer using a blank cuvette containing only the solvent.
-
Measure the absorbance of each dilution at the maximum absorption wavelength (λmax), which for this compound is approximately 544 nm in methanol.[2]
-
-
Data Analysis:
-
Plot the measured absorbance (A) on the y-axis against the known molar concentration (c) on the x-axis.
-
Perform a linear regression on the data points. The slope of this line corresponds to the molar extinction coefficient (ε) when the path length is 1 cm.
-
Protocol 2: Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, which compares the sample to a well-characterized standard, is most commonly employed.
Principle: The quantum yield of an unknown sample (X) can be calculated relative to a standard (ST) with a known quantum yield using the following equation:
ΦX = ΦST (GradX / GradST) (ηX² / ηST²)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
Methodology:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and absorption/emission spectra that overlap with this compound. Rhodamine 6G in ethanol (Φ ≈ 0.95) is a suitable choice.[4]
-
Preparation of Solutions:
-
Prepare a series of five to six dilute solutions of both the this compound sample and the Rhodamine 6G standard in the same solvent (e.g., ethanol).
-
The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (ideally ≤ 0.1) to avoid inner filter effects.
-
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.
-
The excitation wavelength should be the same for both the sample and standard.
-
-
Data Analysis:
-
For each spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus absorbance (x-axis).
-
Determine the slope (gradient) of the resulting straight line for both the sample (GradX) and the standard (GradST).
-
-
Calculation: Use the gradients and the known quantum yield of the standard to calculate the quantum yield of this compound using the equation above. Since the solvent is the same for both, the refractive index term (η²) cancels out.
Protocol 3: General Procedure for Antibody Labeling with this compound
This protocol provides a general method for the covalent labeling of proteins, such as antibodies, with this compound. Optimization may be required for specific proteins.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer).
-
Conjugation Buffer: 0.1 M sodium bicarbonate or 50 mM borate (B1201080) buffer, pH 8.5-9.0.
-
This compound Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL immediately before use.
-
Purification Column: Gel filtration column (e.g., Sephadex G-25) or dialysis equipment.
Methodology:
-
Antibody Preparation: Dialyze the antibody solution against the Conjugation Buffer overnight at 4°C to remove any amine-containing preservatives (e.g., Tris or glycine). Adjust the protein concentration to 2-10 mg/mL.
-
Reaction Setup:
-
Slowly add a 10- to 20-fold molar excess of the this compound solution to the stirring antibody solution.
-
For example, for 1 mL of a 6 mg/mL IgG solution (~40 nmol), add approximately 35 µL of a 1 mg/mL TRITC solution (~73 nmol).
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle stirring or rocking is recommended.
-
Purification: Separate the labeled antibody from unreacted this compound. This is a critical step to minimize background fluorescence.
-
Gel Filtration: Pass the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). The larger antibody-dye conjugate will elute first.
-
Dialysis: Alternatively, dialyze the mixture against PBS at 4°C for 24-48 hours with several buffer changes.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL), which is the molar ratio of dye to protein. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at ~544 nm (for TRITC).
-
-
Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) or a preservative like sodium azide (B81097) and store at -20°C.
References
- 1. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 2. biotium.com [biotium.com]
- 3. Tetramethyl Rhodamine Isothiocyanate/TRITC FluoroFinder [app.fluorofinder.com]
- 4. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantum yield - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 6-TRITC for Amine Labeling
For Researchers, Scientists, and Drug Development Professionals
Tetramethylrhodamine (B1193902) isothiocyanate (TRITC) is a well-established, amine-reactive fluorescent dye from the rhodamine family. Valued for its bright orange-red fluorescence and relative photostability, 6-TRITC is an indispensable tool for covalently labeling proteins, antibodies, and other biomolecules for use in a variety of research applications, including immunofluorescence microscopy and flow cytometry.[1][2][3] This guide provides a detailed exploration of its core mechanism of action, photophysical properties, and comprehensive protocols for its application in biomolecule conjugation.
Core Mechanism of Action: The Thiourea (B124793) Linkage
The utility of this compound as a fluorescent label is centered on the reactivity of its isothiocyanate functional group (-N=C=S).[1] This group readily undergoes a nucleophilic addition reaction with unprotonated aliphatic primary amine groups (-NH₂), such as the ε-amino groups found on the side chains of lysine (B10760008) residues within proteins.[1][4]
The reaction proceeds efficiently under mild alkaline conditions, typically at a pH between 8.0 and 9.0.[1][5] In this pH range, a significant fraction of the primary amines on the biomolecule are deprotonated, making them nucleophilic and available for reaction. The process results in the formation of a highly stable thiourea bond (-NH-CS-NH-), which covalently and irreversibly attaches the tetramethylrhodamine fluorophore to the target molecule.[1][3][6] This stable linkage ensures that the fluorescent signal is reliably associated with the labeled biomolecule throughout subsequent experimental procedures.
It is critical to perform the labeling reaction in an amine-free buffer, such as carbonate-bicarbonate or borate (B1201080) buffer, as buffers containing primary amines (e.g., Tris) will compete for reaction with the TRITC, reducing labeling efficiency.[5][7]
Physicochemical and Spectroscopic Properties
This compound is an isomer of TRITC, which is often supplied as a mixture of the 5- and 6-isomers.[1] These isomers have nearly identical spectral properties.[1] The dye is typically a dark red powder that is soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1] Key quantitative data are summarized below. Note that photophysical properties can be influenced by environmental factors such as solvent, pH, and the nature of the conjugated biomolecule.[1]
| Property | Value | References |
| Molecular Weight | 443.5 g/mol | [8][9] |
| Excitation Maximum (λex) | ~555 - 557 nm | [10] |
| Emission Maximum (λem) | ~575 - 580 nm | [8][11] |
| Molar Extinction Coefficient (ε) | ~65,000 - 100,000 M⁻¹cm⁻¹ at ~555 nm | [2][12] |
| Typical Purity | >95% | |
| Reactive Group | Isothiocyanate (-N=C=S) | [1] |
| Reacts With | Primary Amines (-NH₂) | [1][3][8] |
| Linkage Formed | Thiourea | [1][6] |
Experimental Protocols
The following sections provide a detailed methodology for the covalent labeling of proteins (e.g., antibodies) with this compound, followed by purification of the conjugate. Optimization may be necessary for specific proteins and applications.
This protocol outlines the steps for conjugating this compound to a protein. A 15- to 25-fold molar excess of the dye to the protein is a common starting point for optimization.[2][5]
Materials:
-
Protein to be labeled (e.g., antibody)
-
This compound (Tetramethylrhodamine-6-isothiocyanate)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Conjugation Buffer: 100 mM carbonate-bicarbonate buffer, pH 9.0.[5] (Alternatively, 50 mM borate buffer, pH 8.5).[7]
-
Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Gel filtration column (e.g., Sephadex G-25) or dialysis equipment.[1][13]
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the cold (4°C) Conjugation Buffer to a final concentration of approximately 5-10 mg/mL.[5][7]
-
Ensure any buffers containing primary amines (e.g., Tris) or ammonium (B1175870) sulfate (B86663) have been thoroughly removed.[6]
-
-
This compound Solution Preparation:
-
Conjugation Reaction:
-
While gently stirring the protein solution, slowly add the calculated volume of the this compound solution. A common starting point is a 15- to 20-fold molar excess of TRITC.[2]
-
Incubate the reaction mixture for 1-2 hours at room temperature.[1][5][7]
-
Protect the reaction from light by covering the tube with aluminum foil to prevent photobleaching of the dye.[1][2]
-
Purification is a critical step to remove unconjugated TRITC, which can cause high background fluorescence.[1][13] Size exclusion chromatography (gel filtration) is the most common and effective method.[13]
Procedure (Using Gel Filtration):
-
Column Equilibration: Equilibrate a gel filtration column (e.g., Sephadex G-25) with Purification Buffer (PBS, pH 7.4).[2]
-
Sample Application: Carefully load the entire reaction mixture from the conjugation step onto the top of the equilibrated column.
-
Elution: Begin eluting the sample with Purification Buffer. The larger, TRITC-labeled protein conjugate will travel faster through the column and elute first as a colored band.[13] The smaller, unreacted TRITC molecules will enter the pores of the resin, extending their path and causing them to elute later in a separate colored band.[13]
-
Fraction Collection: Collect the fractions corresponding to the first colored band, which contains the purified TRITC-protein conjugate.
-
Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide (B81097) or dividing it into aliquots and storing at -20°C.[3]
To ensure reproducibility, it is beneficial to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of TRITC, ~555 nm (A₅₅₅).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law.
-
Calculate the DOL using the following formula:
-
DOL = (A₅₅₅ × Molar Mass of Protein) / ([A₂₈₀ - (A₅₅₅ × CF)] × ε_TRITC)
-
Where:
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. caymanchem.com [caymanchem.com]
- 9. scbt.com [scbt.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. Tetramethylrhodamine-5-Isothiocyanate (5-TRITC; G isomer) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 12. Extinction Coefficient [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]
- 13. benchchem.com [benchchem.com]
The Solubility of 6-TRITC: A Technical Guide for Researchers
An In-depth Technical Guide on the Solubility of 6-Tetramethylrhodamine-6-isothiocyanate (6-TRITC) in Dimethyl Sulfoxide (B87167) (DMSO) and Aqueous Buffers for Labeling Applications.
Tetramethylrhodamine-6-isothiocyanate, commonly known as this compound, is a bright, orange-fluorescent dye widely utilized in biological research for the covalent labeling of proteins, antibodies, and other biomolecules.[1][2] As a member of the rhodamine dye family, its utility is rooted in its isothiocyanate group (-N=C=S), which readily reacts with primary amine groups (-NH₂) found on target molecules, forming a stable thiourea (B124793) bond.[3][4] This robust covalent linkage enables the stable and specific tagging of biomolecules for a variety of applications, including immunofluorescence, flow cytometry, and fluorescence microscopy.[4]
Achieving successful and reproducible conjugation hinges on the proper handling and dissolution of this hydrophobic dye. This guide provides a detailed overview of the solubility characteristics of this compound in the recommended organic solvent, DMSO, and its subsequent use in aqueous buffer systems, which are critical for most biological experiments.
Solubility Characteristics
The physicochemical properties of this compound, a dark red or deep violet powder, dictate its solubility.[5][6] It is highly soluble in polar aprotic organic solvents like dimethylformamide (DMF) and, most commonly, dimethyl sulfoxide (DMSO).[4][5][7] Conversely, it exhibits poor solubility in aqueous solutions, a critical consideration for experimental design. Direct dissolution in aqueous buffers is generally not recommended as it can lead to precipitation and inconsistent results.[8]
The standard and recommended practice is to first prepare a concentrated stock solution in anhydrous DMSO.[8][9] This stock solution can then be added in small volumes to the aqueous reaction buffer to achieve the desired final concentration for labeling, minimizing the final DMSO concentration to avoid impacting the biological system (typically ≤0.5%).[8][10]
Quantitative Solubility Data
The following table summarizes the solubility data for this compound in DMSO. It is important to note that direct quantitative solubility in aqueous buffers is not typically provided due to the dye's low solubility and tendency to hydrolyze. The working concentration in aqueous buffers is achieved by diluting a high-concentration DMSO stock.
| Solvent | Temperature | Maximum Solubility (Approx.) | Notes |
| DMSO | 25°C (RT) | ≥ 50 mM[10] | Recommended solvent for preparing high-concentration stock solutions.[4][5][7] |
| Ethanol (100%) | 25°C (RT) | ~10 mM[10] | Exhibits significant solubility, but DMSO is more common for stock preparation.[5][7] |
| Methanol | Not Specified | Soluble[5][7] | Another potential organic solvent for dissolution. |
| Aqueous Buffers (e.g., PBS) | 25°C (RT) | < 10 µM[10] | Very low solubility. Working solutions are prepared by diluting a DMSO stock. |
This data is compiled from various sources and should be used as a guideline. It is recommended to perform small-scale solubility tests before preparing large-volume solutions.
Experimental Protocols
Adherence to proper dissolution and handling protocols is paramount for successful conjugation and to ensure the reactivity of the dye. The isothiocyanate group is susceptible to hydrolysis, especially in aqueous environments, which would render it unable to react with amines.[11] Therefore, using anhydrous DMSO and preparing aqueous solutions immediately before use is critical.
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol outlines the steps for preparing a high-concentration stock solution, which can be stored for future use.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (high-purity, in a sealed bottle to prevent water absorption)[12]
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is approximately 479.98 g/mol .[11][13] For 1 mg of this compound, you will need approximately 2.08 µL of DMSO to make a 10 mM solution.
-
Dissolve: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mix: Cap the vial tightly and vortex thoroughly for 2-5 minutes until the powder is completely dissolved.[12] A clear, deep red/violet solution should be formed.
-
Inspect: Visually inspect the solution against a light source to ensure there are no visible particulates. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[8][14]
-
Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[15] Store the aliquots protected from light at -20°C.[6] When stored properly, the DMSO stock solution is stable for at least 2 years.[6]
Protocol 2: Preparation of a this compound Working Solution for Protein Conjugation
This protocol describes the dilution of the DMSO stock solution into an appropriate aqueous buffer for labeling proteins, such as antibodies.
Materials:
-
10 mM this compound stock solution in DMSO
-
Protein solution (e.g., antibody at 1-10 mg/mL)
-
Amine-free conjugation buffer (e.g., 100 mM carbonate/bicarbonate buffer, pH 8.0-9.0)[3][16]
-
Purification column (e.g., gel filtration column like Sephadex G-25)[4][17]
Procedure:
-
Protein Preparation: Ensure the protein to be labeled is in an amine-free buffer (e.g., carbonate/bicarbonate or borate (B1201080) buffer).[3] Buffers containing primary amines, such as Tris, must be avoided as they will compete with the target protein for reaction with TRITC.[4][9] This can be achieved by dialyzing the protein against the conjugation buffer.[3]
-
Calculate Molar Ratio: Determine the volume of the this compound stock solution needed. A 10- to 25-fold molar excess of TRITC to protein is a common starting point for optimization.[4][16]
-
Dilution and Reaction: While gently stirring the protein solution, slowly add the calculated volume of the this compound DMSO stock.[16][17]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4][18]
-
Purification: After incubation, it is critical to separate the TRITC-conjugated protein from unreacted dye and hydrolysis byproducts.[4] This is typically achieved using a gel filtration column. The larger, labeled protein will elute first.[17]
-
Storage: Store the purified conjugate according to the protein's requirements, typically at 4°C for short-term use or at -20°C with a cryoprotectant for long-term storage.[17]
Visualized Workflows and Mechanisms
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: General workflow for preparing and using this compound for protein labeling.
Caption: Chemical reaction between a protein's primary amine and this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 6. This compound - CAS-Number 80724-20-5 - Order from Chemodex [chemodex.com]
- 7. shop.tdblabs.se [shop.tdblabs.se]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. biotium.com [biotium.com]
- 12. benchchem.com [benchchem.com]
- 13. 5(6)-TRITC [Tetramethylrhodamine-5-(and-6)-isothiocyanate] *CAS 95197-95-8* | AAT Bioquest [aatbio.com]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Stability and Storage of 6-TRITC Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 6-TRITC (Tetramethylrhodamine-6-isothiocyanate) powder. The information herein is intended to ensure the integrity and performance of this critical fluorescent labeling reagent in research and development applications.
Core Concepts of this compound Stability
This compound is an amine-reactive fluorescent dye widely used for covalently labeling proteins, antibodies, and other biomolecules.[1] The stability of the this compound powder is paramount for achieving consistent and reliable labeling efficiency. The primary reactive group, the isothiocyanate (-N=C=S), is susceptible to degradation, particularly through hydrolysis. Therefore, proper storage and handling are crucial to prevent the loss of reactivity and ensure the dye's performance.
Key factors influencing the stability of this compound powder include:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Moisture: The isothiocyanate group is sensitive to hydrolysis, which can be initiated by exposure to humidity.[2]
-
Light: As a fluorescent molecule, this compound can be susceptible to photobleaching or photodegradation upon prolonged exposure to light.[3]
Recommended Storage Conditions and Stability Data
For optimal long-term stability, this compound powder should be stored under controlled conditions. The following tables summarize the recommended storage conditions and provide illustrative data from accelerated stability studies.
Table 1: Recommended Storage Conditions for this compound Powder
| Parameter | Recommended Condition | Expected Stability |
| Long-Term Storage | -20°C | ≥ 4 years [4] |
| Protect from light | ||
| Store with desiccant | ||
| Short-Term Storage | 2-8°C | Data not available; for temporary storage only |
| Shipping | Ambient Temperature | Stable for the duration of shipping |
Table 2: Illustrative Data from an Accelerated Stability Study of this compound Powder
This table presents hypothetical but expected outcomes from an accelerated stability study. The data illustrates the potential impact of elevated temperature and humidity on the purity of this compound powder over a 12-week period.
| Storage Condition | Time Point | Visual Appearance | Purity by HPLC (%) | Change in Purity (%) |
| -20°C (Control) | 0 weeks | Dark red powder | 98.5 | 0.0 |
| 12 weeks | No change | 98.3 | -0.2 | |
| 40°C / 75% RH | 4 weeks | Slight clumping | 96.2 | -2.3 |
| 8 weeks | Clumping, slight darkening | 94.1 | -4.4 | |
| 12 weeks | Dark, clumped powder | 91.5 | -7.0 | |
| 60°C / Ambient RH | 1 week | Darkening of powder | 93.8 | -4.7 |
| 2 weeks | Significant darkening | 89.1 | -9.4 | |
| Light Exposure | 7 days | Fading of color | 95.5 | -3.0 |
| (ICH Q1B conditions) |
Note: The data in this table is illustrative and intended to demonstrate expected trends in an accelerated stability study. Actual results may vary.
Experimental Protocol for Stability Assessment of this compound Powder
This section outlines a detailed methodology for conducting a stability study on this compound powder.
Materials and Equipment
-
This compound powder (test sample)
-
Controlled environment stability chambers (e.g., 40°C/75% RH, 60°C)
-
Photostability chamber compliant with ICH Q1B guidelines[5][6]
-
Amber glass vials with screw caps
-
Desiccator with desiccant
-
Analytical balance
-
UV-Visible Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[7]
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mobile phase)
Sample Preparation and Storage
-
Aliquot approximately 5-10 mg of this compound powder into individual amber glass vials for each time point and storage condition.
-
For control samples, place vials in a desiccator at -20°C, protected from light.
-
For accelerated stability testing, place vials in stability chambers set to the desired temperature and humidity conditions (e.g., 40°C/75% RH, 60°C/ambient RH).[8]
-
For photostability testing, expose the powder in a chemically inert, transparent container to a light source as per ICH Q1B guidelines, alongside a dark control sample.[5]
Testing Schedule
Samples should be pulled and analyzed at predetermined intervals. A typical schedule for an accelerated study is:
-
Initial (Time 0)
-
Week 1
-
Week 2
-
Week 4
-
Week 8
-
Week 12
Analytical Procedures
At each time point, perform the following analyses:
-
Visual Inspection: Document any changes in the physical appearance of the powder, such as color change, clumping, or melting.
-
Solubility Test:
-
Prepare a 1 mg/mL solution of the this compound powder in anhydrous DMSO.
-
Visually inspect for complete dissolution and the presence of any particulate matter. Note any changes in solubility compared to the control.
-
-
UV-Visible Spectrophotometric Analysis:
-
Prepare a dilute solution of this compound in methanol.
-
Scan the absorbance spectrum from 400 nm to 600 nm.[9]
-
Record the wavelength of maximum absorbance (λmax) and the absorbance value. Compare the spectra to the control sample to detect any shifts in λmax or changes in absorbance intensity, which could indicate degradation.
-
-
Purity Assessment by HPLC:
-
Develop and validate a reversed-phase HPLC method for the analysis of this compound.[7][10]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) is often suitable for isothiocyanates.
-
Column: A C18 column is typically used.
-
Detection: Monitor the elution profile at the λmax of this compound (around 544-550 nm).
-
Sample Preparation: Dissolve a known amount of this compound powder in a suitable solvent (e.g., DMSO) and dilute with the mobile phase.
-
Analysis: Inject the sample and record the chromatogram. Calculate the purity of this compound as a percentage of the total peak area. The appearance of new peaks may indicate the formation of degradation products.
-
Visualizations
Experimental Workflow for this compound Stability Testing
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Humidity in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 3. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pnrjournal.com [pnrjournal.com]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isomeric Differences of 5-TRITC and 6-TRITC
For researchers, scientists, and drug development professionals leveraging fluorescent labeling, Tetramethylrhodamine isothiocyanate (TRITC) is a well-established and cost-effective choice for conjugating to proteins and other biomolecules. This guide provides a detailed examination of the core differences between its two constituent isomers, 5-TRITC and 6-TRITC, to inform experimental design and application. While often used as a mixture, understanding the subtle distinctions between these isomers can be critical for specific applications.
Core Principles of TRITC Isomers
TRITC is an amine-reactive fluorescent dye from the rhodamine family, characterized by its bright orange-red fluorescence. It is commercially available as a mixture of two isomers, 5-TRITC and this compound, which differ in the substitution pattern of the isothiocyanate group on the bottom phenyl ring.[1] The isothiocyanate group (-N=C=S) readily reacts with primary amine groups (-NH₂), such as those on the lysine (B10760008) residues of proteins, under mild basic conditions (pH 8-9) to form a stable thiourea (B124793) linkage.[1] This covalent conjugation is the foundation of TRITC's utility in stably labeling biomolecules for visualization and analysis.[1]
The core rhodamine structure is responsible for the fluorescent properties of TRITC. Upon excitation by light of an appropriate wavelength, the delocalized π-electron system of the xanthene structure is promoted to an excited electronic state. The molecule then rapidly returns to the ground state by emitting a photon of lower energy (longer wavelength), a phenomenon known as fluorescence.[1]
Chemical Structure and Isomeric Variation
The sole structural difference between 5-TRITC and this compound lies in the position of the isothiocyanate functional group on the benzoic acid part of the rhodamine core. In 5-TRITC, the isothiocyanate group is at the 5-position, while in this compound, it is at the 6-position. This subtle difference in the point of attachment to a target molecule can potentially influence the local environment of the fluorophore and, consequently, its photophysical properties and reactivity, though these differences are generally considered to be minor.[2]
References
The Enduring Legacy of Rhodamine Dyes: A Technical Guide to their History, Properties, and Applications
An in-depth exploration for researchers, scientists, and drug development professionals into the vibrant world of rhodamine dyes, from their historical discovery to their cutting-edge applications in modern science.
First synthesized in the late 19th century, rhodamine dyes have evolved from simple textile colorants to indispensable tools in a vast array of scientific disciplines. Their exceptional fluorescence properties, including high quantum yields and remarkable photostability, have cemented their role in high-sensitivity detection and imaging. This technical guide provides a comprehensive overview of the history, chemical properties, synthesis, and diverse applications of this vital class of fluorophores.
A Journey Through Time: The History and Development of Rhodamine Dyes
The story of rhodamine dyes begins in 1887 with the work of the industrial chemist Ceresole, who synthesized a new class of brilliantly fluorescent compounds with red-shifted spectra. He named them "rhodamines," derived from the Greek word "rhodon" for rose, a nod to the vibrant color of these novel dyes. The foundational structure of rhodamines is a xanthene core, a feature they share with the earlier-discovered fluorescein (B123965) dyes. However, key structural modifications in rhodamines, particularly the substitution of the oxygen atom in the xanthene ring with nitrogen-containing groups, endowed them with superior photostability, reduced pH sensitivity, and longer emission wavelengths compared to their predecessors.
The traditional synthesis of rhodamines involves the condensation of 3-aminophenols with phthalic anhydride (B1165640). This method, while foundational, often leads to the formation of regioisomers that are challenging to separate, impacting the purity and performance of the final product. Over the decades, significant advancements in synthetic organic chemistry have led to the development of more controlled and efficient methods. These include microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, and continuous flow methodologies that offer scalability and enhanced process control.
The evolution of rhodamine dyes has been marked by the introduction of a wide array of derivatives, each tailored for specific applications. Early and prominent members of this family include Rhodamine B and Rhodamine 6G. Subsequent modifications to the core structure have given rise to a rich palette of fluorophores with a broad range of spectral properties and functionalities. Notable examples include Tetramethylrhodamine (TMR) and its derivatives like TRITC (Tetramethylrhodamine Isothiocyanate), which are widely used for labeling proteins and antibodies. The development of derivatives such as Texas Red and the Alexa Fluor series further expanded the spectral range and improved the performance of rhodamine-based probes. More recent innovations include the development of silicon-substituted rhodamines (Si-rhodamines), which exhibit far-red to near-infrared fluorescence, a spectral region highly desirable for in vivo imaging due to reduced autofluorescence and deeper tissue penetration.[1][2]
Core Chemical Properties and Photophysical Characteristics
The utility of rhodamine dyes is intrinsically linked to their robust photophysical properties. They are characterized by strong absorption in the visible spectrum and intense fluorescence emission. The specific absorption and emission maxima can be fine-tuned by altering the substituents on the xanthene core. This chemical versatility allows for the rational design of rhodamine derivatives with tailored spectral characteristics for multiplexing experiments in fluorescence microscopy and flow cytometry.
A key feature of many rhodamine derivatives is the equilibrium between a fluorescent "open" zwitterionic form and a non-fluorescent "closed" spirolactone form.[3] This equilibrium is sensitive to the local environment, including solvent polarity and pH, a property that has been ingeniously exploited in the design of "smart" fluorescent probes that report on specific biological activities or conditions.[4]
The following table summarizes the key photophysical properties of several common rhodamine dyes, providing a valuable resource for selecting the appropriate fluorophore for a given application.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Rhodamine 110 | 499 | 521 | ~70,000 | ~0.88 |
| Rhodamine 6G | 524 | 547 | ~116,000 | ~0.95 |
| Rhodamine B | 543 | 565 | ~106,000 | ~0.31-0.70 |
| Tetramethylrhodamine (TMR) | 546 | 572 | ~92,000 | ~0.40 |
| TRITC | 547 | 572 | ~85,000 | ~0.20 |
| Texas Red-X, succinimidyl ester | 585 | 603 | ~102,000 | ~0.53 |
| Si-Rhodamine (SiR) | 652 | 672 | ~100,000 | ~0.41 |
Note: The photophysical properties of rhodamine dyes can be influenced by the solvent and local environment. The values presented here are representative and may vary depending on the specific conditions.
Visualizing Cellular Processes: Rhodamine-Based Probes in Action
The ability to conjugate rhodamine dyes to biomolecules or to design them to respond to specific cellular events has made them invaluable tools for visualizing and understanding complex biological processes. One prominent application is the development of fluorescent probes to monitor enzymatic activity within living cells.
For instance, rhodamine-based probes have been designed to detect the activity of various proteases. These probes typically consist of a rhodamine fluorophore whose fluorescence is quenched in its native state. Upon cleavage by a specific protease, the rhodamine moiety is released, leading to a significant increase in fluorescence intensity. This "turn-on" mechanism allows for the sensitive and real-time detection of enzyme activity.
Below is a conceptual diagram illustrating the general mechanism of a rhodamine-based fluorogenic probe for detecting protease activity.
Caption: General mechanism of a rhodamine-based protease activity probe.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, characterization, and application of rhodamine dyes.
General Synthesis of Rhodamine Dyes via Condensation
This protocol describes a general method for the synthesis of rhodamine dyes through the acid-catalyzed condensation of a 3-aminophenol (B1664112) derivative with a phthalic anhydride derivative.
Materials:
-
3-(Diethylamino)phenol (or other 3-aminophenol derivative)
-
Phthalic anhydride (or other anhydride derivative)
-
Sulfuric acid (concentrated) or methanesulfonic acid
-
Inert solvent (e.g., toluene, xylene)
-
Stirring apparatus with heating mantle and condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography (e.g., dichloromethane/methanol mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, combine the 3-aminophenol derivative (2 equivalents) and the phthalic anhydride derivative (1 equivalent).
-
Under a nitrogen atmosphere, add an inert solvent to the flask.
-
Slowly add the acid catalyst (e.g., concentrated sulfuric acid) to the reaction mixture with stirring.
-
Heat the reaction mixture to reflux (typically 130-180 °C) and maintain for several hours (4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and neutralize with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the crude rhodamine dye.
-
Collect the precipitate by filtration and wash with water.
-
Dry the crude product under vacuum.
-
Purify the crude dye using silica gel column chromatography with an appropriate solvent system to isolate the desired rhodamine derivative.[5]
-
Characterize the purified product using techniques such as NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy.[6][7][8]
Workflow for Fluorescence Microscopy Imaging
The following diagram illustrates a typical workflow for a fluorescence microscopy experiment using rhodamine-conjugated antibodies for immunofluorescence staining.
Caption: A typical workflow for immunofluorescence microscopy.[]
Protocol for Labeling Proteins with NHS-Ester Rhodamine Dyes
This protocol outlines the procedure for labeling proteins with N-hydroxysuccinimide (NHS)-ester functionalized rhodamine dyes, which react with primary amines on the protein surface.[10][11]
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.2-8.0)
-
NHS-ester rhodamine dye
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette
-
Stirring or rocking platform
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Dissolve the NHS-ester rhodamine dye in a small amount of anhydrous DMSO or DMF to create a stock solution (typically 1-10 mg/mL).
-
Slowly add a 10- to 20-fold molar excess of the dissolved dye to the protein solution while gently stirring. The optimal dye-to-protein ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against the appropriate buffer.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at the dye's maximum absorbance wavelength and at 280 nm (for protein concentration).
-
Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
Diverse Applications in Research and Drug Development
The exceptional properties of rhodamine dyes have led to their widespread adoption in numerous scientific and biomedical applications.
-
Fluorescence Microscopy: Rhodamine conjugates are extensively used as fluorescent labels for visualizing cellular structures and dynamics. They can be attached to antibodies for immunofluorescence, to phalloidin (B8060827) for staining actin filaments, or to specific ligands for targeting organelles like mitochondria.[][12]
-
Flow Cytometry: The bright fluorescence of rhodamine dyes makes them ideal for labeling cells and subcellular components for analysis and sorting by flow cytometry.
-
Fluorescent Probes and Sensors: The sensitivity of the rhodamine structure to its environment has been harnessed to create a wide range of fluorescent probes for detecting ions (e.g., Ca²⁺, H⁺), reactive oxygen species, and enzymatic activity.[4][13] These probes are crucial for studying cellular signaling and metabolism.
-
Drug Development: Rhodamine derivatives are employed in drug discovery and development for various purposes, including high-throughput screening assays, studying drug-target interactions, and as components of theranostic agents that combine diagnostic imaging and therapeutic functions.[14][15]
-
Super-Resolution Microscopy: The photophysical properties of certain rhodamine derivatives make them well-suited for advanced imaging techniques such as STED (Stimulated Emission Depletion) microscopy, which allows for visualization of cellular structures at the nanoscale.[12][16]
Conclusion
From their serendipitous discovery over a century ago, rhodamine dyes have undergone a remarkable transformation into a cornerstone of modern scientific research. Their inherent brightness, photostability, and chemical versatility have enabled countless discoveries in cell biology, biochemistry, and medicine. As synthetic methodologies continue to advance and our understanding of structure-property relationships deepens, the development of novel rhodamine-based probes with even more sophisticated functionalities is certain. The vibrant legacy of rhodamine dyes will undoubtedly continue to illuminate the path of scientific exploration for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Rhodamine B - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Red-emitting rhodamine dyes for fluorescence microscopy and nanoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rhodamine-based fluorescent probe for direct bio-imaging of lysosomal pH changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure–ATPase Activity Relationship of Rhodamine Derivatives as Potent Inhibitors of P-Glycoprotein CmABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescent dyes based on rhodamine derivatives for bioimaging and therapeutics: recent progress, challenges, and prospects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Fundamental Principles of Fluorescence for 6-TRITC
For Researchers, Scientists, and Drug Development Professionals
Core Principles of 6-TRITC Fluorescence
Tetramethylrhodamine-6-isothiocyanate (this compound) is a prominent member of the rhodamine family of fluorescent dyes, widely utilized for its bright orange-red fluorescence and its ability to covalently label biomolecules. Its utility in a range of applications, from fluorescence microscopy to flow cytometry, stems from its fundamental photophysical properties.
The fluorescence of this compound is governed by the absorption of light at a specific wavelength, which excites the molecule to a higher energy state. This excited state is short-lived, and as the molecule returns to its ground state, it emits a photon of light at a longer wavelength. This phenomenon, known as the Stokes shift, is a cornerstone of fluorescence applications, allowing for the detection of the emitted light against a darker background. The isothiocyanate group (-N=C=S) of this compound readily reacts with primary amine groups (-NH₂) found in proteins, such as on lysine (B10760008) residues, forming a stable thiourea (B124793) bond under mild alkaline conditions. This covalent conjugation allows for the specific and stable labeling of target biomolecules for visualization and analysis.
Quantitative Spectroscopic and Photophysical Data
The following tables summarize the key quantitative properties of this compound. These values can be influenced by environmental factors such as the solvent, pH, and the nature of the conjugated biomolecule.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Solvent/Conditions |
| Excitation Maximum (λex) | 544 nm | Methanol[1] |
| 560 nm | DMSO[2] | |
| Emission Maximum (λem) | 572 nm | Methanol[1] |
| 590 nm | DMSO[2] | |
| Molar Extinction Coefficient (ε) | ~85,000 - 100,000 M⁻¹cm⁻¹ | [3] |
| Recommended Laser Line | 532 nm or 561 nm | [3] |
| Common Filter Set | Excitation: 545/30 nm; Dichroic: 565 nm; Emission: 605/55 nm | [3] |
Table 2: Photophysical Properties of this compound
| Property | Value | Notes |
| Quantum Yield (Φ) | ~0.1 | The quantum yield is a measure of the efficiency of fluorescence, representing the ratio of photons emitted to photons absorbed.[3] |
| Fluorescence Lifetime (τ) | ~2.4 ns | This value is for the closely related tetramethylrhodamine (B1193902) methyl ester (TMRM) as a free dye and can change upon conjugation to biomolecules.[3] |
| Photostability | Relatively good | TRITC is known to be more photostable than fluorescein (B123965) isothiocyanate (FITC).[4] |
| pH Sensitivity | Relatively insensitive | The fluorescence of TRITC is stable over a pH range of 4 to 9.[4] |
Experimental Protocols
Protocol 1: Covalent Labeling of Antibodies with this compound
This protocol outlines a general procedure for the covalent labeling of antibodies with this compound. Optimization may be required for specific antibodies and applications.
Materials:
-
Purified antibody (1-2 mg/mL in an amine-free buffer, e.g., 100 mM carbonate/bicarbonate buffer, pH 9.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer: 100 mM carbonate/bicarbonate buffer, pH 9.0
-
Purification column (e.g., Sephadex G-25) or dialysis tubing (10K MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: Dialyze the antibody against the conjugation buffer overnight at 4°C to remove any amine-containing preservatives. Adjust the antibody concentration to 6 mg/mL in the conjugation buffer.[5]
-
TRITC Solution Preparation: Immediately before use, dissolve this compound in DMSO to a concentration of 1 mg/mL.[5]
-
Conjugation Reaction: While gently stirring the antibody solution, slowly add 35 µL of the TRITC solution for every 1 mL of the 6 mg/mL antibody solution.[5]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark, with continuous stirring.[5]
-
Purification: Separate the TRITC-conjugated antibody from the unconjugated dye using a gel filtration column pre-equilibrated with PBS. Alternatively, dialyze the reaction mixture against PBS overnight at 4°C with several buffer changes until no free dye is observed in the dialysis buffer.[3]
-
Determination of Degree of Labeling (Optional): The ratio of moles of TRITC to moles of antibody can be determined by measuring the absorbance at 280 nm (for protein) and 550 nm (for TRITC).[3]
-
Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a preservative such as sodium azide (B81097) and store at 4°C, or aliquot and store at -20°C.[3]
Protocol 2: Immunofluorescence Staining of Fixed Cells
This protocol provides a general procedure for the immunofluorescent staining of fixed cells using a this compound conjugated secondary antibody.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% - 0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody
-
This compound-conjugated Secondary Antibody
-
Antibody Dilution Buffer (can be the same as Blocking Buffer)
-
Mounting Medium with DAPI (optional, for nuclear counterstaining)
Procedure:
-
Cell Preparation: Wash cultured cells on coverslips briefly with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[6]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If the target antigen is intracellular, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[6]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer to the cells and incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.[6]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Antibody Dilution Buffer. Aspirate the blocking buffer and add the diluted primary antibody to the cells. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[6]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in Antibody Dilution Buffer. Add the diluted secondary antibody to the cells and incubate for 1 hour at room temperature in a dark, humidified chamber.[6]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslip onto a microscope slide using a mounting medium, avoiding air bubbles.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter set for TRITC. Store the slides at 4°C in the dark.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes and workflows involving this compound.
Caption: The Jablonski diagram illustrating the process of fluorescence excitation and emission.
Caption: A simplified workflow for the covalent labeling of an antibody with this compound.
Caption: Visualization of the B-cell receptor (BCR) signaling cascade, highlighting the detection of phosphorylated Syk (p-Syk) using a this compound-conjugated antibody.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Khan Academy [khanacademy.org]
- 6. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]
6-TRITC: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth overview of 6-Tetramethylrhodamine Isothiocyanate (6-TRITC), a widely used amine-reactive fluorescent dye. Tailored for researchers, scientists, and drug development professionals, this document details the core properties, experimental protocols, and applications of this compound in cellular and molecular biology.
Core Properties and Quantitative Data
This compound is a derivative of rhodamine, characterized by its bright orange-red fluorescence. Its isothiocyanate group readily reacts with primary amines, such as those found in proteins and other biomolecules, to form stable thiourea (B124793) bonds. This property makes it a versatile tool for fluorescently labeling molecules for a variety of applications.
Photophysical and Chemical Properties
The key properties of this compound are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | References |
| CAS Number | 80724-20-5 | [1][2] |
| Molecular Formula | C₂₅H₂₁N₃O₃S | |
| Molecular Weight | 443.52 g/mol | |
| Appearance | Deep violet powder | [1] |
| Purity | ≥95% (Elemental Analysis) | [1] |
| Excitation Maximum (λex) | ~544 - 557 nm | |
| Emission Maximum (λem) | ~570 - 576 nm | |
| Solubility | Soluble in DMSO, DMF, and chloroform | [1] |
Storage and Stability
Proper storage is crucial to maintain the integrity and reactivity of this compound.
| Condition | Recommendation | Duration | References |
| Long-term Storage (Solid) | -20°C, protected from light and moisture. | At least 2 years | [1] |
| Stock Solution | Aliquoted and stored at -20°C. | Up to 6 months | |
| Working Solution | Prepare fresh before use. |
Experimental Protocols
This section provides detailed methodologies for common applications of this compound, including antibody labeling and visualization of the actin cytoskeleton.
Protocol 1: Covalent Labeling of Antibodies with this compound
This protocol outlines the steps for conjugating this compound to primary or secondary antibodies for use in immunofluorescence and other immunoassays.
Materials:
-
Antibody to be labeled (in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody against the Conjugation Buffer to remove any amine-containing substances.
-
Adjust the antibody concentration to 2-5 mg/mL in the Conjugation Buffer.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in DMSO to a concentration of 1 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the this compound solution to the antibody solution while gently stirring. A molar ratio of 10-20 moles of this compound per mole of antibody is a good starting point for optimization.
-
Incubate the reaction mixture for 2 hours at room temperature in the dark.
-
-
Purification:
-
Separate the labeled antibody from unreacted this compound using a gel filtration column pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody, which will elute first.
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 555 nm (for TRITC).
-
Protocol 2: Staining of F-Actin with TRITC-Phalloidin
This protocol describes the use of TRITC-conjugated phalloidin (B8060827) to visualize the filamentous actin (F-actin) cytoskeleton in fixed and permeabilized cells.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
TRITC-phalloidin working solution
-
DAPI (for nuclear counterstaining, optional)
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash the cells gently with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Incubate the cells with the TRITC-phalloidin working solution for 20-30 minutes at room temperature in the dark.
-
(Optional) Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the stained cells using a fluorescence microscope with appropriate filter sets for TRITC and DAPI.
-
Application in Signaling Pathway Analysis
This compound is a valuable tool for elucidating cellular signaling pathways. By labeling ligands, such as growth factors or hormones, researchers can visualize receptor binding, internalization, and trafficking. This provides insights into the spatio-temporal dynamics of signaling events.
Visualizing the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers. A this compound labeled Epidermal Growth Factor (EGF) can be used to track the initial steps of this pathway.
Upon binding of this compound-EGF to the EGFR, the receptor dimerizes and becomes autophosphorylated. This triggers a cascade of downstream signaling events, including the activation of the Ras-MAPK and PI3K-Akt pathways, ultimately leading to changes in gene expression and cellular responses. The fluorescent tag allows for the visualization of receptor internalization and trafficking through endosomal compartments, providing a deeper understanding of signal modulation and termination.
References
An In-depth Technical Guide to the Core Characteristics of Isothiocyanate Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental characteristics of isothiocyanate dyes, a class of amine-reactive fluorescent probes indispensable in biological research and drug development. This document details their chemical and physical properties, provides standardized experimental protocols for their use, and presents visual representations of key processes to facilitate a deeper understanding of their application.
Core Principles of Isothiocyanate Dyes
Isothiocyanate dyes are organic fluorophores functionalized with an isothiocyanate group (-N=C=S). This reactive moiety allows for the covalent labeling of biomolecules, primarily through the formation of a stable thiourea (B124793) bond with primary amine groups (-NH2) found on proteins (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group).[1][2] This robust and efficient conjugation chemistry, typically carried out under mild alkaline conditions, makes isothiocyanate dyes a versatile tool for attaching fluorescent reporters to a wide array of biological targets.[1]
The selection of an appropriate isothiocyanate dye is dictated by the specific experimental requirements, including the excitation source available, the desired emission wavelength, and the photophysical properties of the dye, such as its brightness and photostability.
Physicochemical Properties of Common Isothiocyanate Dyes
The spectral properties and other key characteristics of several widely used isothiocyanate dyes are summarized in the table below. This allows for a direct comparison to aid in the selection of the most suitable dye for a given application.
| Dye Name | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Molecular Weight ( g/mol ) |
| Fluorescein Isothiocyanate | FITC | 495[2] | 519-525[2][3] | 75,000[4] | 0.92[4] | 389.38[3] |
| Tetramethylrhodamine Isothiocyanate | TRITC | 544-560[5][6] | 570-590[5][6] | 87,000[7] | High[5] | 443.52[8] |
| Rhodamine B Isothiocyanate | RBITC | 562[1] | 582[1] | N/A | High | 536.08[1] |
| Eosin-5-isothiocyanate | EITC | 521[9] | 544[9] | 95,000[9] | 0.57 (singlet oxygen)[9] | 704.97[10] |
| Texas Red® Sulfonyl Chloride* | 589[11] | 615[11] | 85,000[11] | N/A | 625.15[11] |
Note: Texas Red is typically available as a sulfonyl chloride, which also reacts with primary amines, but is included here for comparison as a popular red-emitting dye.
Experimental Protocols
General Protocol for Protein Labeling with Isothiocyanate Dyes
This protocol provides a general procedure for the covalent labeling of proteins, such as antibodies, with isothiocyanate dyes.[1][12]
Materials:
-
Protein of interest (2-10 mg/mL)
-
Isothiocyanate dye (e.g., FITC, TRITC)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[1]
-
Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 8.5-9.5.[13] Crucially, this buffer must be free of primary amines (e.g., Tris) and sodium azide. [12]
-
Purification Resin: Gel filtration resin (e.g., Sephadex G-25) or a dialysis cassette with an appropriate molecular weight cutoff.[13]
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer.
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Conjugation Reaction:
-
Slowly add the dissolved dye solution to the protein solution while gently stirring. A typical starting point is a 10- to 20-fold molar excess of dye to protein.[1][13] For FITC, a common guideline is to add 40-80 µg of FITC per 1 mg of antibody.[14]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[13]
-
-
Purification of the Labeled Protein:
-
Remove unreacted dye by passing the reaction mixture through a gel filtration column equilibrated with the Storage Buffer.[13] The labeled protein will elute in the initial fractions, visually identifiable as a colored band, while the smaller, unconjugated dye molecules will elute later.[12]
-
Alternatively, remove excess dye by extensive dialysis against the Storage Buffer.[15]
-
-
Characterization and Storage:
-
Determine the Degree of Labeling (see Protocol 3.2).
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C.[1]
-
Protocol for Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL), also referred to as the dye-to-protein ratio (F/P ratio), is a critical parameter to quantify the average number of dye molecules conjugated to each protein molecule.[16][17]
Materials:
-
Purified, labeled protein conjugate
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Absorbance Measurements:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀), which corresponds to the protein absorbance.
-
Measure the absorbance at the maximum absorption wavelength (λmax) of the specific dye used (Amax).[18]
-
If the absorbance readings are too high (e.g., > 2.0), dilute the sample with a known volume of buffer and record the dilution factor.[17]
-
-
Calculations:
The DOL is calculated using the Beer-Lambert law and requires correction for the dye's absorbance at 280 nm.[16][19]
a. Corrected Protein Concentration (M):
Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein
Where:
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
Aₘₐₓ: Absorbance of the conjugate at the dye's λmax.
-
CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye).[19]
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).[18]
b. Dye Concentration (M):
Dye Conc. (M) = Aₘₐₓ / ε_dye
Where:
-
ε_dye: Molar extinction coefficient of the dye at its λmax.
c. Degree of Labeling (DOL):
DOL = Dye Conc. (M) / Protein Conc. (M)
For most antibodies, an optimal DOL typically falls between 2 and 10.[16]
-
Visualizations
Chemical Reaction of Isothiocyanate with a Primary Amine
Caption: Covalent bond formation between an isothiocyanate dye and a protein.
Experimental Workflow for Protein Labeling
Caption: Step-by-step workflow for labeling proteins with isothiocyanate dyes.
Workflow for Degree of Labeling (DOL) Calculation
Caption: Logical flow for the calculation of the Degree of Labeling (DOL).
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 3. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 4. rndsystems.com [rndsystems.com]
- 5. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 6. Spectrum [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]
- 7. interchim.fr [interchim.fr]
- 8. 异硫氰酸四甲基罗丹明混合异构体 suitable for fluorescence, mixture of isomers | Sigma-Aldrich [sigmaaldrich.com]
- 9. biotium.com [biotium.com]
- 10. usbio.net [usbio.net]
- 11. Texas Red - Wikipedia [en.wikipedia.org]
- 12. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 13. benchchem.com [benchchem.com]
- 14. drmr.com [drmr.com]
- 15. youdobio.com [youdobio.com]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
Methodological & Application
6-TRITC Antibody Labeling for Enhanced Immunofluorescence Imaging
Introduction
Immunofluorescence (IF) is a powerful technique for visualizing the localization of specific proteins within cells and tissues. This method relies on the use of antibodies conjugated to fluorescent dyes, such as Tetramethylrhodamine isothiocyanate (TRITC). TRITC is a widely used fluorophore that emits a bright orange-red fluorescence, offering good photostability.[1] The isothiocyanate group of TRITC forms a stable covalent bond with primary amine groups on the antibody, primarily the ε-amino groups of lysine (B10760008) residues, making it an effective tool for antibody labeling.[1][2]
This application note provides a detailed protocol for the conjugation of 6-TRITC to antibodies and their subsequent use in immunofluorescence staining protocols. Adherence to optimal labeling conditions and purification methods is critical for generating high-quality fluorescent antibody conjugates and minimizing background signal.
Principle of Reaction
The isothiocyanate functional group (-N=C=S) of this compound reacts with nucleophilic primary amino groups (-NH2) on the antibody in an alkaline environment (pH 8.0-9.0) to form a stable thiourea (B124793) bond.[2][3] This covalent linkage ensures the permanent attachment of the fluorophore to the antibody for downstream applications.
Quantitative Data Summary
Successful and reproducible antibody labeling and immunofluorescence staining depend on precise quantitative parameters. The following tables summarize key values for TRITC conjugation and antibody properties.
Table 1: TRITC Spectroscopic and Physicochemical Properties
| Parameter | Value |
| Excitation Maximum (λmax) | ~555 nm[2] |
| Emission Maximum (λmax) | ~578 nm[2] |
| Molar Extinction Coefficient (ε) at λmax | 65,000 M⁻¹cm⁻¹[1][2] |
| Correction Factor (CF) at 280 nm | 0.34[2][4] |
Table 2: Typical IgG Antibody Properties for Labeling
| Parameter | Value |
| Molecular Weight | ~150,000 Da[2] |
| Molar Extinction Coefficient (ε) at 280 nm | 210,000 M⁻¹cm⁻¹[2][4] |
| Recommended Concentration for Labeling | 1-10 mg/mL[2] |
Table 3: Recommended Parameters for TRITC Conjugation
| Parameter | Recommended Range/Value |
| Molar Excess of TRITC to Antibody | 10:1 to 25:1 (start with 20:1)[3][4] |
| Conjugation Buffer pH | 8.0 - 9.0[1][2][3] |
| Optimal Degree of Labeling (DOL) | 2 - 10[1][2] |
Experimental Protocols
Part 1: this compound Antibody Labeling
This protocol details the steps for conjugating this compound to an antibody.
Materials:
-
Antibody solution (1-10 mg/mL in an amine-free buffer like PBS)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)[4]
-
Conjugation Buffer: 100 mM Carbonate/Bicarbonate buffer, pH 9.0[3][4]
-
Purification/Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
TRITC Solution Preparation:
-
Conjugation Reaction:
-
While gently stirring the antibody solution, slowly add the calculated volume of the TRITC solution. A 20- to 25-fold molar excess of TRITC to antibody is a good starting point.[3][4]
-
Incubate the reaction mixture for 2 hours at room temperature with continuous gentle stirring.[3] Protect the reaction from light to prevent photobleaching.[1]
-
-
Purification of the Conjugate:
-
Prepare a gel filtration column (e.g., Sephadex G-25) by equilibrating it with Purification/Storage Buffer (PBS, pH 7.4).[1][2]
-
Carefully load the conjugation reaction mixture onto the column.
-
Elute the column with PBS. The TRITC-conjugated antibody will be in the first colored fractions to elute, separating it from the smaller, unconjugated TRITC molecules.[2][4]
-
Collect the fractions containing the purified antibody-TRITC conjugate.
-
-
Characterization of the Conjugate (Degree of Labeling):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 555 nm (A555) using a spectrophotometer.[4]
-
Calculate the protein concentration:
-
Protein Concentration (M) = [A280 - (A555 x 0.34)] / 210,000[4]
-
-
Calculate the TRITC concentration:
-
TRITC Concentration (M) = A555 / 65,000[1]
-
-
Calculate the Degree of Labeling (DOL):
-
-
Storage:
-
For short-term storage, keep the conjugated antibody at 4°C.[2]
-
For long-term storage, add glycerol (B35011) to a final concentration of 50% and store at -20°C.[2] Avoid repeated freeze-thaw cycles.[2]
-
Part 2: Immunofluorescence Staining Protocol
This protocol provides a general workflow for using the newly labeled TRITC-antibody in immunofluorescence staining of adherent cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[5]
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Primary antibody (if using an indirect staining method)
-
TRITC-conjugated secondary antibody (or primary if directly labeled)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Permeabilization (for intracellular targets):
-
Blocking:
-
Incubate the cells with Blocking Buffer for at least 1 hour at room temperature to reduce non-specific antibody binding.[7]
-
-
Antibody Incubation:
-
Indirect Staining:
-
Incubate with the primary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.[5]
-
Wash three times with PBST (PBS with 0.1% Triton X-100) for 5 minutes each.[8]
-
Incubate with the TRITC-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.[5][7]
-
-
Direct Staining:
-
Incubate with the TRITC-conjugated primary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
-
From this point forward, minimize light exposure to the samples.[5]
-
-
Washing:
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.[6]
-
-
Imaging:
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal | Low Degree of Labeling (DOL) | Increase the molar excess of TRITC during conjugation. Ensure the conjugation buffer pH is optimal (8.5-9.0).[2] |
| Inactive TRITC reagent | Store TRITC protected from light and moisture.[4] | |
| High Background | Unconjugated TRITC present | Ensure thorough purification of the antibody conjugate using gel filtration or dialysis.[4] |
| High Degree of Labeling (DOL) | Decrease the molar excess of TRITC in the conjugation reaction to avoid antibody precipitation.[2][4] | |
| Non-specific antibody binding | Increase the concentration of the blocking agent (e.g., BSA) and optimize antibody concentrations and incubation times.[4] | |
| Photobleaching | Excessive exposure to excitation light | Use an anti-fade mounting medium and minimize light exposure during imaging.[4] |
Visualized Workflows
Caption: Workflow for this compound Antibody Labeling.
Caption: General Immunofluorescence Staining Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 6. arigobio.com [arigobio.com]
- 7. benchchem.com [benchchem.com]
- 8. usbio.net [usbio.net]
- 9. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Step-by-Step Protein Conjugation with Tetramethylrhodamine-6-Isothiocyanate (6-TRITC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a fundamental technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in various assays such as immunofluorescence, flow cytometry, and fluorescence microscopy. Tetramethylrhodamine isothiocyanate (TRITC) is a widely used amine-reactive fluorescent dye that covalently binds to proteins.[1][2] 6-TRITC, an isomer of TRITC, possesses a linker that facilitates its reaction with primary amino groups. This document provides a detailed, step-by-step protocol for the successful conjugation of this compound to proteins, including purification of the conjugate and characterization by calculating the degree of labeling (DOL).
The core principle of the conjugation reaction involves the isothiocyanate group (-N=C=S) of this compound reacting with nucleophilic primary amino groups (-NH₂) on the protein, predominantly the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group.[3][4] This reaction, which is most efficient under alkaline conditions (pH 8.0-9.5), forms a stable thiourea (B124793) bond, covalently linking the fluorophore to the protein.[4][5]
Materials and Reagents
-
Protein of Interest: 1-10 mg/mL in an amine-free buffer (e.g., PBS, MES, HEPES). The protein solution must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizers like bovine serum albumin (BSA).[2]
-
This compound (Tetramethylrhodamine-6-isothiocyanate)
-
Anhydrous Dimethyl Sulfoxide (DMSO): High-purity, anhydrous grade.[6]
-
Conjugation Buffer: 100 mM Carbonate-Bicarbonate buffer, pH 9.0.[2][5]
-
Purification Resin: Gel filtration resin (e.g., Sephadex G-25) for size-exclusion chromatography.[1][3]
-
Purification/Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Spectrophotometer
-
Chromatography Columns
-
Dialysis Tubing or Cassette (10-14 kDa MWCO) [3]
Quantitative Data and Spectroscopic Properties
Proper characterization of the conjugate is critical for reproducible results. The following tables summarize key quantitative parameters for this compound and a typical IgG antibody.
Table 1: Spectroscopic Properties of this compound
| Parameter | Value | Reference(s) |
|---|---|---|
| Excitation Maximum (λex) | ~555 nm | [4] |
| Emission Maximum (λem) | ~572 nm | [4] |
| Molar Extinction Coefficient (ε) | ~65,000 M⁻¹cm⁻¹ at 555 nm | [5][7] |
| A₂₈₀ Correction Factor (CF) | ~0.34 |[5][7] |
Table 2: Typical Properties of an IgG Antibody
| Parameter | Value | Reference(s) |
|---|---|---|
| Molecular Weight (MW) | ~150,000 Da | [2][8] |
| Molar Extinction Coefficient (ε) | ~210,000 M⁻¹cm⁻¹ at 280 nm |[2][8] |
Experimental Protocols
This section details the step-by-step procedure for conjugating this compound to a protein, followed by purification and characterization.
Protein and Dye Preparation (Step 1)
-
Protein Buffer Exchange: If the protein of interest is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the amine-free Conjugation Buffer. This can be achieved by dialysis against the Conjugation Buffer overnight at 4°C or by using a desalting column.[4][6]
-
Determine Protein Concentration: After buffer exchange, accurately measure the protein concentration using its absorbance at 280 nm (A₂₈₀) and its molar extinction coefficient.[4][9]
-
Prepare this compound Solution: Immediately before starting the conjugation reaction, dissolve the this compound powder in anhydrous DMSO to a concentration of 1-10 mg/mL.[3][4] Vortex thoroughly to ensure the dye is completely dissolved. The solution cannot be stored and must be used promptly.[10]
Conjugation Reaction (Step 2)
-
Calculate Molar Ratio: Determine the volume of the this compound solution needed to achieve the desired dye-to-protein molar ratio. A starting point of a 10- to 20-fold molar excess of TRITC to protein is recommended for optimization.[3][6]
-
Initiate Reaction: While gently stirring the protein solution, slowly add the calculated volume of the this compound/DMSO solution.[2][3]
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature.[2][3] It is crucial to protect the reaction from light by covering the tube with aluminum foil to prevent photobleaching of the fluorophore.[1]
Purification of the Conjugate (Step 3)
Purification is a critical step to remove unreacted, free this compound dye, which can cause high background fluorescence.[3][11]
-
Prepare a Gel Filtration Column: Use a resin like Sephadex G-25 with a bed volume sufficient to separate the large protein conjugate from the small, free dye molecules. Equilibrate the column with Purification/Storage Buffer (e.g., PBS, pH 7.4).[1][3]
-
Load the Column: Carefully apply the entire reaction mixture to the top of the equilibrated column.[1]
-
Elute the Conjugate: Begin eluting with the Purification/Storage Buffer. The TRITC-protein conjugate, being larger, will travel faster through the column and elute first as a colored band.[3] The smaller, unreacted dye molecules will be retained longer and elute later.[3]
-
Collect Fractions: Collect the fractions containing the first colored peak, which corresponds to the purified conjugate. Pool the relevant fractions.
-
Alternative Method (Dialysis): The conjugate can also be purified by dialyzing the reaction mixture against a large volume of Purification/Storage Buffer at 4°C.[3] The buffer should be changed several times over 24-48 hours to ensure complete removal of the free dye.[3][11]
Characterization: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a key parameter for ensuring conjugate quality and experimental reproducibility.[1][12]
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for TRITC, ~555 nm (Aₘₐₓ).[7]
-
Calculate Protein Concentration: The absorbance at 280 nm is contributed by both the protein and the TRITC dye. The dye's contribution must be subtracted using a correction factor (CF).[7]
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
Where:
-
Calculate Dye Concentration:
Dye Concentration (M) = Aₘₐₓ / ε_dye
Where:
-
Calculate DOL:
DOL = Moles of Dye / Moles of Protein = Dye Concentration (M) / Protein Concentration (M)
A typical DOL range for antibodies is between 2 and 10.[2] Over-labeling can lead to signal quenching and loss of protein activity, while under-labeling may result in a weak signal.[1][12]
Visualized Workflows and Mechanisms
Diagrams help clarify the experimental process and the underlying chemical reaction.
Caption: Experimental workflow for this compound protein conjugation.
Caption: Reaction of this compound with a primary amine on a protein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Protein labeling protocol [abberior.rocks]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Note and Protocol: Calculating the 6-TRITC to Protein Molar Ratio
This document provides a detailed protocol for labeling proteins with 6-Tetramethylrhodamine Isothiocyanate (6-TRITC) and for subsequently determining the molar ratio of the dye to the protein. This ratio, also known as the Degree of Labeling (DOL), is a critical parameter for ensuring the quality and consistency of fluorescently labeled protein conjugates used in various research and diagnostic applications.
Principle
The calculation of the this compound to protein molar ratio is based on the Beer-Lambert law, which correlates absorbance with concentration.[1] The isothiocyanate group of this compound reacts with primary amine groups on the protein, such as the ε-amino groups of lysine (B10760008) residues, to form a stable thiourea (B124793) bond.[2][3] This reaction is most efficient under alkaline conditions (pH 8-9).[4]
After removing any unreacted dye, the absorbance of the labeled protein is measured at two wavelengths:
-
280 nm: At this wavelength, both the protein (due to aromatic amino acids) and the this compound dye absorb light.[5]
-
~555 nm: This is the maximum absorbance wavelength (λ_max) for this compound, where the protein's absorbance is negligible.[6]
By using the molar extinction coefficients for both the protein and the dye, and applying a correction factor for the dye's absorbance at 280 nm, the concentration of each component can be determined, and the molar ratio can be calculated.[7]
Experimental Workflow
The overall process involves preparing the protein and dye, performing the conjugation reaction, purifying the labeled protein, and finally measuring the absorbance to calculate the molar ratio.
Quantitative Data Summary
Accurate calculation of the molar ratio requires precise values for the molar extinction coefficients and the correction factor. The table below summarizes these critical values.
| Parameter | Symbol | Value | Units |
| This compound Molar Extinction Coefficient | ε_dye | 65,000[6][7] | M⁻¹cm⁻¹ |
| This compound Absorbance Maximum | λ_max | 555[6][7] | nm |
| This compound Correction Factor at 280 nm | CF | 0.34[6][7] | - |
| Molar Extinction Coefficient of IgG* | ε_protein | 210,000[5][6] | M⁻¹cm⁻¹ |
| Molecular Weight of this compound | MW_dye | ~480[8] | g/mol |
*Note: The molar extinction coefficient of the specific protein being labeled should be used for the most accurate calculations. If this value is unknown, it can be estimated from the protein's amino acid sequence.[9]
Experimental Protocols
4.1. Materials and Reagents
-
Protein solution (1-10 mg/mL in an amine-free buffer)
-
This compound (Tetramethylrhodamine-6-isothiocyanate)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or 50 mM borate (B1201080) buffer, pH 8.5-9.0.[4][10] (Avoid buffers containing primary amines, such as Tris).
-
Purification Column (e.g., Sephadex G-25 gel filtration column) or dialysis tubing (10k MWCO).[2]
-
Phosphate-Buffered Saline (PBS)
-
Spectrophotometer and cuvettes
4.2. Protocol for Protein Labeling with this compound
This protocol is a general guideline and may require optimization for specific proteins.
-
Protein Preparation: Dialyze the protein solution against the Conjugation Buffer overnight at 4°C to ensure the correct pH and removal of any amine-containing contaminants. Adjust the protein concentration to 2-10 mg/mL.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound powder in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[2][10]
-
Labeling Reaction:
-
Purification of the Labeled Protein: It is crucial to remove all non-conjugated dye to ensure accurate determination of the molar ratio.[6][7]
-
Gel Filtration: Pass the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[2] The larger, labeled protein will elute first, while the smaller, unreacted dye molecules are retained.[2] Collect the colored fractions corresponding to the labeled protein.
-
Dialysis: Alternatively, dialyze the reaction mixture against PBS at 4°C with several buffer changes over 24-48 hours until no free dye is observed in the dialysis buffer.
-
4.3. Protocol for Molar Ratio Calculation
-
Measure Absorbance:
-
Using a spectrophotometer, measure the absorbance of the purified and labeled protein solution at 280 nm (A_280) and 555 nm (A_max) using a 1 cm pathlength cuvette.[6][7]
-
Use PBS or the final dialysis buffer as a blank.
-
If the absorbance values are greater than 2.0, dilute the sample with the buffer, re-measure the absorbance, and record the dilution factor.[6][7]
-
-
Calculate the Molar Ratio: Follow the equations outlined in the section below.
Data Analysis: Calculating the Molar Ratio
The following steps and formulas are used to determine the this compound to protein molar ratio.
Step 1: Calculate the Molarity of the Protein
The protein concentration is calculated from the absorbance at 280 nm, after correcting for the absorbance of the this compound dye at this wavelength.[7]
-
A_280 : Absorbance of the conjugate at 280 nm.
-
A_max : Absorbance of the conjugate at 555 nm.[6]
-
CF : Correction factor for this compound absorbance at 280 nm (0.34).[6][7]
-
ε_protein : Molar extinction coefficient of the protein in M⁻¹cm⁻¹.[7]
-
Dilution Factor : The factor by which the sample was diluted for absorbance measurement (if any).
Step 2: Calculate the Molarity of the Dye
The concentration of the conjugated dye is calculated from its absorbance at its λ_max (555 nm).
-
A_max : Absorbance of the conjugate at 555 nm.
-
ε_dye : Molar extinction coefficient of this compound (65,000 M⁻¹cm⁻¹).[6][7]
-
Dilution Factor : The same dilution factor as used in Step 1.
Step 3: Calculate the Molar Ratio (Degree of Labeling)
The final molar ratio represents the average number of dye molecules per protein molecule.[6]
An optimal molar ratio typically falls between 3 and 7 for antibodies, but the ideal ratio is application-dependent. Over-labeling can lead to protein precipitation or loss of biological activity, while under-labeling may result in a weak signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Extinction Coefficient Determination of Proteins [biosyn.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. biotium.com [biotium.com]
- 9. peakproteins.com [peakproteins.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for 6-TRITC Labeled Secondary Antibodies in Immunocytochemistry/Immunofluorescence (ICC/IF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunocytochemistry (ICC) and immunofluorescence (IF) are powerful techniques used to visualize the presence, localization, and distribution of specific proteins or other antigens within cells.[1][2] These methods rely on the highly specific binding of an antibody to its target antigen. In indirect immunofluorescence, a primary antibody binds to the target antigen, and a fluorophore-conjugated secondary antibody then binds to the primary antibody.[1] This approach provides signal amplification, as multiple secondary antibodies can bind to a single primary antibody.
Tetramethylrhodamine isothiocyanate (TRITC) is a commonly used fluorophore that emits a bright orange-red fluorescence.[3] 6-TRITC, an isomer of TRITC, is frequently conjugated to secondary antibodies for use in ICC/IF applications. This document provides detailed application notes and a comprehensive protocol for the use of this compound labeled secondary antibodies in ICC/IF experiments.
Principle of Indirect Immunofluorescence
Indirect immunofluorescence involves a two-step process. First, an unconjugated primary antibody, raised against the antigen of interest, is incubated with the sample. Next, a fluorescently labeled secondary antibody, which is directed against the host species of the primary antibody, is added. This secondary antibody, in this case conjugated to this compound, binds to the primary antibody. Upon excitation with an appropriate light source, the this compound fluorophore emits light at a longer wavelength, allowing for visualization of the target antigen's location within the cell using a fluorescence microscope.
References
Application Notes: 6-TRITC for Flow Cytometry Staining
Introduction
Tetramethylrhodamine isothiocyanate (TRITC) is a fluorescent dye from the rhodamine family, widely used for labeling proteins, particularly antibodies, for various biological applications including flow cytometry.[1] The 6-TRITC isomer refers to the specific attachment point of the reactive isothiocyanate group on the fluorophore structure. This amine-reactive group forms a stable covalent thiourea (B124793) bond with primary amines, such as the lysine (B10760008) residues found on antibodies, under alkaline conditions.[1][2]
This compound is characterized by its bright orange-red fluorescence, making it a suitable fluorophore for immunophenotyping and other flow cytometry applications.[1] Its excitation and emission spectra are well-suited for standard flow cytometer laser lines. These application notes provide a comprehensive overview and detailed protocols for the use of this compound conjugated antibodies in flow cytometry.
Principle of this compound Labeling and Detection
The isothiocyanate group (-N=C=S) of this compound reacts with primary amine groups (-NH2) on proteins in a nucleophilic addition reaction, typically at a pH of 8.0-9.0.[1][2] This results in a stable, covalently labeled antibody that can be used to specifically target and identify cellular antigens. In flow cytometry, cells labeled with this compound conjugated antibodies are passed through a laser beam, which excites the fluorophore. The emitted fluorescence is then detected by the instrument, allowing for the identification and quantification of cells expressing the target antigen.
Quantitative Data Summary
Table 1: Spectroscopic Properties of this compound
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~544-557 nm | [3][4] |
| Emission Maximum (λem) | ~572-576 nm | [3][4] |
| Molar Extinction Coefficient (ε) | ~65,000 cm⁻¹M⁻¹ | [2] |
Table 2: Recommended Staining Conditions
| Parameter | Condition |
| Antibody Incubation Temperature | 4°C or Room Temperature |
| Antibody Incubation Time | 20-60 minutes |
| Fixation | 1-4% Paraformaldehyde (PFA) |
| Permeabilization (for intracellular targets) | 0.1-0.3% Triton™ X-100 or 90% Methanol |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Primary Antibody
This protocol details the steps for covalently labeling a primary antibody with this compound.
Materials:
-
Primary antibody (free of amine-containing buffers like Tris)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer: 100 mM carbonate/bicarbonate buffer, pH 9.0[5]
-
Purification column (e.g., gel filtration)[5]
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Antibody Preparation: Dialyze the antibody against the Conjugation Buffer to remove any interfering amine-containing substances and to adjust the pH.[5] The ideal antibody concentration is between 1-10 mg/mL.[2]
-
This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1 mg/mL.[2] Vortex to ensure complete dissolution.
-
Conjugation Reaction:
-
Purification:
-
Storage: Store the conjugated antibody at 4°C for short-term use or at -20°C for long-term storage.[2] Avoid repeated freeze-thaw cycles.[2]
Protocol 2: Staining of Cells for Flow Cytometry
This protocol provides a general procedure for staining suspended cells with a this compound conjugated antibody.
Materials:
-
Single-cell suspension (1x10⁶ cells per sample)[6]
-
This compound conjugated primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA and 0.05% Sodium Azide)[7]
-
Fixation Buffer (e.g., 1-4% PFA in PBS) (for intracellular staining)[6][7]
-
Permeabilization Buffer (e.g., 0.1-0.3% Triton™ X-100 or ice-cold 90% methanol) (for intracellular staining)[6]
Procedure for Extracellular Staining:
-
Cell Preparation: Prepare a single-cell suspension with high viability (ideally >90-95%).
-
Blocking (Optional): To reduce non-specific binding, incubate cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.
-
Antibody Incubation:
-
Centrifuge the cells (e.g., 200-400 x g for 5 minutes) and discard the supernatant.
-
Resuspend the cell pellet in the this compound conjugated antibody solution, diluted to a pre-determined optimal concentration in Flow Cytometry Staining Buffer.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer. Centrifuge and discard the supernatant after each wash.[1]
-
Resuspension and Analysis: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL) and analyze on a flow cytometer as soon as possible.[1]
Procedure for Intracellular Staining:
-
Cell Preparation and Surface Staining (if required): Follow steps 1 and 2 of the extracellular staining protocol if also staining for surface markers.
-
Fixation:
-
Washing: Add PBS and pellet the cells by centrifugation. Discard the supernatant.[6]
-
Permeabilization:
-
Intracellular Antibody Incubation:
-
Wash the cells once with Permeabilization Buffer.
-
Resuspend the permeabilized cells in the this compound conjugated antibody solution, diluted in Permeabilization Buffer.
-
Incubate for 20-60 minutes at room temperature in the dark.[8]
-
-
Washing: Wash the cells twice with Permeabilization Buffer.[7]
-
Resuspension and Analysis: Resuspend the final cell pellet in Flow Cytometry Staining Buffer and analyze on a flow cytometer.[7]
Visualizations
Caption: Experimental workflow for flow cytometry using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. benchchem.com [benchchem.com]
- 6. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Labeling Oligonucleotides with 6-TRITC for Fluorescence In Situ Hybridization (FISH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and map the genetic material in an individual's cells, including specific genes or portions of genes. This technique is widely applied in research, diagnostics, and drug development for the detection of chromosomal abnormalities, gene mapping, and the study of gene expression. The specificity of FISH relies on the use of fluorescently labeled nucleic acid probes that bind to complementary target sequences in the sample.
Tetramethylrhodamine isothiocyanate (TRITC) is a commonly used red-orange fluorophore. The 6-TRITC isomer provides a reactive site for conjugation to other molecules. For oligonucleotide labeling, an amine-modified oligonucleotide is typically reacted with an N-hydroxysuccinimide (NHS) ester of this compound. This reaction forms a stable covalent bond between the oligonucleotide and the fluorophore, creating a probe suitable for FISH applications. This document provides detailed protocols for the labeling of oligonucleotides with this compound and their subsequent use in FISH experiments.
Spectral Properties of this compound
| Property | Wavelength (nm) |
| Excitation Maximum | ~557 nm |
| Emission Maximum | ~576 nm |
Note: The exact excitation and emission maxima may vary depending on the solvent and local environment. It is recommended to use a standard TRITC filter set for fluorescence microscopy.[1]
Experimental Protocols
I. Labeling of Amino-Modified Oligonucleotides with this compound NHS Ester
This protocol describes the covalent labeling of an amino-modified oligonucleotide with this compound N-hydroxysuccinimide (NHS) ester.
Materials:
-
Amino-modified oligonucleotide (desalted or purified)
-
This compound NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5), amine-free
-
Nuclease-free water
-
Purification system (e.g., HPLC, desalting columns)
Protocol:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM. Ensure the oligonucleotide has been purified to remove any residual ammonia (B1221849) from synthesis, which can interfere with the labeling reaction.
-
Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[2] Protect the solution from light.
-
Labeling Reaction: a. In a microcentrifuge tube, combine the amino-modified oligonucleotide with 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5). b. Add a 5- to 10-fold molar excess of the dissolved this compound NHS ester to the oligonucleotide solution.[3] c. Mix thoroughly by vortexing and then centrifuge briefly to collect the reaction mixture at the bottom of the tube. d. Incubate the reaction for 1-2 hours at room temperature in the dark.[1][2]
-
Purification of the Labeled Oligonucleotide: It is crucial to remove the unconjugated dye from the labeled oligonucleotide.[2] High-performance liquid chromatography (HPLC) is a highly recommended method for purifying fluorescently labeled oligonucleotides as it separates the labeled product from unlabeled oligos and free dye based on hydrophobicity.[4][5][6] Alternatively, desalting columns or ethanol (B145695) precipitation can be used for initial cleanup.[7]
-
HPLC Purification (Recommended): Use a reverse-phase HPLC (RP-HPLC) column. The increased hydrophobicity of the TRITC-labeled oligonucleotide allows for its separation from the unlabeled oligonucleotide.[4]
-
Ethanol Precipitation: i. Add 3 M sodium acetate (B1210297) to the reaction mixture. ii. Add cold 100% ethanol and incubate at -20°C for at least 30 minutes.[7] iii. Centrifuge at high speed to pellet the oligonucleotide. iv. Wash the pellet with 70% ethanol and air dry before resuspending in a suitable buffer.[7]
-
-
Quantification and Storage: a. Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the nucleic acid) and at the excitation maximum of this compound (~557 nm) to determine the concentration and the degree of labeling. b. Store the labeled oligonucleotide probe at -20°C, protected from light.
Caption: Workflow for labeling an amino-modified oligonucleotide with this compound NHS Ester.
II. Fluorescence In Situ Hybridization (FISH) Protocol
This protocol provides a general procedure for performing FISH on adherent cells or tissue sections using a this compound labeled oligonucleotide probe. Optimization of probe concentration, hybridization temperature, and wash stringency may be required for specific applications.
Materials:
-
This compound labeled oligonucleotide probe
-
Microscope slides with prepared cells or tissue sections
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)[1]
-
Hybridization buffer (e.g., containing formamide (B127407) and SSC)
-
Wash buffers (e.g., SSC solutions of varying concentrations)
-
DAPI (4',6-diamidino-2-phenylindole) counterstain
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for TRITC and DAPI
Protocol:
-
Sample Preparation: a. Grow cells on sterile glass coverslips or prepare tissue sections on slides. b. Wash the samples gently with PBS.[1] c. Fix the samples with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1] d. Wash three times with PBS for 5 minutes each.[1] e. For intracellular targets, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[1] f. Wash three times with PBS for 5 minutes each. g. Dehydrate the samples through a series of ethanol washes (e.g., 70%, 90%, and 100%) for 1 minute each and then air dry.[8]
-
Denaturation and Hybridization: a. Prepare the hybridization mixture containing the this compound labeled probe at the desired concentration. b. Apply the hybridization mixture to the sample on the slide and cover with a coverslip. c. Denature the probe and the target DNA by heating the slide at 75-98°C for 10-15 minutes.[8] d. Transfer the slide to a humidified chamber and incubate overnight at a temperature suitable for hybridization (e.g., 37-42°C).
-
Post-Hybridization Washes: a. Carefully remove the coverslip. b. Wash the slides in a series of increasingly stringent wash buffers to remove unbound and non-specifically bound probes.[9] An example wash series is: i. 2x SSC at 40°C for 5 minutes.[8] ii. 0.1x SSC at 40°C for 5 minutes.[8] iii. 2x SSC at 40°C for 5 minutes.[8]
-
Counterstaining and Mounting: a. Counterstain the nuclei with DAPI solution. b. Wash briefly with PBS. c. Mount the coverslip onto the slide using an antifade mounting medium.[10]
-
Visualization: a. Image the slide using a fluorescence microscope equipped with appropriate filters for TRITC (for the probe) and DAPI (for the nuclei).[1]
Caption: General experimental workflow for Fluorescence In Situ Hybridization (FISH).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Poor probe labeling efficiency.- Incorrect probe concentration.- Inefficient denaturation or hybridization.- Incorrect microscope filter sets.[1]- Low target abundance. | - Verify probe labeling and purity.- Optimize probe concentration.- Adjust denaturation and hybridization temperatures and times.[9]- Ensure correct filters for TRITC are being used.[1]- Consider signal amplification techniques.[1] |
| High Background | - Probe concentration is too high.- Insufficient washing stringency.- Non-specific binding of the probe. | - Titrate the probe to determine the optimal concentration.- Increase the temperature and/or decrease the salt concentration of the wash buffers.[9]- Include blocking agents in the hybridization buffer. |
| Photobleaching | - Excessive exposure to excitation light. | - Minimize exposure time.- Use an effective antifade mounting medium.[10]- Acquire images efficiently. |
Concluding Remarks
The protocols provided herein offer a comprehensive guide for the successful labeling of oligonucleotides with this compound and their application in FISH experiments. While this compound is a reliable and widely used fluorophore, for applications requiring higher photostability or brightness, newer generation dyes may be considered.[11] Careful optimization of each step, from probe design and labeling to hybridization and washing, is critical for achieving high-quality, specific, and reproducible FISH results. These techniques are invaluable for researchers and professionals in drug development for the precise localization and analysis of nucleic acid sequences within the cellular context.
References
- 1. benchchem.com [benchchem.com]
- 2. youdobio.com [youdobio.com]
- 3. benchchem.com [benchchem.com]
- 4. Oligonukleotid tisztítás [sigmaaldrich.com]
- 5. labcluster.com [labcluster.com]
- 6. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 7. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 8. abyntek.com [abyntek.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. clinicallab.com [clinicallab.com]
- 11. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - HK [thermofisher.com]
6-TRITC Dextran: A Versatile Tool for Neuronal Tracing Studies
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine isothiocyanate (TRITC)-conjugated dextrans are highly versatile and widely utilized fluorescent tracers in neuroscience research. Their hydrophilic nature, biocompatibility, and availability in a range of molecular weights make them ideal for a variety of applications, including the anatomical mapping of neuronal projections, assessment of vascular permeability, and studies of endocytosis. This document provides detailed application notes and experimental protocols for the use of 6-TRITC dextran (B179266) in neuronal tracing studies.
This compound dextran is a derivative of dextran, a natural, biodegradable, and biocompatible nonionic polysaccharide.[1] The TRITC fluorophore is covalently linked to the dextran polymer, providing a stable fluorescent signal that is largely independent of pH in the physiological range (pH 4-9).[2] This property is a significant advantage over other fluorophores like fluorescein (B123965) isothiocyanate (FITC), whose fluorescence is pH-sensitive.[2][3]
Key Properties and Advantages
-
Biocompatibility: Dextrans are well-tolerated in biological systems.[1]
-
Versatility: Available in a range of molecular weights, allowing for the study of size-dependent transport phenomena.
-
Anterograde and Retrograde Tracing: Can be transported in both anterograde (from cell body to axon terminal) and retrograde (from axon terminal to cell body) directions.[1][4][5]
-
pH Stability: The fluorescence of TRITC is stable over a wide pH range, ensuring reliable signal in various cellular compartments.[2]
-
Fixability: Lysine-fixable versions are available, allowing for post-experimental tissue processing and immunohistochemistry.[6]
-
High Sensitivity: The bright fluorescence of TRITC allows for detection at low concentrations, down to 1µg/ml in tissue fluids.[2]
Applications in Neuronal Tracing
This compound dextran is employed in a multitude of neuronal tracing applications:
-
Mapping Neuronal Projections: Used to delineate the pathways of neuronal axons and their terminal fields.[4][5]
-
Studying Synaptic Connectivity: Can be used to identify synaptic connections between different brain regions.
-
Investigating Neuronal Uptake and Transport: The mechanisms of endocytosis and axonal transport can be elucidated.[1][7]
-
Assessing Blood-Brain Barrier Permeability: Serves as a reliable marker for evaluating the integrity of the blood-brain barrier.[3]
-
Visualizing Vascular Networks: Can be used to visualize and assess the structure of the microvasculature.[2]
Quantitative Data Summary
The following tables summarize quantitative parameters for the use of this compound dextran in neuronal tracing studies, compiled from various research applications.
Table 1: Common Molecular Weights and Their Applications
| Molecular Weight (kDa) | Primary Application in Neuronal Studies | Reference |
| 3 | Intracellular marker for locomotor-related spinal neurons. | [8] |
| 10 | Studies of transcellular protein delivery and kinetics of internalization. Used to trace neuronal projections. | [2][4] |
| 40 | Assessment of selective permeability of the blood-brain barrier. | [3][7] |
| 70 | Testing the barrier function to restrict the passage of large substances. | [3] |
Table 2: Experimental Concentrations and Administration Parameters
| Application | Concentration | Administration Method | Animal Model | Reference |
| Neuronal Tracing | 5% solution | Pressure injection | Rat | [5] |
| Neuronal Tracing | 2% in 0.9% saline | Iontophoresis (3-10 nA) | Cat | [8] |
| Synaptic Vesicle Endocytosis | 50 µM | Bath application with KCl stimulation | Murine granule neuron cultures | [7] |
| Permeability Studies | 1 mg/ml | Incubation | Cell cultures | [2] |
| Permeability Studies | 10 mg/ml | Cisternal injection | Mouse | [9] |
| Corticospinal Tract Tracing | 1 mg/µl | Microinjection | Rat | [10] |
Experimental Protocols
Protocol 1: Anterograde Tracing of Corticospinal Tract in Rodents
This protocol is adapted from methods used to assess the integrity of the corticospinal tract.[10]
Materials:
-
This compound dextran (e.g., 10,000 MW, lysine-fixable)
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Microsyringe pump and glass micropipettes
-
Anesthetic
-
Surgical tools
-
Perfusion solutions (saline, paraformaldehyde)
-
Vibratome or cryostat
-
Fluorescence microscope
Procedure:
-
Preparation of Tracer: Dissolve this compound dextran in sterile saline or aCSF to a final concentration of 1 mg/µl.
-
Anesthesia and Surgery: Anesthetize the animal and place it in a stereotaxic frame. Expose the skull and drill a small burr hole over the target cortical area.
-
Tracer Injection:
-
Fill a glass micropipette with the this compound dextran solution.
-
Lower the micropipette to the desired cortical depth (e.g., 1.4 mm below the cortical surface).[10]
-
Inject a small volume of the tracer (e.g., 1 µl) using a microsyringe pump at a slow and steady rate.
-
-
Survival Period: Allow a survival period of 7-14 days for the tracer to be transported along the axons to the spinal cord.[10][11]
-
Tissue Processing:
-
Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde in phosphate (B84403) buffer.
-
Dissect the brain and spinal cord and post-fix overnight.
-
Cut coronal sections of the brain and transverse sections of the spinal cord using a vibratome or cryostat.
-
-
Imaging: Mount the sections on slides and visualize the fluorescently labeled fibers using a fluorescence or confocal microscope.
Protocol 2: In Vitro Uptake Assay in Neuronal Cultures
This protocol is based on studies of activity-dependent endocytosis in cultured neurons.[7]
Materials:
-
Primary neuronal cultures (e.g., cerebellar granule neurons)
-
This compound dextran (e.g., 10 kDa or 40 kDa)
-
High potassium (KCl) stimulation buffer
-
Normal imaging buffer
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound dextran.
-
Prepare a high KCl stimulation buffer (e.g., 50 mM KCl).
-
-
Baseline Imaging: Image the neuronal culture in normal imaging buffer to obtain a baseline fluorescence level.
-
Stimulation and Tracer Application:
-
Replace the normal buffer with the high KCl stimulation buffer containing this compound dextran (e.g., 50 µM).
-
Incubate for a defined period (e.g., 2 minutes) to induce neuronal activity and endocytosis.
-
-
Wash: Quickly wash the cells with normal imaging buffer to remove extracellular tracer.
-
Post-Stimulation Imaging: Acquire fluorescence images to visualize the internalized this compound dextran within nerve terminals.
-
Analysis: Quantify the fluorescence intensity within defined regions of interest (e.g., individual puncta) to measure the extent of uptake.
Visualizations
Experimental Workflow for Anterograde Neuronal Tracing
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chondrex.com [chondrex.com]
- 3. FITC- and TRITC- Dextran for BBB Research [tdblabs.se]
- 4. Cell and Neuronal Tracing | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Biotinylated dextran: a versatile anterograde and retrograde neuronal tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dextran Labeling and Uptake in Live and Functional Murine Cochlear Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative monitoring of activity-dependent bulk endocytosis of synaptic vesicle membrane by fluorescent dextran imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular labeling of cat spinal neurons using a tetramethylrhodamine-dextran amine conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of fluorescent dextrans to the brain surface under constant pressure reveals AQP4-independent solute uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Use of Dextran-based Anterograde Cortical Tracers to Assess the Integrity of the Cortical Spinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Preparing 6-TRITC Stock Solutions and Working Concentrations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine isothiocyanate (TRITC) is a widely utilized fluorescent dye in biological research for the covalent labeling of proteins, particularly antibodies. Its isothiocyanate group readily reacts with primary amine groups on biomolecules to form a stable thiourea (B124793) bond. 6-TRITC, one of the two isomers of TRITC, exhibits bright orange-red fluorescence, making it an excellent candidate for various applications including immunofluorescence microscopy, flow cytometry, and bioconjugation. This document provides detailed protocols for the preparation of this compound stock solutions and the determination of appropriate working concentrations for common applications.
Physicochemical and Spectroscopic Properties
Properly preparing and handling this compound solutions are critical for successful and reproducible experimental outcomes. The following table summarizes the key properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 443.52 g/mol | [1][2] |
| Excitation Maximum (λex) | ~544 - 552 nm (in Methanol/DMSO) | [3][4][5] |
| Emission Maximum (λem) | ~572 - 590 nm (in Methanol/DMSO) | [3][4][5] |
| Molar Extinction Coefficient (ε) | ~85,000 - 100,000 M⁻¹cm⁻¹ (in Methanol) | [6][7][8] |
| Solubility | Soluble in DMSO, DMF, chloroform, methanol, and ethanol. | [1][3][4] |
| Appearance | Deep violet to dark red powder. | [1][3] |
Experimental Protocols
Preparation of this compound Stock Solution
The preparation of a concentrated stock solution is the first critical step in utilizing this compound for labeling. Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing TRITC stock solutions due to its high solvating power and compatibility with subsequent aqueous dilutions for labeling reactions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Protocol:
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture, which can hydrolyze the reactive isothiocyanate group.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial of this compound to achieve a desired stock concentration, typically 1-10 mg/mL.[7][9][10] For example, to prepare a 1 mg/mL stock solution from 1 mg of this compound, add 1 mL of anhydrous DMSO.
-
Dissolution: Vortex the solution thoroughly to ensure the this compound is completely dissolved. The solution should be clear and free of any particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light and moisture.[1][2][10] When stored properly, the stock solution is stable for at least 2 years.[1][2]
References
- 1. adipogen.com [adipogen.com]
- 2. This compound - CAS-Number 80724-20-5 - Order from Chemodex [chemodex.com]
- 3. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 4. biotium.com [biotium.com]
- 5. caymanchem.com [caymanchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Extinction Coefficient [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Optimizing 6-TRITC Labeling Reactions: A Detailed Guide to Buffer Conditions and Protocols
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tetramethylrhodamine isothiocyanate (TRITC) is a widely utilized fluorescent dye for the covalent labeling of proteins, antibodies, and other biomolecules.[1] The isothiocyanate group of 6-TRITC reacts with primary and secondary amines, most notably the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group on proteins, to form a stable thiourea (B124793) bond.[2] Achieving optimal labeling efficiency and preserving the biological activity of the target molecule is critically dependent on the reaction conditions, particularly the composition and pH of the buffer. This document provides a comprehensive guide to the optimal buffer conditions for this compound labeling reactions, along with detailed experimental protocols for consistent and reproducible results.
Key Parameters for Optimal this compound Labeling
Successful labeling with this compound hinges on several critical parameters. The reaction is most efficient under alkaline conditions, which facilitate the deprotonation of primary amines, making them nucleophilic and reactive towards the isothiocyanate group.[1][2]
Table 1: Summary of Optimal Buffer Conditions for this compound Labeling
| Parameter | Recommended Condition | Rationale | Potential Issues |
| pH | 8.0 - 9.0[1][3] | Ensures primary amines are deprotonated and nucleophilic for efficient reaction with the isothiocyanate group.[4] | pH below 8.0 leads to protonated amines and significantly reduced reactivity. pH above 9.5 can increase the rate of hydrolysis of the isothiocyanate group. |
| Buffer Type | Carbonate-Bicarbonate[3][5], Borate[5] | Provides good buffering capacity in the optimal pH range and is free of primary amines. | Avoid buffers containing primary amines (e.g., Tris) as they will compete with the target molecule for reaction with this compound.[3][6] |
| Buffer Concentration | 0.1 - 0.2 M[7] | Maintains a stable pH throughout the reaction. | Lower concentrations may not provide sufficient buffering capacity, leading to pH shifts during the reaction. |
| Temperature | Room Temperature (20-25°C) or 4°C[2][8] | Room temperature reactions are typically faster. 4°C can be used for sensitive proteins to maintain their stability, though the reaction time may need to be extended. | Higher temperatures can increase the rate of dye degradation and potentially denature the protein. |
| Reaction Time | 1 - 2 hours at room temperature; overnight at 4°C[2][5] | Sufficient time for the labeling reaction to proceed to completion. | Insufficient time will result in a low degree of labeling. Prolonged incubation at room temperature can increase the risk of protein degradation. |
Experimental Protocols
I. Preparation of Buffers and Reagents
A. 0.1 M Sodium Bicarbonate Buffer (pH 9.0)
-
Dissolve 8.4 g of sodium bicarbonate (NaHCO₃) in 800 mL of deionized water.
-
Adjust the pH to 9.0 by adding 1 M sodium hydroxide (B78521) (NaOH) dropwise while monitoring with a calibrated pH meter.
-
Bring the final volume to 1 L with deionized water.
-
Filter the buffer through a 0.22 µm filter. Store at 4°C.
B. This compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a final concentration of 1-10 mg/mL.[3][5]
-
Vortex briefly to ensure the dye is fully dissolved.
-
Prepare the this compound solution immediately before use as it is susceptible to hydrolysis.[7]
II. Protein Labeling Protocol
This protocol is a general guideline for labeling proteins with this compound. The optimal protein concentration and dye-to-protein molar ratio may need to be determined empirically for each specific protein.
A. Protein Preparation
-
Dissolve the protein to be labeled in the 0.1 M sodium bicarbonate buffer (pH 9.0) at a concentration of 2-10 mg/mL.[1]
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed extensively against the labeling buffer before proceeding.
B. Labeling Reaction
-
Calculate the required volume of the this compound stock solution. A 10- to 20-fold molar excess of dye to protein is a common starting point.[2]
-
While gently stirring the protein solution, slowly add the calculated volume of the this compound stock solution.[5]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2]
C. Purification of the Labeled Protein
-
After the incubation period, it is crucial to remove the unreacted this compound and any hydrolyzed dye. This is typically achieved by size-exclusion chromatography using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[1][3]
-
Load the reaction mixture onto the column and collect the fractions.
-
The first colored peak to elute will be the this compound-labeled protein. The second, slower-migrating colored peak will be the free dye.
-
Monitor the column eluate by measuring the absorbance at 280 nm (for protein) and ~550 nm (for TRITC).
III. Determination of the Degree of Labeling (DOL)
The degree of labeling, which is the molar ratio of dye to protein, is a critical parameter for ensuring the quality and consistency of the conjugate.
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and 555 nm (A₅₅₅) using a spectrophotometer.
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of TRITC at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × 0.35)] / ε_protein
Where:
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
0.35 is the correction factor for the absorbance of TRITC at 280 nm.
-
-
Calculate the concentration of conjugated TRITC using the Beer-Lambert law:
TRITC Concentration (M) = A₅₅₅ / ε_TRITC
Where:
-
ε_TRITC is the molar extinction coefficient of TRITC at 555 nm (approximately 80,000 M⁻¹cm⁻¹).
-
-
Calculate the Degree of Labeling (DOL):
DOL = TRITC Concentration (M) / Protein Concentration (M)
An optimal DOL for most applications is typically between 2 and 8.[1]
Visualizing the Workflow and Reaction
To further clarify the process, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Caption: Workflow for this compound labeling of proteins.
Caption: Chemical reaction of this compound with a primary amine.
Troubleshooting
Table 2: Common Issues and Solutions in this compound Labeling
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Suboptimal pH. | Ensure the labeling buffer pH is between 8.0 and 9.0. |
| Presence of primary amines in the buffer. | Dialyze the protein against an amine-free buffer (e.g., carbonate or borate). | |
| Insufficient molar excess of this compound. | Increase the molar ratio of this compound to protein. | |
| Hydrolyzed this compound. | Prepare the this compound stock solution fresh before each use. | |
| Protein Precipitation | High concentration of organic solvent (DMSO/DMF). | Keep the volume of the this compound stock solution to a minimum (ideally <10% of the total reaction volume). |
| Protein instability at alkaline pH. | Perform the reaction at 4°C or consider using a buffer with a slightly lower pH (e.g., 8.0-8.5). | |
| High Background Fluorescence | Incomplete removal of free dye. | Ensure thorough purification using size-exclusion chromatography. Pool only the fractions corresponding to the labeled protein. |
By carefully controlling the buffer conditions and following the detailed protocols outlined in this guide, researchers can achieve efficient and reproducible labeling of their target molecules with this compound for a wide range of applications in biological research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Purifying 6-TRITC Labeled Proteins: A Guide to Removing Free Dye
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins with fluorescent dyes such as 6-TRITC (Tetramethylrhodamine-6-isothiocyanate) is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of proteins in a multitude of applications including immunoassays, fluorescence microscopy, and flow cytometry. A critical step following the conjugation reaction is the removal of unconjugated, free dye from the labeled protein. Incomplete purification can lead to high background fluorescence, inaccurate determination of protein concentration and degree of labeling, and ultimately, compromised experimental results.
This document provides a detailed overview and protocols for three common methods used to purify this compound labeled proteins from free dye: Gel Filtration Chromatography, Dialysis, and Tangential Flow Filtration (TFF). The selection of the most appropriate method depends on factors such as sample volume, protein concentration, desired purity, and processing time.
Comparison of Purification Methods
To facilitate the selection of an appropriate purification strategy, the following table summarizes the key quantitative parameters of the three methods.
| Feature | Gel Filtration Chromatography | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Size exclusion | Diffusion across a semi-permeable membrane | Size-based separation using cross-flow filtration |
| Typical Protein Recovery | >95% | >90% | >95% |
| Dye Removal Efficiency | High (>99%) | High (>99%) | Very High (>99.9%) |
| Typical Processing Time | Fast (30-60 minutes) | Slow (12-48 hours) | Fast (1-4 hours) |
| Sample Volume | 100 µL - 10 mL | 100 µL - 100 mL | 10 mL - >1000 L |
| Final Concentration | Diluted | Diluted | Concentrated |
| Scalability | Moderate | Low | High |
| Key Advantage | Speed and high resolution | Simplicity and low cost for small volumes | Speed, scalability, and simultaneous concentration |
I. Gel Filtration Chromatography (Size Exclusion Chromatography)
Application Note:
Gel filtration chromatography separates molecules based on their size. The chromatography column is packed with a porous resin. Larger molecules, such as the this compound labeled protein, are excluded from the pores and travel through the column more quickly, eluting first. Smaller molecules, like the free this compound dye, enter the pores of the resin, taking a longer path and eluting later. This method is rapid and provides high resolution, making it an excellent choice for purifying small to medium-sized protein samples.
Experimental Protocol:
Materials:
-
Gel filtration column (e.g., Sephadex G-25 or equivalent)
-
Chromatography system or stand and clamps
-
Equilibration/Elution Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Labeled protein solution
-
Fraction collection tubes
Procedure:
-
Column Preparation: If using a pre-packed column, proceed to step 2. If packing your own column, prepare a slurry of the gel filtration resin in the Equilibration Buffer and pack the column according to the manufacturer's instructions.
-
Column Equilibration: Equilibrate the column by washing it with 2-3 column volumes of Equilibration Buffer. This ensures that the buffer within the column is the same as the one in which the protein will be eluted.
-
Sample Loading: Carefully load the this compound labeled protein solution onto the top of the column. The sample volume should ideally be between 1-5% of the total column volume for optimal separation.
-
Elution: Begin the elution by adding Equilibration Buffer to the top of the column.
-
Fraction Collection: Collect fractions as the solution begins to elute from the column. The colored, labeled protein will typically elute first in the void volume of the column. The smaller, free dye will elute in later fractions.
-
Analysis: Monitor the fractions for protein content (e.g., by measuring absorbance at 280 nm) and for the presence of the this compound dye (absorbance at ~550 nm). Pool the fractions containing the purified labeled protein.
Workflow Diagram:
Caption: Workflow for Gel Filtration Chromatography.
II. Dialysis
Application Note:
Dialysis is a simple and widely used technique for separating molecules based on their ability to diffuse through a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The labeled protein solution is placed in a dialysis bag or cassette made of a membrane with a pore size that is smaller than the protein but larger than the free dye. The bag is then submerged in a large volume of buffer. The free this compound dye diffuses out of the bag into the surrounding buffer, while the larger labeled protein is retained. This method is gentle on the protein and suitable for a wide range of sample volumes, but it is a relatively slow process.
Experimental Protocol:
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for most proteins)
-
Dialysis Buffer (e.g., PBS, pH 7.4)
-
Large beaker or container
-
Stir plate and stir bar
-
Labeled protein solution
Procedure:
-
Membrane Preparation: If using dialysis tubing, cut the desired length and hydrate (B1144303) it in Dialysis Buffer according to the manufacturer's instructions.
-
Sample Loading: Secure one end of the dialysis tubing with a clip. Pipette the labeled protein solution into the tubing, leaving some space at the top. Secure the other end with a second clip, ensuring no leaks. For cassettes, follow the manufacturer's loading instructions.
-
Dialysis: Place the sealed dialysis bag/cassette into a beaker containing a large volume of cold Dialysis Buffer (at least 100-fold the sample volume). Place the beaker on a stir plate and stir gently at 4°C.
-
Buffer Changes: Allow dialysis to proceed for at least 4 hours. For efficient removal of the free dye, change the Dialysis Buffer 2-3 times. A common schedule is to change the buffer after 4 hours, then again after another 4 hours, and finally let it dialyze overnight.
-
Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer. Gently remove the clips and pipette the purified, labeled protein solution into a clean tube.
Workflow Diagram:
Caption: Workflow for Dialysis.
III. Tangential Flow Filtration (TFF)
Application Note:
Tangential Flow Filtration (TFF), also known as cross-flow filtration, is a rapid and efficient method for separating, concentrating, and purifying biomolecules.[1] In TFF, the sample solution flows tangentially across the surface of a semi-permeable membrane.[1] This cross-flow prevents the build-up of molecules on the membrane surface, which can cause fouling in traditional filtration methods.[1] The pressure difference across the membrane drives smaller molecules, such as free this compound dye and buffer salts, through the membrane (permeate), while the larger labeled protein is retained (retentate). TFF is highly scalable and can be used for a wide range of sample volumes, from milliliters to thousands of liters.[2] It also offers the advantage of simultaneously concentrating the protein sample during the purification process.
Experimental Protocol:
Materials:
-
TFF system (pump, reservoir, pressure gauges, tubing)
-
TFF membrane cassette or hollow fiber cartridge with an appropriate MWCO (e.g., 10 kDa)
-
Diafiltration Buffer (e.g., PBS, pH 7.4)
-
Labeled protein solution
Procedure:
-
System Setup: Assemble the TFF system according to the manufacturer's instructions. Install the TFF membrane and sanitize the system if necessary.
-
System Equilibration: Flush the system with Diafiltration Buffer to remove any storage solutions and to wet the membrane.
-
Sample Loading: Add the labeled protein solution to the reservoir.
-
Concentration (Optional): If the initial sample is dilute, it can be concentrated by running the TFF system and allowing the permeate to be discarded until the desired volume is reached.
-
Diafiltration (Dye Removal): Begin the diafiltration process to remove the free dye. Add Diafiltration Buffer to the reservoir at the same rate that permeate is being removed. This maintains a constant volume in the retentate while washing out the free dye. Typically, 5-10 diavolumes are sufficient for near-complete removal of small molecules.
-
Final Concentration: After diafiltration, the purified labeled protein can be concentrated to the desired final volume by stopping the addition of Diafiltration Buffer and allowing permeate to be removed.
-
Sample Recovery: Drain the retentate containing the purified and concentrated labeled protein from the system.
Workflow Diagram:
Caption: Workflow for Tangential Flow Filtration.
Conclusion
The purification of this compound labeled proteins from free dye is a critical step to ensure the quality and reliability of downstream applications. Gel filtration chromatography offers a rapid solution for smaller sample volumes. Dialysis, while slower, is a simple and cost-effective method for various sample sizes. Tangential flow filtration provides a fast, scalable, and efficient solution for larger volumes, with the added benefit of sample concentration. By understanding the principles and protocols of these methods, researchers can select the most appropriate strategy to obtain highly pure fluorescently labeled proteins for their specific research needs.
References
Application Notes for 6-TRITC in Confocal Microscopy
Introduction to 6-TRITC
Tetramethylrhodamine isothiocyanate (TRITC) is a derivative of the rhodamine dye, widely recognized for its bright orange-red fluorescence.[1] The "6" in this compound refers to one of the two common isomers of TRITC, the other being the 5-isomer. The isothiocyanate group (-N=C=S) present in this compound allows it to act as an amine-reactive fluorescent dye.[1][2] This functional group readily forms stable thiourea (B124793) bonds with primary amines, such as those found on the lysine (B10760008) residues of proteins.[1][2] This property makes this compound a versatile tool for covalently labeling biomolecules, particularly antibodies, for various applications in cell biology.[1]
In confocal microscopy, this compound is a well-established fluorophore used for visualizing specific cellular components.[3] Confocal microscopy offers significant advantages over traditional widefield microscopy by using a pinhole to reject out-of-focus light, thereby providing optical sectioning and improved image contrast, which is especially beneficial for thicker specimens.[4] this compound's spectral properties are compatible with common laser lines used in confocal systems, such as the 532 nm or 543 nm laser.[5][6][7]
Principle of Application in Confocal Microscopy
The primary application of this compound in confocal microscopy is immunofluorescence (IF).[1][7] This technique allows for the specific localization of an antigen within a cell or tissue sample. There are two main approaches to immunofluorescence using this compound:
-
Direct Immunofluorescence: In this method, the primary antibody that directly binds to the target antigen is covalently labeled with this compound. This approach is straightforward with fewer steps.[3]
-
Indirect Immunofluorescence: This more common technique involves an unlabeled primary antibody that binds to the target antigen. Subsequently, a secondary antibody, which is conjugated to this compound and is specific for the host species of the primary antibody, is used for detection.[3] This method provides significant signal amplification because multiple secondary antibodies can bind to a single primary antibody, resulting in a brighter signal.[3]
Once the target is labeled, the sample is illuminated with a laser at a wavelength close to this compound's excitation maximum. The emitted fluorescent light, which is of a longer wavelength (Stokes shift), is then captured by a detector to generate a high-resolution image of the target's distribution.[1] Standard green excitation filter sets are typically used for imaging TRITC.[5][8]
Advantages and Limitations
Advantages:
-
Well-Characterized: this compound is a historically significant and well-documented fluorophore.
-
Bright Fluorescence: It produces a strong orange-red signal.[1]
-
Amine-Reactivity: The isothiocyanate group allows for straightforward and stable conjugation to antibodies and other proteins.[2]
Limitations:
-
Photobleaching: Compared to more modern dyes, TRITC can be more susceptible to photobleaching (irreversible loss of fluorescence) under the intense illumination of a confocal laser.[5][9] The use of an antifade mounting medium is recommended to mitigate this effect.[1]
-
pH Sensitivity: The fluorescence intensity of rhodamine derivatives is generally less dependent on environmental pH compared to fluorescein (B123965) (FITC).[6]
-
Availability of Alternatives: Newer fluorophores, such as Alexa Fluor™ dyes, offer improved photostability and brightness.[7][10]
Quantitative Data
The photophysical properties of this compound are essential for designing and optimizing confocal microscopy experiments.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | 544 - 557 nm | Varies with the solvent and conjugation state.[1][5][10][11][12] |
| Emission Maximum (λem) | 570 - 576 nm | Varies with the solvent and conjugation state.[1][5][10][11][12] |
| Molar Extinction Coefficient (ε) | ~65,000 - 85,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light.[1][2][5] |
| Quantum Yield (Φ) | ~0.2 - 0.4 | Represents the efficiency of converting absorbed photons into emitted photons.[5] |
| Molecular Weight (MW) | ~479.98 g/mol | [11] |
Experimental Protocols
Protocol 1: this compound Conjugation to a Primary Antibody
This protocol details the covalent labeling of a primary antibody with this compound. The reaction targets primary amines on the antibody, primarily on lysine residues.[2]
Materials:
-
Purified antibody (1-10 mg/mL in an amine-free buffer like PBS).[2]
-
This compound Isomer G.
-
Conjugation Buffer: 100 mM carbonate/bicarbonate buffer, pH 9.0.[13]
-
Gel filtration column (e.g., Zeba™ Desalt Spin Column) for purification.[13]
-
Storage buffer (e.g., PBS with a cryoprotectant like glycerol).[2]
Workflow Diagram:
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS or 100 mM carbonate/bicarbonate buffer, pH 9.0).[2][13] If the buffer contains primary amines like Tris, the antibody must be buffer-exchanged. The antibody concentration should be between 1-10 mg/mL.[2]
-
TRITC Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1 mg/mL. Vortex to ensure it is fully dissolved.[2]
-
Conjugation Reaction: While gently stirring, slowly add the dissolved this compound to the antibody solution.[2] A starting molar ratio of 10:1 (TRITC to antibody) is recommended for optimization.[2] Incubate the reaction for 1-2 hours at room temperature, protected from light.[2][13]
-
Purification: Remove the unreacted this compound and byproducts using a gel filtration column equilibrated with the desired storage buffer (e.g., PBS).[5] The first colored peak to elute contains the conjugated antibody.
-
Storage: Store the labeled antibody at 4°C for short-term use. For long-term storage, add glycerol (B35011) to a final concentration of 50% and store at -20°C. Avoid repeated freeze-thaw cycles.[2]
Protocol 2: Indirect Immunofluorescence Staining of Adherent Cells
This protocol provides a detailed method for staining adherent cells grown on coverslips using a primary antibody followed by a this compound-conjugated secondary antibody.[3][5]
Materials:
-
Cells grown on sterile glass coverslips.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fixation Solution: 4% paraformaldehyde in PBS.[3]
-
Permeabilization Buffer: 0.1-0.2% Triton X-100 in PBS.[5][14]
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS.[1]
-
Primary Antibody (specific to the target antigen).
-
This compound-conjugated Secondary Antibody (specific to the primary antibody's host species).
-
Nuclear Counterstain (e.g., DAPI) (optional).[1]
-
Antifade Mounting Medium.[1]
Workflow Diagram:
Procedure:
-
Cell Preparation: Wash cells grown on coverslips twice with pre-warmed PBS to remove culture medium.[1]
-
Fixation: Add 4% paraformaldehyde solution to the cells and incubate for 10-20 minutes at room temperature.[3] Afterwards, wash the cells three times with PBS for 5 minutes each.[3]
-
Permeabilization (for intracellular targets): If the target antigen is intracellular, incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature. This step allows antibodies to access intracellular epitopes.[3] Wash the cells three times with PBS for 5 minutes each.[3]
-
Blocking: To reduce non-specific antibody binding, incubate the cells in Blocking Buffer for 30-60 minutes at room temperature.[1]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal working concentration in Blocking Buffer. Aspirate the blocking solution and add the diluted primary antibody. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[5]
-
Washing: Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.[3]
-
Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in Blocking Buffer. Add the diluted secondary antibody to the cells and incubate for 1 hour at room temperature, protected from light.[3][5]
-
Final Washes: Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.[3]
-
Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain like DAPI for 1-5 minutes. Wash twice with PBS.[1]
-
Mounting: Place a drop of antifade mounting medium onto a clean microscope slide. Carefully remove the coverslip from the well and invert it onto the mounting medium, avoiding air bubbles.[3]
-
Imaging: The slides are now ready for imaging using a confocal microscope equipped with the appropriate laser lines and filter sets for this compound (and DAPI, if used).[5] Store slides at 4°C in the dark.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. axiomoptics.com [axiomoptics.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorophores for Confocal Microscopy [evidentscientific.com]
- 7. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - US [thermofisher.com]
- 8. optolongfilter.com [optolongfilter.com]
- 9. Polymer Dots with Enhanced Photostability, Quantum Yield, and Two-Photon Cross-Section using Structurally Constrained Deep-Blue Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. biotium.com [biotium.com]
- 12. Spectrum [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. usbio.net [usbio.net]
Application Notes and Protocols for Indirect Immunofluorescence Using 6-TRITC
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for performing indirect immunofluorescence (IF) to visualize specific proteins or antigens within cells or tissue sections using a 6-TRITC (Tetramethylrhodamine Isothiocyanate) conjugated secondary antibody.
Introduction to Indirect Immunofluorescence
Indirect immunofluorescence is a widely used technique that offers high sensitivity and signal amplification for the localization of cellular antigens.[1][2] This method involves a two-step process: an unlabeled primary antibody first binds to the target antigen, followed by a fluorophore-conjugated secondary antibody that specifically recognizes the primary antibody.[1][2] This approach allows for multiple secondary antibodies to bind to a single primary antibody, thereby amplifying the fluorescent signal.[3] this compound is a bright, red-orange fluorophore with moderate photostability, making it a suitable choice for various immunofluorescence applications.[4][5]
Experimental Workflow Overview
The following diagram illustrates the key steps involved in the indirect immunofluorescence protocol.
Caption: A flowchart outlining the major steps of the indirect immunofluorescence protocol.
Detailed Experimental Protocols
I. Reagent and Buffer Preparation
Proper preparation of reagents and buffers is critical for successful immunofluorescence staining.
| Reagent/Buffer | Composition | Storage |
| Phosphate-Buffered Saline (PBS) | 80g NaCl, 2g KCl, 14.4g Na₂HPO₄, 2.4g KH₂PO₄ in 1L dH₂O, pH 8.0[1] | Room Temperature |
| Fixation Solution (4% Paraformaldehyde) | 4% Paraformaldehyde in PBS | 4°C, use fresh |
| Permeabilization Buffer | 0.1-0.5% Triton X-100 or 0.5% Saponin in PBS | Room Temperature |
| Blocking Buffer | 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBST (PBS + 0.1% Tween 20) | 4°C |
| Antibody Dilution Buffer | 1% BSA in PBST[1] | 4°C |
| Mounting Medium | Antifade reagent with or without DAPI | 4°C, protected from light |
II. Sample Preparation
-
Cell Culture : Grow adherent cells on sterile glass coverslips or chamber slides to an appropriate confluency (typically 50-70%).[6] For suspension cells, cytocentrifuge or adhere cells to coated slides.
-
Washing : Gently wash the cells twice with pre-warmed PBS to remove culture medium.[7]
-
Fixation : The goal of fixation is to preserve cellular morphology and antigenicity.[8][9] The choice of fixative can depend on the target antigen and antibody.
-
Cross-linking Fixatives : Incubate cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[9] This is a common method that preserves cell structure well.[9]
-
Organic Solvents : Alternatively, fix and permeabilize cells simultaneously with ice-cold methanol (B129727) or acetone (B3395972) for 5-10 minutes at -20°C.[9] This method can be harsher and may not be suitable for all antigens.[8]
-
-
Washing : After fixation, wash the cells three times with PBS for 5 minutes each.[1][7]
-
Permeabilization : If a cross-linking fixative was used, permeabilize the cells to allow antibody access to intracellular targets.[8][10] Incubate with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.[11] If the target protein is on the cell surface, this step can be omitted.[8]
III. Immunostaining
-
Blocking : To minimize non-specific antibody binding, incubate the samples in a blocking buffer for 30-60 minutes at room temperature.[1][11] Common blocking agents include BSA and normal serum from the species in which the secondary antibody was raised.[1][12]
-
Primary Antibody Incubation : Dilute the primary antibody to its optimal concentration in the antibody dilution buffer. After removing the blocking buffer, incubate the samples with the diluted primary antibody. Incubation can be performed for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[2][11]
-
Washing : Wash the samples three times with PBST for 5 minutes each to remove unbound primary antibody.[1]
-
Secondary Antibody Incubation : Dilute the this compound conjugated secondary antibody in the antibody dilution buffer. Incubate the samples with the secondary antibody for 1 hour at room temperature, protected from light to prevent photobleaching.[2] Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., use a goat anti-mouse secondary for a mouse primary).[7][13]
-
Washing : Wash the samples three times with PBST for 5 minutes each, protected from light.[1]
IV. Mounting and Imaging
-
Counterstaining (Optional) : If desired, incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting : Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging : Visualize the fluorescent signal using a fluorescence or confocal microscope equipped with the appropriate filter sets for this compound (Excitation max: ~557 nm, Emission max: ~576 nm).[5][7] Acquire images promptly after staining for the best results.[13][14]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | - Inappropriate antibody concentration.[7] - Incompatible primary and secondary antibodies.[7][13] - Over-fixation masking the epitope.[7] - Insufficient permeabilization.[7][13] - Photobleaching of the fluorophore.[13] | - Titrate antibodies to determine the optimal concentration.[7] - Ensure the secondary antibody recognizes the host species of the primary.[7] - Reduce fixation time or perform antigen retrieval.[13][15] - Optimize permeabilization time and detergent concentration.[7] - Minimize light exposure during incubation and storage.[13][14] |
| High Background | - Insufficient blocking.[12] - Primary or secondary antibody concentration is too high.[15] - Inadequate washing.[7] - Non-specific binding of the secondary antibody. | - Increase blocking time or try a different blocking agent.[15] - Reduce antibody concentrations.[15] - Increase the number and duration of wash steps.[7] - Use a pre-adsorbed secondary antibody or include normal serum from the sample species in the blocking buffer.[15] |
| Autofluorescence | - Endogenous fluorophores in the tissue or cells. | - Use a blocking solution specifically designed to reduce autofluorescence. - Treat with sodium borohydride (B1222165) after fixation.[13] - Use a different fixative. |
Signaling Pathway Visualization Example
The following is an example of how a signaling pathway can be visualized using Graphviz, which can be adapted to represent pathways relevant to the user's research.
Caption: A simplified diagram of a generic kinase signaling cascade.
References
- 1. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. benchchem.com [benchchem.com]
- 5. agrisera.com [agrisera.com]
- 6. Preparing fixed cells for immunofluorescence [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 12. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. hycultbiotech.com [hycultbiotech.com]
Application Notes and Protocols for Cell Surface vs. Intracellular Staining with 6-TRITC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine isothiocyanate (TRITC) is a bright, orange-red fluorescent dye widely used in immunofluorescence applications to visualize specific cellular components.[1] The 6-isomer of TRITC (6-TRITC) is spectrally similar to other rhodamine dyes and is suitable for various labeling applications.[2] This document provides detailed protocols for both cell surface and intracellular staining using this compound-conjugated molecules, enabling researchers to effectively label and visualize their targets of interest.
The choice between cell surface and intracellular staining is dictated by the subcellular localization of the target protein. Cell surface staining is employed for membrane-bound proteins with extracellular domains, while intracellular staining is necessary for cytoplasmic or nuclear targets. The key difference in the protocols lies in the inclusion of fixation and permeabilization steps for intracellular staining, which are required to allow the antibody access to the cell's interior.[3]
Data Presentation
The following tables summarize key quantitative data for this compound and provide a comparative overview of expected outcomes for cell surface versus intracellular staining procedures.
Table 1: Spectral Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~544 nm[2] |
| Emission Maximum (λem) | ~572 nm[2] |
| Recommended Laser Line | 532 nm or 561 nm |
| Recommended Filter Set | Excitation: 530-560 nm, Emission: 590-650 nm |
| Quantum Yield (Φ) | ~0.1 (highly environment-dependent)[4] |
Table 2: Comparison of Cell Surface and Intracellular Staining with this compound
| Parameter | Cell Surface Staining | Intracellular Staining | Key Considerations |
| Signal Intensity | Generally higher and more specific for surface targets. | Can be variable; fixation and permeabilization may affect epitope integrity and fluorophore brightness.[5] | Optimize fixation and permeabilization to preserve antigenicity and minimize fluorescence quenching. |
| Background Fluorescence | Typically lower due to fewer processing steps. | Can be higher due to non-specific antibody binding within the cell and potential autofluorescence induced by fixatives.[6][7] | Thorough blocking and washing are crucial. Use of appropriate controls is essential to distinguish specific signal from background.[8] |
| Cell Viability | High, as cells are typically stained live. | Not applicable, as cells are fixed. | For applications requiring live cells, surface staining is the appropriate method. |
| Photostability | Good; use of antifade mounting medium is recommended for microscopy.[9] | Good; however, prolonged exposure to excitation light should be minimized.[10] | Minimize light exposure during all steps of the protocol and imaging. |
| Protocol Complexity | Relatively simple and straightforward. | More complex due to additional fixation and permeabilization steps. | Each step, especially fixation and permeabilization, requires careful optimization. |
| Potential for Artifacts | Minimal; potential for antibody-induced receptor clustering. | Higher; fixation can alter cell morphology and antigen conformation. Permeabilization can affect membrane integrity and lead to loss of soluble proteins.[11][12] | Use appropriate controls and validate results with alternative methods where possible. |
Experimental Protocols
Protocol 1: Cell Surface Staining with this compound (for Flow Cytometry and Microscopy)
This protocol is designed for the detection of antigens expressed on the cell surface.
Materials:
-
Cells in suspension (e.g., from culture or dissociated tissue)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Staining Buffer (e.g., PBS with 1% Bovine Serum Albumin (BSA) and 0.1% sodium azide)
-
This compound conjugated primary antibody or secondary antibody
-
(Optional) Fc receptor blocking solution
-
(Optional for microscopy) Antifade mounting medium
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them twice with cold PBS by centrifugation at 300-400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in cold Staining Buffer to a concentration of 1x10^6 cells/mL.
-
-
(Optional) Fc Receptor Blocking:
-
To prevent non-specific binding of antibodies to Fc receptors, incubate the cells with an Fc blocking solution for 10-15 minutes at room temperature.[13]
-
-
Antibody Incubation:
-
Add the this compound conjugated primary antibody at the predetermined optimal concentration.
-
If using an unconjugated primary antibody, add it first and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with Staining Buffer as described in step 1.
-
Resuspend the cells in Staining Buffer containing the this compound conjugated secondary antibody at its optimal dilution.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells three times with cold Staining Buffer to remove unbound antibodies.
-
-
Analysis:
-
For Flow Cytometry: Resuspend the final cell pellet in an appropriate volume of Staining Buffer (e.g., 300-500 µL) and analyze on a flow cytometer equipped with the appropriate lasers and filters for TRITC detection.[14]
-
For Microscopy: Resuspend the final cell pellet in a small volume of Staining Buffer. Mount a drop of the cell suspension onto a microscope slide with a coverslip using an antifade mounting medium. Visualize using a fluorescence microscope with a suitable TRITC filter set.
-
Protocol 2: Intracellular Staining with this compound (for Microscopy and Flow Cytometry)
This protocol is for the detection of antigens located within the cytoplasm or nucleus.
Materials:
-
Cells (adherent on coverslips or in suspension)
-
PBS, pH 7.4
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 or saponin (B1150181) in PBS)[3]
-
Blocking Buffer (e.g., PBS with 5% normal serum from the secondary antibody host species and 1% BSA)
-
Antibody Dilution Buffer (e.g., PBS with 1% BSA)
-
This compound conjugated primary or secondary antibody
-
(Optional) Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Preparation:
-
Adherent Cells: Grow cells on sterile glass coverslips to the desired confluency.
-
Suspension Cells: Prepare a single-cell suspension.
-
-
Fixation:
-
Wash the cells twice with PBS.
-
Add Fixation Buffer and incubate for 10-20 minutes at room temperature.[3]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.[3]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer and incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.[8]
-
-
Antibody Incubation:
-
Dilute the this compound conjugated primary antibody in Antibody Dilution Buffer to the recommended working concentration.
-
If using an indirect staining method, incubate with the primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the this compound conjugated secondary antibody, diluted in Antibody Dilution Buffer, for 1 hour at room temperature in the dark.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
(Optional) Counterstaining:
-
Incubate with a nuclear counterstain like DAPI according to the manufacturer's instructions.
-
-
Mounting and Analysis:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
For flow cytometry, resuspend cells in Staining Buffer for analysis.
-
Visualize using a fluorescence microscope or analyze on a flow cytometer.
-
Mandatory Visualizations
Caption: Workflow for cell surface staining with this compound.
Caption: Workflow for intracellular staining with this compound.
Caption: Decision tree for choosing the appropriate staining protocol.
References
- 1. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - US [thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. optolongfilter.com [optolongfilter.com]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. Impact of Triton X-100 on Notch 1 Surface Receptor Immunofluorescence: A Cautionary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triton X-100 concentration effects on membrane permeability of a single HeLa cell by scanning electrochemical microscopy (SECM) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 14. benchchem.com [benchchem.com]
Multi-Color Imaging Panels Featuring 6-TRITC: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for designing and implementing multi-color imaging panels that include the fluorophore 6-TRITC (Tetramethylrhodamine-5-isothiocyanate). This guide details experimental procedures, data presentation strategies, and visual workflows to facilitate the successful application of this powerful imaging technique in cellular and tissue analysis.
Introduction to this compound in Multi-Color Imaging
This compound is a bright, orange-red fluorescent dye commonly used in immunofluorescence applications.[1] Its isothiocyanate group allows for stable covalent labeling of primary amines on proteins and other biomolecules.[1] With an excitation maximum around 547 nm and an emission maximum around 572 nm, this compound is well-suited for use in multi-color imaging experiments where distinct spectral profiles are crucial for differentiating multiple targets within a single sample.[2]
Data Presentation: Spectral Properties of a 6-Color Panel Including this compound
Successful multi-color imaging hinges on the careful selection of fluorophores with minimal spectral overlap. Below is a table summarizing the key spectral properties of a representative 6-color panel incorporating this compound. This panel is designed to be compatible with common laser lines available on many confocal and fluorescence microscopes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Recommended Laser Line (nm) |
| DAPI | 358 | 461 | ~0.92 | 27,000 | 405 |
| Alexa Fluor 488 | 495 | 519 | 0.92 | 73,000 | 488 |
| This compound | 547 | 572 | ~0.21 | 85,000 | 561 |
| Alexa Fluor 594 | 590 | 617 | 0.66 | 92,000 | 594 |
| Alexa Fluor 647 | 650 | 668 | 0.33 | 270,000 | 640 |
| Alexa Fluor 750 | 749 | 775 | 0.12 | 290,000 | 750 |
Note: Quantum yield and molar extinction coefficient values can vary depending on the solvent and conjugation partner. The values presented here are for reference and should be confirmed with the specific product datasheet.
Experimental Protocols
This section provides detailed protocols for performing multi-color immunofluorescence staining using a this compound-containing panel. Both direct and indirect staining methods are described.
General Reagents and Buffers
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibodies) and 1% Bovine Serum Albumin (BSA) in PBS
-
Antibody Dilution Buffer: 1% BSA in PBS
-
Antifade Mounting Medium
Protocol 1: Indirect Multi-Color Immunofluorescence Staining
This is the most common method, providing signal amplification through the use of secondary antibodies.[3]
1. Cell/Tissue Preparation:
- For adherent cells, grow on sterile glass coverslips to 70-80% confluency.[4]
- For tissue sections, use appropriately fixed (e.g., formalin-fixed, paraffin-embedded) and sectioned samples.
2. Fixation:
- Aspirate the culture medium and wash cells twice with pre-warmed PBS.[4]
- Fix cells with 4% PFA in PBS for 10-20 minutes at room temperature.[3]
- Wash three times with PBS for 5 minutes each.[3]
3. Permeabilization (for intracellular targets):
- Incubate with Permeabilization Buffer for 10-15 minutes at room temperature.[3]
- Wash three times with PBS for 5 minutes each.[3]
4. Blocking:
- Incubate with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[3][5]
5. Primary Antibody Incubation:
- Dilute the panel of primary antibodies (from different host species) to their optimal concentrations in Antibody Dilution Buffer.
- Incubate the sample with the primary antibody cocktail overnight at 4°C in a humidified chamber. A typical starting dilution for primary antibodies is 1:100 to 1:500.[6]
6. Washing:
- Wash three times with PBS for 5 minutes each.
7. Secondary Antibody Incubation:
- Dilute the fluorophore-conjugated secondary antibodies (including the anti-species this compound conjugate) in Antibody Dilution Buffer. Ensure each secondary antibody is specific to the host species of its corresponding primary antibody.
- Incubate with the secondary antibody cocktail for 1-2 hours at room temperature, protected from light.[7]
8. Washing:
- Wash three times with PBS for 5 minutes each, protected from light.[3]
9. Counterstaining (Optional):
- Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes.
- Wash twice with PBS.
10. Mounting:
- Mount the coverslip onto a microscope slide using an antifade mounting medium.[3]
- Seal the edges with nail polish and allow to dry.
- Store slides at 4°C in the dark until imaging.
Protocol 2: Direct Multi-Color Immunofluorescence Staining
This method uses primary antibodies directly conjugated to fluorophores, which simplifies the workflow but lacks signal amplification.[3]
1. Cell/Tissue Preparation, Fixation, Permeabilization, and Blocking:
- Follow steps 1-4 from Protocol 1.
2. Primary Antibody Incubation:
- Dilute the panel of directly conjugated primary antibodies (including the this compound conjugate) to their optimal concentrations in Antibody Dilution Buffer.
- Incubate the sample with the antibody cocktail for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8]
3. Washing:
- Wash three times with PBS for 5 minutes each, protected from light.[3]
4. Counterstaining and Mounting:
- Follow steps 9-10 from Protocol 1.
Mandatory Visualizations
Signaling Pathway: T-Cell Receptor (TCR) Activation
The following diagram illustrates a simplified T-Cell Receptor (TCR) signaling pathway, a complex cascade of events crucial for immune responses. A 6-color imaging panel could be used to visualize key proteins in this pathway simultaneously, such as CD3 (a co-receptor), Lck (an initiating kinase), ZAP-70 (a downstream kinase), LAT (a scaffold protein), PLCγ1 (an effector enzyme), and NFAT (a transcription factor).
Simplified T-Cell Receptor (TCR) signaling cascade.
Experimental Workflow: Multi-Color Immunofluorescence
The diagram below outlines the general workflow for a multi-color immunofluorescence experiment, from sample preparation to image acquisition.
General workflow for multi-color immunofluorescence staining.
Logical Relationship: Data Analysis Workflow for Co-localization
After acquiring multi-color images, a critical step is the quantitative analysis of co-localization between different fluorescent signals. The following flowchart depicts a typical data analysis workflow.
Workflow for quantitative co-localization analysis.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| High Background | - Insufficient blocking- Primary or secondary antibody concentration too high- Inadequate washing | - Increase blocking time or change blocking reagent[9]- Titrate antibodies to determine optimal concentration- Increase the number or duration of wash steps |
| Weak or No Signal | - Primary antibody not suitable for application- Low antigen expression- Inefficient permeabilization- Photobleaching | - Check antibody datasheet for validated applications- Use a brighter fluorophore or signal amplification technique- Optimize permeabilization time and detergent concentration- Use an antifade mounting medium and minimize light exposure |
| Spectral Bleed-through | - Significant overlap in emission spectra of fluorophores | - Use fluorophores with narrower emission spectra and greater spectral separation- Perform sequential scanning on a confocal microscope- Use spectral unmixing software for post-acquisition correction[10] |
| Non-specific Staining | - Cross-reactivity of secondary antibodies- Hydrophobic interactions of antibodies | - Use highly cross-adsorbed secondary antibodies- Include 0.1% Tween-20 in wash buffers |
References
- 1. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. abcam.com [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Colocalization Analysis of Multicolor Confocal Immunofluorescence Microscopy Images: Pushing Pixels to Explore Biological Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicolor Immunofluorescence Staining Protocol: Novus Biologicals [novusbio.com]
- 6. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. jacksonimmuno.com [jacksonimmuno.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 6-TRITC Staining Troubleshooting
This guide provides solutions to common issues encountered during 6-TRITC (Tetramethylrhodamine isothiocyanate) staining, a popular method in immunofluorescence. High background fluorescence can often obscure specific signals, leading to misinterpreted results. This resource offers a structured approach to troubleshooting and optimizing your staining protocol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary causes of high background staining with this compound?
High background in immunofluorescence can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Suboptimal Antibody Concentration: Both primary and secondary antibody concentrations that are too high can lead to non-specific binding.[1][2][3][4]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the tissue or cells is a major contributor to background noise.[2][3]
-
Insufficient Washing: Failure to thoroughly wash away unbound antibodies allows them to remain on the sample, increasing background.[1][2][3]
-
Autofluorescence: Some tissues and cells naturally fluoresce, which can interfere with the TRITC signal.[2][5][6] This can be exacerbated by aldehyde-based fixatives.[6][7]
-
Issues with Secondary Antibodies: The secondary antibody may be binding non-specifically to the sample.[2][3][4]
-
Over-fixation: Excessive fixation can alter protein structures, leading to non-specific antibody binding.[1]
Q2: How can I optimize my primary and secondary antibody concentrations to reduce background?
Optimizing antibody concentrations is a critical first step in reducing non-specific staining.
-
Perform a Titration: The ideal antibody concentration should be determined experimentally by performing a titration. This involves testing a range of dilutions for both the primary and secondary antibodies to find the optimal signal-to-noise ratio.[1]
-
Start with Recommended Dilutions: As a starting point, you can use the manufacturer's recommended dilution range and then optimize from there. Typical dilution ranges are provided in the table below.
-
Reduce Incubation Time: If reducing the concentration is not sufficient, you can also try decreasing the incubation period for the primary and/or secondary antibody.[3][4]
Q3: My background is still high after optimizing antibody concentrations. What should I try next?
If antibody optimization doesn't resolve the issue, focus on the blocking and washing steps.
-
Optimize the Blocking Step:
-
Choice of Blocking Agent: The choice of blocking buffer is crucial. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the species in which the secondary antibody was raised, and non-fat dry milk. For immunofluorescence, normal serum is often preferred.[5]
-
Increase Blocking Time: Increasing the incubation time for the blocking step can help to more effectively saturate non-specific binding sites.[2][3]
-
-
Improve Washing Steps:
-
Increase Wash Duration and Frequency: Increase the duration and number of wash steps after both primary and secondary antibody incubations to more effectively remove unbound antibodies.[1][2][3]
-
Incorporate a Detergent: Adding a mild detergent like Tween-20 to your wash buffer can help to reduce non-specific interactions.
-
Q4: I suspect autofluorescence is contributing to my high background. How can I address this?
Autofluorescence is the natural fluorescence of biological materials and can be a significant problem.
-
Use an Unstained Control: To confirm autofluorescence, examine an unstained sample under the microscope using the TRITC filter set.[5]
-
Quenching Reagents: Several chemical treatments can be used to quench autofluorescence. These include Sudan Black B, sodium borohydride, and commercially available reagents.[6][7][8] However, their effectiveness can vary depending on the source of the autofluorescence.[6][7]
-
Choice of Fixative: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[6][7] Consider using an alternative fixation method, such as methanol (B129727) fixation, if compatible with your antigen.[9]
-
Spectral Unmixing: If your imaging software allows, you may be able to use spectral unmixing to computationally separate the specific TRITC signal from the autofluorescence signal.
Q5: How do I perform a secondary antibody control to check for non-specific binding?
A secondary antibody control is essential to determine if the secondary antibody is binding non-specifically.
-
Protocol: Prepare a control sample where you perform all the staining steps but omit the primary antibody.[2][4]
-
Interpretation: If you observe fluorescence in this control, it indicates that your secondary antibody is binding non-specifically to the sample. In this case, you may need to try a different secondary antibody, increase the stringency of your blocking and washing steps, or further dilute the secondary antibody.[2][4]
Quantitative Data Summary
The following table provides typical starting concentrations and incubation times for immunofluorescence experiments. Note that these are general guidelines and optimal conditions should be determined empirically for each specific antibody and sample type.
| Parameter | Primary Antibody | Secondary Antibody |
| Typical Dilution Range | 1:100 - 1:1000 | 1:200 - 1:2000 |
| Incubation Time | 1-2 hours at Room Temp. or Overnight at 4°C | 1-2 hours at Room Temp. |
| Incubation Buffer | Diluted in blocking buffer | Diluted in blocking buffer |
Data compiled from multiple sources.[1]
Experimental Protocols
Standard Immunofluorescence Protocol for Adherent Cells
This protocol provides a general workflow for this compound staining of cells grown on coverslips.
-
Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.
-
Washing: Gently wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[1]
-
Permeabilization (for intracellular targets): If your target protein is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[1]
-
Blocking: Block non-specific binding by incubating the cells in a suitable blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[1]
-
Secondary Antibody Incubation: Dilute the this compound conjugated secondary antibody to its optimal concentration in the blocking buffer. Incubate the coverslips in the secondary antibody solution for 1-2 hours at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstaining (Optional): If desired, counterstain the nuclei with a suitable dye like DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter set for TRITC (Excitation max: ~557 nm, Emission max: ~576 nm).[1]
Visualizations
Troubleshooting Workflow for High Background
The following diagram outlines a logical workflow for troubleshooting high background issues in this compound staining.
Caption: A step-by-step workflow for diagnosing and resolving high background in this compound staining.
References
- 1. benchchem.com [benchchem.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. sinobiological.com [sinobiological.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. biotium.com [biotium.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. southernbiotech.com [southernbiotech.com]
Technical Support Center: Preventing Photobleaching of 6-TRITC in Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photobleaching of 6-TRITC (Tetramethylrhodamine-6-isothiocyanate) in microscopy applications. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you acquire high-quality, stable fluorescence images.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a permanent loss of fluorescence, resulting in a diminished signal during imaging. It can compromise qualitative observations and invalidate quantitative analyses by introducing artifacts and reducing the signal-to-noise ratio.
Q2: What are the primary causes of this compound photobleaching?
A2: The primary drivers of photobleaching for rhodamine dyes like this compound are high-intensity excitation light and prolonged exposure times. The presence of molecular oxygen significantly accelerates this process by reacting with the excited fluorophore to produce reactive oxygen species (ROS), which then chemically damage the dye molecule.
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching. They primarily work by scavenging free radicals and reactive oxygen species, thereby protecting the fluorophore from chemical damage and preserving the fluorescent signal in fixed samples.
Q4: Can I use antifade reagents for live-cell imaging with this compound?
A4: While many traditional antifade reagents are toxic to live cells, there are commercially available formulations specifically designed for live-cell imaging, such as ProLong™ Live Antifade Reagent. It is crucial to use reagents explicitly designated for live-cell applications to maintain cell viability.
Q5: How can I minimize photobleaching without using antifade reagents?
A5: You can minimize photobleaching by optimizing your imaging parameters. This includes reducing the intensity of the excitation light to the lowest level that provides an adequate signal-to-noise ratio, minimizing the exposure time, and using the microscope shutter to block the light path when not actively acquiring images.
Troubleshooting Guides
Issue 1: Weak or Fading this compound Signal
A weak or rapidly fading signal is a common issue that can often be attributed to photobleaching or suboptimal staining and imaging conditions.
| Possible Cause | Recommended Solution |
| Excessive Photobleaching | - Use an antifade mounting medium. Commercial options like ProLong™ Gold or VECTASHIELD®, or homemade recipes containing n-propyl gallate or p-phenylenediamine (B122844) (PPD) can significantly enhance signal stability. - Optimize imaging parameters. Reduce laser power/lamp intensity, decrease camera exposure time, and avoid continuous illumination. |
| Low Antibody Concentration | - Perform a titration experiment. Determine the optimal concentration for both primary and secondary antibodies to ensure a strong signal without increasing background. |
| Incorrect Microscope Filters | - Verify filter sets. Ensure the excitation and emission filters are appropriate for this compound (Excitation max: ~550 nm, Emission max: ~573 nm). |
| Suboptimal Mounting Medium pH | - Check the pH of your mounting medium. For rhodamine dyes, a pH between 8.5 and 9.0 is often optimal for preventing fluorescence quenching. |
Issue 2: High Background Signal with this compound Staining
High background fluorescence can obscure the specific signal from your this compound-labeled target, reducing image contrast and clarity.
| Possible Cause | Recommended Solution |
| Antibody Concentration Too High | - Titrate your antibodies. High concentrations of primary or secondary antibodies can lead to non-specific binding. |
| Inadequate Blocking | - Optimize blocking step. Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin, normal serum from the secondary antibody host species). |
| Insufficient Washing | - Increase the number and duration of wash steps. Thorough washing after antibody incubations is crucial for removing unbound antibodies. |
| Autofluorescence | - Include an unstained control. This will help determine the level of endogenous fluorescence in your sample. - Use a different mounting medium. Some antifade reagents can contribute to background fluorescence. |
Quantitative Data on Antifade Reagent Performance
While specific quantitative data for this compound is limited, the following table summarizes the performance of various antifade reagents on tetramethylrhodamine, a closely related fluorophore. The half-life represents the time it takes for the fluorescence intensity to decrease by 50% under continuous illumination.
| Antifade Reagent | Fluorophore | Half-life (seconds) | Reference |
| 90% Glycerol in PBS (pH 8.5) | Tetramethylrhodamine | 7 | [1] |
| VECTASHIELD® | Tetramethylrhodamine | 330 | [1] |
Note: The photostability of a fluorophore can be influenced by the specific experimental conditions, including the intensity of the excitation light and the local chemical environment.
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol describes how to prepare a simple and effective antifade mounting medium using n-propyl gallate.
Materials:
-
10X Phosphate-Buffered Saline (PBS)
-
Glycerol (ACS grade, 99-100% purity)
-
n-propyl gallate (Sigma P3130)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Stir plate and stir bar
-
15 mL conical tube
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) n-propyl gallate stock solution. Dissolve n-propyl gallate in DMSO or DMF. Note that n-propyl gallate does not dissolve well in aqueous solutions.[2]
-
Prepare the mounting medium. In a 15 mL conical tube, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.[2]
-
Add the antifade agent. While rapidly stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.[2]
-
Store the final solution. Store the antifade mounting medium in a light-protected container at 4°C.
Protocol 2: General Protocol for Immunofluorescence Staining with this compound
This protocol provides a general workflow for indirect immunofluorescence staining using a this compound conjugated secondary antibody.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (specific to the target of interest)
-
This compound conjugated secondary antibody (specific to the primary antibody host species)
-
Antifade mounting medium
Procedure:
-
Cell Fixation: Gently wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Incubate the cells with blocking buffer for at least 30 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody at its optimal dilution in a humidified chamber, typically for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the this compound conjugated secondary antibody at its optimal dilution in a dark, humidified chamber for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Sealing: Seal the edges of the coverslip with clear nail polish to prevent drying.
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filter set for this compound. Store slides at 4°C in the dark.
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.
Caption: Troubleshooting workflow for addressing a weak or fading this compound signal.
References
Technical Support Center: Solving Non-specific Binding of 6-TRITC Conjugates
Welcome to the technical support center for troubleshooting issues related to 6-TRITC (Tetramethylrhodamine isothiocyanate) conjugates. This resource provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions to help resolve common challenges with non-specific binding during experiments.
Troubleshooting Guide
This section addresses specific problems encountered during experimental procedures involving this compound conjugates.
Issue 1: High background fluorescence is observed across the entire sample.
Question: Why am I seeing a high, uniform background signal in my immunofluorescence/immunocytochemistry (IF/ICC) experiment?
Answer: High background fluorescence is a common issue that can obscure specific signals. The primary causes are often related to the concentration of the antibody conjugate, insufficient blocking, or inadequate washing steps.[1]
Potential Causes & Solutions:
-
Excessive Antibody Concentration: The concentration of the this compound conjugated antibody may be too high, leading to binding at low-affinity sites.[2][3]
-
Solution: Perform a titration experiment to determine the optimal antibody concentration that provides the best signal-to-noise ratio.[4] Typical dilutions for secondary antibodies range from 1:200 to 1:2000.[2] Start with the manufacturer's recommended dilution and test a range of higher dilutions.
-
-
Inadequate Blocking: Non-specific sites on the cells or tissue may not be sufficiently blocked, allowing the conjugate to bind randomly.
-
Solution: Increase the blocking incubation time (e.g., to 60 minutes) and/or increase the concentration of the blocking agent.[5] Ensure the blocking buffer is appropriate for your sample. For indirect immunofluorescence, using normal serum from the same species as the secondary antibody host is highly recommended.[6]
-
-
Insufficient Washing: Unbound conjugate may not be adequately washed away, contributing to overall background.[7]
-
Solution: Increase the number and duration of wash steps after the antibody incubation.[2] Washing the sample at least three times in a buffer like PBS between all steps is crucial.[4] Including a mild non-ionic detergent, such as 0.1% Triton X-100 or Tween 20, in the wash buffer can help reduce non-specific hydrophobic interactions.
-
-
Hydrophobic Interactions: TRITC itself is a hydrophobic molecule and can non-specifically associate with lipids and other hydrophobic components in cells.[8][9]
-
Solution: Adding a non-ionic detergent to the antibody dilution and wash buffers can minimize these interactions.
-
Issue 2: Negative controls show a positive signal.
Question: My "secondary antibody only" control is fluorescent. What is causing this non-specific binding?
Answer: When a negative control that omits the primary antibody still produces a signal, it indicates that the this compound conjugated secondary antibody is binding non-specifically to components within the sample.
Potential Causes & Solutions:
-
Fc Receptor Binding: Immune cells (like macrophages, monocytes, and B cells) express Fc receptors that can bind the Fc portion of antibodies, leading to a strong, non-specific signal.[10][11][12]
-
Cross-Reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins present in the tissue sample.
-
Ionic and Hydrophobic Interactions: The fluorescent dye and the antibody can bind non-specifically through electrostatic or hydrophobic forces.[8]
-
Solution: Increase the ionic strength of your buffers by adding NaCl (up to 0.6 M) to disrupt ionic interactions.[3] Include a non-ionic detergent (e.g., Tween 20) in your wash and antibody dilution buffers to minimize hydrophobic binding.
-
Issue 3: I see a speckled or punctate background pattern.
Question: My staining shows small, bright speckles instead of a clean signal. What could be the cause?
Answer: A speckled background is often due to antibody aggregates or precipitates of the fluorescent dye.
Potential Causes & Solutions:
-
Antibody Aggregates: The this compound conjugate may have formed aggregates due to improper storage, such as repeated freeze-thaw cycles, or high labeling density.[14][15]
-
Dye Precipitation: If the conjugate was prepared in-house, unconjugated TRITC may not have been fully removed, or the labeling reaction may have been performed at too high a concentration, leading to precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of non-specific binding?
A1: Non-specific binding of this compound conjugates is primarily driven by three mechanisms:
-
Ionic Interactions: Electrostatic attraction between charged molecules on the conjugate and oppositely charged molecules in the sample.
-
Hydrophobic Interactions: The TRITC molecule itself is hydrophobic and can bind to lipid-rich structures and other non-polar regions within the cell.[8][17]
-
Fc Receptor Binding: The Fc portion of the conjugated antibody can bind to Fc receptors on the surface of many immune cells, leading to a strong, antigen-independent signal.[10][12]
Q2: How do I choose the best blocking buffer?
A2: The ideal blocking buffer depends on your sample and antibodies. A good starting point is a buffer containing a protein-based blocking agent and a non-ionic detergent.
-
Normal Serum: The most recommended blocking agent is 5-10% normal serum from the same species as the host of your secondary antibody.[6] This blocks both general non-specific sites and Fc receptors.
-
Bovine Serum Albumin (BSA): A common and effective general protein blocker, typically used at 1-5%. Ensure you use a high-purity, IgG-free BSA to prevent cross-reactivity with your secondary antibody.
-
Non-ionic Detergents: Including 0.1-0.3% Triton X-100 or Tween 20 helps to block non-specific binding due to hydrophobic interactions.[18]
Q3: Can the incubation conditions affect non-specific binding?
A3: Yes, incubation time and temperature can significantly impact results. Incubating the primary antibody overnight at 4°C is often recommended over shorter, room-temperature incubations, as it favors specific, high-affinity binding over non-specific, low-affinity interactions.[4]
Q4: What is autofluorescence and how can I distinguish it from non-specific binding?
A4: Autofluorescence is the natural fluorescence emitted by certain biological structures (like mitochondria, lysosomes, and collagen) when excited by light.[19] To check for it, examine an unstained sample under the microscope using the same filter set you use for TRITC.[15][19] If you see a signal, it is autofluorescence. This is different from non-specific binding, which is caused by the fluorescent conjugate adhering to the sample.
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Primary Mechanism of Action | Key Considerations |
| Normal Serum | 5-10% in PBS/TBS | Blocks Fc receptors and non-specific protein binding sites.[6] | Must match the host species of the secondary antibody.[6] |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS | Blocks non-specific protein binding sites. | Use high-purity, IgG-free BSA to avoid background from secondary antibody binding. |
| Non-fat Dry Milk | 1-5% in PBS/TBS | Blocks non-specific protein binding sites. | Not recommended for detecting phosphorylated proteins due to high phosphoprotein content. |
| Commercial Fc Block | Varies by manufacturer | Specifically binds to Fc receptors to prevent antibody binding.[10] | Ideal for samples with high numbers of immune cells (e.g., spleen, blood).[12] |
Experimental Protocols
Protocol: Optimizing Antibody Concentration via Titration
This protocol describes how to perform a serial dilution to find the optimal concentration of your this compound conjugated antibody that maximizes the specific signal while minimizing background.
Materials:
-
Fixed and permeabilized cells/tissue on slides or coverslips.
-
This compound conjugated antibody.
-
Blocking buffer (e.g., 5% Normal Goat Serum, 0.3% Triton X-100 in PBS).[18]
-
Wash buffer (e.g., PBS with 0.1% Tween 20).
-
Mounting medium with an anti-fade reagent.[1]
Procedure:
-
Prepare a Dilution Series: Prepare a series of dilutions of the this compound conjugate in blocking buffer. A good starting range is 1:100, 1:200, 1:400, 1:800, 1:1600, and 1:3200. Also, prepare a "no primary antibody" control if using an indirect method, and a "secondary only" control.
-
Blocking: Block all samples by incubating them in blocking buffer for at least 30-60 minutes at room temperature in a humidified chamber.[20]
-
Antibody Incubation: Aspirate the blocking buffer. Add a different antibody dilution to each sample slide/coverslip. For controls, add only blocking buffer (or the diluted secondary antibody for the "secondary only" control).
-
Incubation: Incubate the samples for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2]
-
Washing: Aspirate the antibody solutions. Wash the samples three times for 5 minutes each with wash buffer, ensuring gentle agitation.[2][20]
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.[20]
-
Imaging: Image all slides using the exact same microscope settings (e.g., exposure time, gain, laser power).
-
Analysis: Compare the images. The optimal dilution is the one that gives a bright, specific signal on your target structure with the lowest background fluorescence in non-target areas and on the negative control slides.
Visualizations
Troubleshooting Workflow for High Background
The following diagram illustrates a logical workflow for diagnosing and solving high background issues with this compound conjugates.
Caption: A troubleshooting workflow for high background staining.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. IHC Troubleshooting Guide | Thermo Fisher Scientific - CA [thermofisher.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. ibidi.com [ibidi.com]
- 6. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 7. 免疫蛍光法プロトコルのコツ [sigmaaldrich.com]
- 8. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 9. Use of fluorescent hydrophobic dyes in establishing the presence of lipids in the gastric mucus gel layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fcslaboratory.com [fcslaboratory.com]
- 11. Fc Receptors in Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. innovexbio.com [innovexbio.com]
- 13. qedbio.com [qedbio.com]
- 14. ICC/IF Troubleshooting | Antibodies.com [antibodies.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 6-TRITC Antibody Conjugation
Welcome to the technical support center for optimizing the conjugation of 6-Tetramethylrhodamine Isothiocyanate (6-TRITC) to antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful antibody labeling and to troubleshoot common issues encountered during the process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein molar ratio for this compound antibody conjugation?
A recommended starting point for this compound antibody conjugation is a 10:1 to 25:1 molar excess of the isothiocyanate-activated fluorophore to the protein.[1][2][3] However, the optimal ratio can vary depending on the specific antibody and its concentration. It is advisable to test a range of ratios to find the optimal degree of labeling that provides a strong signal without causing issues like antibody precipitation or loss of function.[3]
Q2: What is the ideal pH for the this compound conjugation reaction?
The reaction between TRITC and the primary amines on an antibody is most efficient at a pH of 8.0-9.0.[1][3][4] A commonly used buffer for this purpose is a 100 mM carbonate/bicarbonate buffer.[3] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the antibody for conjugation to TRITC.[1][2][3][4]
Q3: How can I remove unconjugated this compound after the labeling reaction?
Excess and hydrolyzed this compound can be removed using techniques like gel filtration (size exclusion chromatography), dialysis, or specialized dye removal columns.[1][3][4][5] These methods are effective in separating the larger antibody-dye conjugate from the smaller, unbound dye molecules.[3]
Q4: How do I determine the degree of labeling (DOL) of my this compound-conjugated antibody?
The degree of labeling (DOL), which is the average number of fluorophore molecules conjugated to each antibody molecule, can be determined spectrophotometrically.[3] This involves measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of TRITC (around 555 nm).[3][4] A correction factor is necessary to account for the absorbance of TRITC at 280 nm.[3][4]
Q5: What are the excitation and emission wavelengths for this compound?
This compound is a bright orange-fluorescent dye.[3] Its excitation maximum is approximately 555 nm, and its emission maximum is around 578 nm.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound antibody conjugation experiments.
| Issue | Possible Causes | Solutions |
| Low Degree of Labeling (DOL) | Insufficient molar ratio of TRITC to antibody.[1][4] | Increase the molar excess of TRITC in the conjugation reaction.[1][4] |
| pH of the conjugation buffer is too low.[1][4] | Ensure the conjugation buffer is at the optimal pH of 8.0-9.0.[1][3][4] | |
| Presence of primary amines (e.g., Tris, glycine) in the antibody buffer.[1][4] | Perform buffer exchange of the antibody into an amine-free buffer (e.g., carbonate/bicarbonate or borate (B1201080) buffer) prior to conjugation.[1][4] | |
| Inactive TRITC due to improper storage.[4] | Use fresh, properly stored TRITC. TRITC should be stored protected from light and moisture.[3] | |
| High Degree of Labeling (leading to precipitation or quenching) | Excessive molar ratio of TRITC to antibody.[1] | Decrease the molar excess of TRITC in the conjugation reaction.[1] Over-labeling can lead to quenching or inactivation of the antibody.[3][6] |
| High protein concentration.[4] | Decrease the protein concentration in the reaction mixture.[4] | |
| Low Antibody Recovery | Non-specific binding of the antibody to the purification column.[1] | Ensure the purification column is properly equilibrated.[1] |
| Precipitation of the antibody during conjugation.[1] | Perform conjugation at a lower antibody concentration.[1] High degrees of labeling can lead to antibody precipitation.[3] | |
| High Background Staining in Application | Incomplete removal of free TRITC.[1] | Repeat the purification step or use a larger column volume for better separation.[1] |
| Non-specific binding of the conjugated antibody. | Increase the number and duration of wash steps after antibody incubations.[7] High antibody concentrations can lead to non-specific binding.[8] | |
| Loss of Antibody Activity | Conjugation reaction may have modified critical amino acids in the antigen-binding site.[3][6] | Reduce the dye-to-protein molar ratio.[3] |
| Photobleaching | Prolonged exposure to light.[3] | Use an anti-fade mounting medium to reduce photobleaching.[3] |
Quantitative Data Summary
The following tables provide essential quantitative data for the this compound conjugation protocol.
Table 1: this compound Spectroscopic and Chemical Properties
| Parameter | Value |
| Excitation Maximum (λmax) | ~555 nm[1] |
| Emission Maximum (λmax) | ~578 nm[1] |
| Molar Extinction Coefficient (ε) at λmax | 65,000 M⁻¹cm⁻¹[1][9] |
| Correction Factor (CF) at 280 nm | 0.34[1][9] |
| Reactive Group | Isothiocyanate (-N=C=S) |
| Reactivity | Primary amines (-NH₂) |
Table 2: Typical IgG Antibody Properties for Conjugation
| Parameter | Value |
| Molecular Weight | ~150,000 Da[1] |
| Molar Extinction Coefficient (ε) at 280 nm | 210,000 M⁻¹cm⁻¹[1] |
| Recommended Concentration for Labeling | 1-10 mg/mL[1] |
Table 3: Recommended Reaction Parameters
| Parameter | Recommended Range/Value |
| Molar Ratio (TRITC:Antibody) | 10:1 to 25:1 (start with 10:1)[1][2][3] |
| Conjugation Buffer pH | 8.0 - 9.0[1][3][4] |
| Incubation Time | 1-2 hours at room temperature[1][2] |
| Protection from Light | Required during incubation[1][2] |
Experimental Protocols
Protocol 1: this compound Conjugation to an Antibody
This protocol outlines the steps for the covalent labeling of an antibody with this compound.
Materials:
-
Purified antibody (1-10 mg/mL in an amine-free buffer)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 100 mM carbonate/bicarbonate buffer, pH 8.5-9.0
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
This compound Solution Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the this compound solution to achieve the desired molar ratio (a starting point of 10:1 is recommended).[1]
-
While gently stirring the antibody solution, slowly add the calculated volume of the this compound solution.[1]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing on a rotator is recommended.[1][2]
-
-
Purification of the Conjugated Antibody:
-
Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.
-
Equilibrate the column with PBS, pH 7.4.[1]
-
Apply the reaction mixture to the top of the column.[1]
-
Elute the conjugated antibody with PBS. The labeled antibody will be in the first colored fractions to elute, while the smaller, unconjugated TRITC molecules will be retained by the column and elute later.[1]
-
Collect the fractions containing the purified antibody-TRITC conjugate.[1]
-
-
Storage:
-
Store the conjugated antibody at 4°C for short-term use (up to one month).[1]
-
For long-term storage, add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C. Avoid repeated freeze-thaw cycles.[1]
-
Protocol 2: Calculation of the Degree of Labeling (DOL)
Procedure:
-
Measure the absorbance of the purified TRITC-conjugated antibody solution at 280 nm (A₂₈₀) and 555 nm (A₅₅₅) using a spectrophotometer.[3][4]
-
Calculate the concentration of the antibody using the following formula, which corrects for the absorbance of TRITC at 280 nm:
-
Calculate the concentration of conjugated TRITC:
-
Calculate the Degree of Labeling (moles of dye per mole of protein):
Visualizations
Caption: A typical workflow for the conjugation of this compound to an antibody.
Caption: Chemical reaction between a primary amine on an antibody and the isothiocyanate group of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. licorbio.com [licorbio.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
6-TRITC Technical Support Center: Enhancing Your Signal-to-Noise Ratio
Welcome to the technical support center for 6-TRITC (Tetramethylrhodamine-6-isothiocyanate). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for a superior signal-to-noise ratio (SNR).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q: My fluorescent signal is weak or completely absent. What are the possible causes and solutions?
A weak or nonexistent signal can stem from issues with the imaging setup, staining protocol, or the sample itself. A systematic check of each component is the most effective troubleshooting approach.[1]
-
Verify Microscope Settings: Ensure the excitation and emission filters are appropriate for this compound.[1] The excitation maximum is approximately 544-557 nm, and the emission maximum is around 572-576 nm.[2][3] Also, try increasing the camera's exposure time or gain to better detect the signal.[1]
-
Evaluate Antibody Protocol: Confirm that your primary antibody is validated for the intended application (e.g., immunofluorescence).[4][5] Ensure the secondary antibody is compatible with the host species of the primary antibody.[4] Antibody concentrations that are too low can also result in a weak signal; consider performing a titration to find the optimal concentration.[1][5]
-
Assess Sample Preparation: Over-fixation of your sample can sometimes mask the target epitope.[1] For intracellular targets, ensure that permeabilization is sufficient to allow antibody entry.[1]
Q: I'm experiencing very high background fluorescence. How can I reduce it?
High background fluorescence can obscure your specific signal, making data interpretation difficult. The primary causes are often autofluorescence from the sample or non-specific binding of antibodies.[6]
-
Identify the Source: First, image an unstained control sample to determine the level of endogenous autofluorescence.[7][8] If the unstained sample is bright, autofluorescence is the likely culprit. If the unstained sample is dark, the issue is more likely related to non-specific antibody binding.[8]
-
Reduce Autofluorescence:
-
Fixation: Aldehyde fixatives like paraformaldehyde can induce autofluorescence.[9] Try reducing the fixation time or using an alternative fixative like chilled methanol (B129727) or ethanol.[7][9] Treating samples with sodium borohydride (B1222165) may also help reduce fixation-induced autofluorescence.[9][10]
-
Quenching: Use quenching agents like 0.1 M glycine (B1666218) or ammonium (B1175870) chloride after fixation.[11]
-
Perfusion: If working with tissues, perfusing with PBS before fixation can help remove red blood cells, which are a source of autofluorescence due to their heme groups.[9][10]
-
-
Minimize Non-Specific Binding:
-
Blocking: Use a blocking buffer, such as 5% normal serum from the secondary antibody's host species or bovine serum albumin (BSA), to block non-specific sites.[12][13]
-
Antibody Concentration: Titrate your primary and secondary antibodies to find the lowest concentration that still provides a strong specific signal.[4][14]
-
Washing: Increase the number and duration of wash steps after antibody incubations to thoroughly remove unbound antibodies.[1] Including a mild detergent like Triton X-100 in the wash buffer can also help.[14]
-
Q: My this compound signal is fading quickly during imaging (photobleaching). What can I do to prevent this?
Photobleaching is the irreversible destruction of a fluorophore due to light exposure.[15] While this compound has good photostability, it can still fade under intense or prolonged illumination.[16][17]
-
Use Antifade Mounting Media: This is one of the most effective ways to reduce photobleaching.[4][15] These reagents work by scavenging reactive oxygen species that contribute to the destruction of the fluorophore.[18][19]
-
Optimize Imaging Settings:
-
Minimize Light Exposure: Protect your samples from light at all stages, including incubation and washing steps.[12]
Frequently Asked Questions (FAQs)
Q: What are the excitation and emission wavelengths for this compound?
The optimal excitation wavelength for this compound is approximately 544-557 nm, and its emission peak is around 572-576 nm.[2][3][21]
Q: What is the best filter set to use for this compound?
A standard TRITC filter set is ideal. This typically includes an excitation filter that transmits light in the green range (e.g., 540-580 nm) and an emission filter that allows red-orange light (e.g., 600-660 nm) to pass through to the detector.[22][23][24]
Q: Can I use this compound for multicolor imaging?
Yes, this compound's distinct red-orange fluorescence makes it compatible with other fluorophores for multicolor experiments.[16] When planning a multicolor panel, ensure that the emission spectra of the other dyes do not significantly overlap with that of this compound to avoid spectral bleed-through.
Q: How should I store my this compound conjugated antibodies?
It is generally recommended to aliquot your antibodies upon arrival and store them as recommended by the manufacturer to avoid degradation from repeated freeze-thaw cycles.[1]
Quantitative Data Summary
For optimal results, it is crucial to titrate reagents for your specific experimental conditions. The following table provides general guidelines.
| Parameter | Recommended Range/Value | Notes |
| Excitation Maximum | ~544 - 557 nm | Varies slightly based on the molecular environment.[2][3] |
| Emission Maximum | ~572 - 576 nm | Ensure your emission filter is centered around this peak.[2][3] |
| Primary Antibody Dilution | 1:100 - 1:1000 | Highly dependent on the antibody; should be optimized via titration.[1] |
| Secondary Antibody Dilution | 1:200 - 1:2000 | Should be titrated to achieve the best signal-to-noise ratio.[1] |
| Fixation (4% PFA) | 10 - 20 minutes | Over-fixation can mask epitopes and increase autofluorescence.[25] |
| Blocking | 30 - 60 minutes | Helps to reduce non-specific background staining.[25] |
Experimental Protocols
Detailed Protocol: Indirect Immunofluorescence Staining of Cultured Cells
This protocol provides a step-by-step guide for staining adherent cells grown on coverslips.
1. Cell Preparation: a. Seed cells onto sterile glass coverslips in a culture plate and grow until they reach 50-80% confluency.[13][25] b. Gently aspirate the culture medium and wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).[25]
2. Fixation: a. Add 4% paraformaldehyde (PFA) in PBS to the cells, ensuring the coverslips are fully submerged.[25] b. Incubate for 10-20 minutes at room temperature.[25] c. Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[25]
3. Permeabilization (for intracellular targets): a. Add a permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS) to the cells.[26][27] b. Incubate for 10-15 minutes at room temperature.[25] c. Aspirate the buffer and wash three times with PBS for 5 minutes each.[25]
4. Blocking: a. Add blocking buffer (e.g., 1% BSA or 5% normal serum in PBS) to the coverslips.[25][27] b. Incubate for 30-60 minutes at room temperature to minimize non-specific antibody binding.[25]
5. Primary Antibody Incubation: a. Dilute the primary antibody to its optimal concentration in an antibody dilution buffer (e.g., PBS with 1% BSA). b. Aspirate the blocking buffer and add the diluted primary antibody. c. Incubate for 1 hour at room temperature or overnight at 4°C.[26] d. Aspirate the primary antibody solution and wash three times with PBS for 5 minutes each.[25]
6. Secondary Antibody Incubation: a. Dilute the this compound-conjugated secondary antibody in the antibody dilution buffer. b. Add the diluted secondary antibody to the cells and incubate for 1 hour at room temperature, protected from light.[25] c. Aspirate the secondary antibody solution and wash three times with PBS for 5 minutes each, ensuring protection from light.[25]
7. Mounting: a. Place a drop of antifade mounting medium onto a clean microscope slide.[4] b. Carefully remove the coverslip from the well and invert it onto the mounting medium, avoiding air bubbles.[25] c. Seal the edges of the coverslip with clear nail polish if desired.[25]
8. Imaging: a. Visualize the stained cells using a fluorescence microscope equipped with a suitable TRITC filter set.[25] b. Store slides at 4°C in the dark.[25]
Visualizations
Caption: Factors influencing the final signal-to-noise ratio.
Caption: A systematic workflow for troubleshooting low signal-to-noise.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. 免疫蛍光法プロトコルのコツ [sigmaaldrich.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. optolongfilter.com [optolongfilter.com]
- 17. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 18. bidc.ucsf.edu [bidc.ucsf.edu]
- 19. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 20. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 21. Spectrum [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]
- 22. optolongfilter.com [optolongfilter.com]
- 23. - AVR [avr-optics.com]
- 24. Fluorescence Filter Set for TRITC Rhodamine Dye | Edmund Optics [edmundoptics.ca]
- 25. benchchem.com [benchchem.com]
- 26. usbio.net [usbio.net]
- 27. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-TRITC Labeling and Fluorescence
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter when using 6-TRITC (Tetramethylrhodamine-6-isothiocyanate) for fluorescent labeling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to proteins?
The optimal pH for the reaction between the isothiocyanate group of this compound and primary amines on a protein is between 8.0 and 9.0.[1][2] This alkaline environment is crucial for efficient labeling.
Q2: Why is an alkaline pH (8.0-9.0) required for the labeling reaction?
The reaction involves the isothiocyanate group (-N=C=S) of TRITC and the primary amine groups (-NH₂) on the protein, primarily from lysine (B10760008) residues and the N-terminus.[1] In an alkaline buffer (pH 8.0-9.0), these amine groups are sufficiently deprotonated, which increases their nucleophilicity and facilitates the reaction to form a stable thiourea (B124793) bond.[1]
Q3: Which buffers are recommended for this compound conjugation?
It is essential to use an amine-free buffer to avoid competition with the target protein. Recommended buffers include:
Q4: Are there any buffers that should be avoided during the labeling reaction?
Yes. Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the protein's amine groups for reaction with the TRITC dye, leading to significantly lower labeling efficiency.[2][4]
Q5: How does pH affect the fluorescence of the this compound fluorophore itself?
While the conjugation reaction is highly pH-dependent, the fluorescence of the TRITC molecule itself is generally considered stable and pH-independent within a broad physiological range.[5] This is in contrast to other fluorophores like FITC, whose fluorescence is known to be pH-sensitive. However, extreme pH conditions (highly acidic or basic) can potentially quench fluorescence.
Troubleshooting Guide
This guide addresses common problems encountered during this compound labeling experiments, with a focus on pH-related issues.
| Problem | Potential Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Inappropriate pH of the reaction buffer. | Ensure the pH of the conjugation buffer is strictly between 8.0 and 9.0. Use a calibrated pH meter.[1] |
| Presence of primary amines in the buffer (e.g., Tris). | Use an amine-free buffer such as carbonate/bicarbonate or borate.[1][4] | |
| Insufficient dye-to-protein molar ratio. | Increase the molar excess of TRITC in the reaction. A common starting point is a 20- to 25-fold molar excess.[2] | |
| Inactive TRITC due to improper storage. | Use fresh, properly stored TRITC. The dye should be protected from light and moisture.[3][4] | |
| Protein Precipitation | Over-labeling of the protein. | Reduce the dye-to-protein molar ratio. Excessive conjugation can alter protein solubility.[1] |
| High protein concentration. | Decrease the protein concentration in the reaction mixture. | |
| High Background Fluorescence | Incomplete removal of free (unconjugated) TRITC. | Extend the purification step. Use more dialysis changes or a longer gel filtration column to ensure all unbound dye is removed.[1][6] |
| Inconsistent Results | Fluctuation in reaction pH. | Prepare fresh buffer for each conjugation and verify the pH immediately before use. |
Quantitative Data Summary
The table below summarizes key quantitative parameters for this compound labeling.
| Parameter | Value / Recommendation |
| Recommended Conjugation pH | 8.0 - 9.0[1][2] |
| Excitation Maximum (Ex) | ~550 nm[2] |
| Emission Maximum (Em) | ~573 nm[2] |
| Recommended Molar Ratio (Dye:Protein) | 20-25:1 (as a starting point)[2] |
| Recommended Buffers | Carbonate/Bicarbonate, Borate (Amine-free)[2][3] |
| Buffers to Avoid | Tris and other primary amine-containing buffers[4] |
Experimental Protocols
Protocol: Standard TRITC Conjugation of an Antibody
This protocol provides a general guideline for labeling an antibody with this compound.
Materials Required:
-
Antibody solution (in an amine-free buffer like PBS)
-
This compound (Tetramethylrhodamine-6-isothiocyanate)
-
Anhydrous DMSO (Dimethyl sulfoxide)[4]
-
Conjugation Buffer: 100 mM Carbonate/Bicarbonate buffer, pH 9.0[2]
-
Purification column (e.g., gel filtration, such as a Zeba™ Desalt Spin Column)[4]
Procedure:
-
Prepare the Antibody: Dialyze or dissolve the antibody into the Conjugation Buffer at a concentration of approximately 2-6 mg/mL.
-
Prepare TRITC Stock Solution: Immediately before use, dissolve the this compound powder in anhydrous DMSO to a concentration of 1-10 mg/mL.[3] Protect the solution from light.
-
Conjugation Reaction:
-
Purification:
-
Characterization (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~550 nm (for TRITC).
-
Calculate the Degree of Labeling (DOL) to determine the average number of TRITC molecules per antibody.
-
Visualizations
References
common mistakes in 6-TRITC immunofluorescence protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during immunofluorescence (IF) protocols using 6-TRITC (Tetramethylrhodamine-5-(and-6)-isothiocyanate).
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission wavelengths for this compound?
This compound has an excitation maximum at approximately 550 nm and an emission maximum at around 573 nm.[1][2] It is crucial to use the correct filter sets on your fluorescence microscope to ensure optimal signal detection and minimize bleed-through from other fluorophores.
Q2: Why is my this compound signal fading so quickly?
This phenomenon is called photobleaching, where the fluorophore permanently loses its ability to fluoresce after exposure to excitation light.[3][4] TRITC is known to be more susceptible to photobleaching than some newer generation fluorophores.[3]
To minimize photobleaching:
-
Store stained slides in the dark at 4°C.[7]
Q3: What is the difference between direct and indirect immunofluorescence?
In direct immunofluorescence , the primary antibody that binds to the target antigen is directly conjugated to a fluorophore like this compound. This method is quicker as it involves fewer steps.
In indirect immunofluorescence , an unlabeled primary antibody first binds to the target antigen. Then, a secondary antibody, which is conjugated to a fluorophore (e.g., this compound), binds to the primary antibody. This method can provide signal amplification since multiple secondary antibodies can bind to a single primary antibody.[8]
Q4: What are the essential controls for a this compound immunofluorescence experiment?
To ensure the validity of your staining results, several controls are essential:
-
Positive Control: A sample known to express the target protein to confirm that the staining protocol and antibodies are working correctly.[9][10]
-
Negative Control: A sample known not to express the target protein to check for non-specific signal.[10]
-
No Primary Antibody Control: The sample is incubated with only the secondary antibody to check for non-specific binding of the secondary antibody.[9][11][12]
-
Isotype Control: A non-immune antibody of the same isotype and at the same concentration as the primary antibody is used to determine if background staining is due to non-specific Fc receptor binding or other protein-protein interactions.[11][12]
-
Unstained Control: A sample that is not stained with any fluorophore to assess the level of endogenous autofluorescence.[12][13]
Troubleshooting Guide
This guide addresses common problems encountered during this compound immunofluorescence experiments in a question-and-answer format.
Problem 1: High Background or Non-Specific Staining
Q: I am observing a lot of red fluorescence in areas where my target protein should not be. What could be the cause?
High background can obscure your specific signal and lead to misinterpretation of results. Common causes include:
-
Inadequate Blocking: Insufficient blocking can lead to non-specific binding of primary or secondary antibodies.[14]
-
Antibody Concentration Too High: Using too much primary or secondary antibody can increase non-specific binding.[13][15]
-
Insufficient Washing: Inadequate washing steps may not effectively remove unbound antibodies.[14]
-
Autofluorescence: Some tissues and cells naturally fluoresce, which can be mistaken for specific signal.[13]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to endogenous immunoglobulins in the sample or to other proteins.[13]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking incubation time (e.g., 1 hour at room temperature).[14][16] Use a blocking solution containing normal serum from the same species as the secondary antibody (e.g., 5% normal goat serum for a goat anti-mouse secondary).[17] Consider using a protein-based blocker like Bovine Serum Albumin (BSA). |
| Antibody Concentration Too High | Perform a titration to determine the optimal concentration for both primary and secondary antibodies.[13][18] A good starting point for purified primary antibodies is 1-10 µg/mL.[19] |
| Insufficient Washing | Increase the number and duration of wash steps (e.g., 3 washes of 5 minutes each with PBS containing a detergent like Tween-20).[20] |
| Autofluorescence | Examine an unstained sample under the microscope to assess the level of autofluorescence.[12] If autofluorescence is high, consider using a quenching agent or choosing a fluorophore with a different excitation/emission spectrum. |
| Secondary Antibody Cross-Reactivity | Run a "secondary antibody only" control.[9][11] Use highly cross-adsorbed secondary antibodies.[13] |
Problem 2: Weak or No Signal
Q: I am not seeing any signal, or the signal is very faint. What should I do?
A weak or absent signal can be frustrating. Here are some common reasons and solutions:
-
Absence or Low Abundance of Target Protein: The protein of interest may not be present or may be expressed at very low levels in your sample.[21]
-
Inactive Primary or Secondary Antibody: The antibody may have lost its activity due to improper storage or handling.[21]
-
Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low.[15][22]
-
Inadequate Fixation or Permeabilization: The fixation process might be masking the epitope, or the permeabilization step may not be sufficient for the antibody to reach an intracellular target.[6][23]
-
Incorrect Filter Sets: The microscope filters may not be appropriate for this compound.[6][7]
-
Photobleaching: The fluorescent signal may have been destroyed by excessive light exposure.[7]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Absence or Low Abundance of Target Protein | Run a positive control to ensure the protocol and antibodies are working.[21] If possible, confirm protein expression using another method like Western Blot.[6] |
| Inactive Primary or Secondary Antibody | Use a fresh aliquot of the antibody. Ensure antibodies are stored according to the manufacturer's instructions, avoiding repeated freeze-thaw cycles.[21] |
| Suboptimal Antibody Concentration | Perform an antibody titration to find the optimal concentration.[22] You can try increasing the antibody concentration or the incubation time.[15][21] |
| Inadequate Fixation or Permeabilization | Optimize the fixation and permeabilization steps. For example, some antigens are sensitive to methanol (B129727) fixation. For intracellular targets, ensure the permeabilization agent (e.g., Triton X-100) is used at an appropriate concentration and for a sufficient duration.[20][24] |
| Incorrect Filter Sets | Verify that the excitation and emission filters on the microscope are appropriate for this compound (Excitation ~550 nm, Emission ~573 nm).[25][26] |
| Photobleaching | Minimize light exposure during imaging. Use an anti-fade mounting medium.[3][5] |
Detailed Experimental Protocol: Indirect Immunofluorescence with this compound
This protocol provides a general workflow for staining cells grown on coverslips. Optimization of incubation times, antibody concentrations, and buffer compositions may be necessary for your specific target and cell type.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)[24]
-
Blocking Buffer (e.g., 1% BSA or 5% normal serum in PBS)[24]
-
Primary Antibody (specific to the target antigen)
-
This compound-conjugated Secondary Antibody (specific to the host species of the primary antibody)
-
Nuclear Counterstain (e.g., DAPI)
-
Anti-fade Mounting Medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a culture dish and allow them to grow to the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[27]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[27]
-
Permeabilization (for intracellular targets): If your target protein is intracellular, incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[27]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[27]
-
Blocking: Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.[8][27]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[16]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[24]
-
Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[24]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.[24]
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Carefully mount the coverslip onto a microscope slide using a drop of anti-fade mounting medium.[27]
-
Imaging: Visualize the staining using a fluorescence microscope equipped with the appropriate filters for this compound and any other fluorophores used.
Visualizations
Caption: General workflow for indirect immunofluorescence staining using a this compound conjugated secondary antibody.
Caption: A decision tree for troubleshooting common issues in this compound immunofluorescence experiments.
References
- 1. Triple Band Excitation: DAPI-FITC-TRITC | Nikon’s MicroscopyU [microscopyu.com]
- 2. TRITC ULTRA Widefield Fluorescence Filter Set | 优正光电 [yz-optics.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. biocompare.com [biocompare.com]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Experimental Design: Controls for Immunofluorescence (IF) | Cell Signaling Technology [cellsignal.com]
- 11. What do the different types of controls for immunofluorescence do? | AAT Bioquest [aatbio.com]
- 12. ICC/IF Experiment Controls | Primary, Secondary, Negative, Positive, and More [bio-techne.com]
- 13. biotium.com [biotium.com]
- 14. ibidi.com [ibidi.com]
- 15. Immunocytochemistry Troubleshooting: ICC Help & Common Problems | Bio-Techne [bio-techne.com]
- 16. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. blog.cellsignal.com [blog.cellsignal.com]
- 19. stjohnslabs.com [stjohnslabs.com]
- 20. Tips for Immunofluorescence Microscopy | Rockland [rockland.com]
- 21. hycultbiotech.com [hycultbiotech.com]
- 22. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. docs.abcam.com [docs.abcam.com]
- 25. edmundoptics.com [edmundoptics.com]
- 26. edmundoptics.com [edmundoptics.com]
- 27. benchchem.com [benchchem.com]
Technical Support Center: 6-TRITC Autofluorescence Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common autofluorescence issues when using 6-Carboxytetramethylrhodamine (6-TRITC) in their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with high background and low signal-to-noise ratios due to autofluorescence when working with this compound.
Issue: High background fluorescence is obscuring my this compound signal.
High background can be a significant problem in fluorescence microscopy, often caused by autofluorescence from the sample itself.[1] Here’s a step-by-step guide to troubleshoot this issue.
1. Identify the Source of Autofluorescence
The first step is to determine if the high background is indeed from autofluorescence.
-
How to check: Prepare an unstained control sample that has gone through all the same processing steps (e.g., fixation, permeabilization) as your stained sample, but without the addition of primary and this compound-conjugated secondary antibodies.[2]
-
Observation: If you observe significant fluorescence in your unstained sample, particularly in the red channel, then autofluorescence is a likely culprit.
2. Implement an Autofluorescence Quenching Protocol
Several chemical treatments can reduce autofluorescence. Sudan Black B (SBB) is a highly effective method for quenching autofluorescence, particularly from lipofuscin.[3]
-
Recommended Action: Treat your samples with a 0.1% Sudan Black B solution in 70% ethanol (B145695). This can be done before primary antibody incubation or after secondary antibody incubation.
3. Optimize Your Staining Protocol
An unoptimized staining protocol can also contribute to high background.
-
Antibody Concentrations: Titrate your primary and this compound secondary antibodies to find the optimal concentration that provides a strong specific signal with minimal background.[4]
-
Washing Steps: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies. Using a wash buffer with a mild detergent like Tween 20 can be beneficial.[1]
-
Blocking: Ensure you are using an appropriate blocking buffer (e.g., normal serum from the host species of the secondary antibody) for a sufficient amount of time to prevent non-specific antibody binding.[4]
Issue: My this compound signal is weak, and the background is still high.
Even with a visible signal, a low signal-to-noise ratio can make data interpretation difficult.
1. Consider a Different Fixation Method
Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[5]
-
Alternative Fixatives: If your experiment allows, consider using an organic solvent fixative like ice-cold methanol (B129727) or ethanol, which may reduce autofluorescence.[6]
-
Optimize Fixation Time: If you must use an aldehyde fixative, reduce the fixation time to the minimum required to preserve the sample's morphology.[6]
2. Explore Alternative Quenching Agents
If Sudan Black B is not effective or interferes with your experiment, other options are available.
-
Sodium Borohydride (B1222165): This chemical can reduce aldehyde-induced autofluorescence. However, its effectiveness can be variable.[6]
-
Commercial Reagents: Several commercial kits are available that are designed to quench autofluorescence.
3. Enhance Your Specific Signal
If the background is minimized but the signal is still weak, you may need to amplify your signal.
-
Signal Amplification Techniques: Consider using a signal amplification method, such as a biotinylated secondary antibody followed by a streptavidin-fluorophore conjugate.[4]
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when using this compound?
A1: Autofluorescence is the natural emission of light by biological structures, such as collagen, elastin, and lipofuscin, when they are excited by light.[3] This can be a problem when using this compound because the autofluorescence spectrum can overlap with the emission spectrum of TRITC (approximately 576 nm), leading to high background and making it difficult to distinguish the specific signal from your labeled target.[4]
Q2: Can the choice of mounting medium affect autofluorescence?
A2: While the mounting medium's primary role is to preserve the sample and the fluorescent signal, some anti-fade mounting media can help to reduce photobleaching of your this compound signal, which can improve the signal-to-noise ratio during imaging.[4] However, it will not quench existing autofluorescence from the tissue itself.
Q3: Is it better to apply Sudan Black B before or after antibody incubation?
A3: Sudan Black B can be applied either before the primary antibody or after the secondary antibody incubation. Applying it after the secondary antibody is often preferred as it avoids any potential for the SBB to interfere with antibody binding. However, if you find that SBB treatment after staining affects your this compound signal, you can try applying it before the primary antibody.
Q4: Will Sudan Black B treatment completely eliminate autofluorescence?
A4: Sudan Black B can significantly reduce autofluorescence, with reports of 65-95% suppression depending on the tissue and the source of the autofluorescence.[3] However, it may not eliminate it completely. It is also important to note that SBB can sometimes introduce a dark precipitate or a slight background in the far-red channel.[3]
Q5: Are there any alternatives to this compound that are less prone to autofluorescence issues?
A5: While this compound is a reliable fluorophore, if autofluorescence in the red channel is a persistent issue with your samples, you might consider using fluorophores that emit in the far-red or near-infrared regions of the spectrum. Autofluorescence is generally lower at these longer wavelengths.[7] Brighter and more photostable alternatives to TRITC are also available, such as Alexa Fluor 555.[8]
Data Presentation
Table 1: Effectiveness of Autofluorescence Quenching Methods
| Quenching Method | Tissue Type | Reported Autofluorescence Reduction | Reference |
| Sudan Black B (0.1% in 70% Ethanol) | Human Pancreatic Tissue | 65-95% | [3] |
| Sudan Black B (0.1% in 70% Ethanol) | Human Brain Tissue | Significant reduction in Rhodamine channel | [9] |
| Sodium Borohydride (1%) | Formaldehyde-fixed Myocardium | Less effective than SBB | [10] |
| TrueVIEW™ Quenching Kit | Human Spleen | Significant reduction | [7] |
Experimental Protocols
Protocol 1: Sudan Black B Treatment for Autofluorescence Quenching
This protocol describes how to use Sudan Black B (SBB) to reduce autofluorescence in fixed tissue sections. This can be performed after the secondary antibody incubation and final washes.
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Staining jars
-
Filter paper
Procedure:
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for at least 30 minutes and filter the solution before use to remove any undissolved particles.
-
Incubate Sections in SBB: After your final post-secondary antibody wash, immerse the slides in the filtered SBB solution for 5-10 minutes at room temperature.
-
Wash with Ethanol: Briefly dip the slides in 70% ethanol to remove excess SBB.
-
Wash with PBS: Wash the slides thoroughly with PBS for 2-3 minutes.
-
Mount: Mount the coverslip with an appropriate mounting medium.
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.
Materials:
-
Sodium borohydride (NaBH₄)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Staining jars
Procedure:
-
Prepare NaBH₄ Solution: Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. The solution will fizz.
-
Treat Sections: After fixation and permeabilization, immerse the slides in the freshly prepared NaBH₄ solution.
-
Incubate: Incubate for 10 minutes at room temperature. Repeat this step two more times with a fresh solution for a total of three 10-minute incubations.
-
Wash Thoroughly: Wash the slides extensively with PBS (3 times for 5 minutes each) to remove all traces of sodium borohydride.
-
Proceed with Staining: Continue with your standard immunofluorescence protocol, starting with the blocking step.
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Relationship between issues and solutions for low signal-to-noise.
References
- 1. m.youtube.com [m.youtube.com]
- 2. biotium.com [biotium.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - IN [thermofisher.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
Technical Support Center: Optimizing 6-TRITC Staining
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of fixative choice on 6-TRITC (Tetramethylrhodamine-6-isothiocyanate) staining. It includes troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which fixative is best for preserving this compound fluorescence?
A1: The optimal fixative depends on your specific target and experimental goals. Paraformaldehyde (PFA) is a common choice for preserving cellular morphology and is compatible with this compound staining. However, it can sometimes reduce fluorescence intensity compared to other methods.[1] Methanol (B129727) fixation, a dehydrating agent, can be a good alternative and may result in brighter staining for certain targets as it denatures and precipitates proteins, potentially improving antibody access to epitopes.[2][3] It is recommended to empirically test different fixatives for your specific application.
Q2: Can the choice of fixative affect the specificity of this compound staining?
A2: Yes. Formaldehyde-based fixatives create cross-links between proteins, which can sometimes mask the target epitope, leading to reduced specific staining.[2][4] Methanol, on the other hand, precipitates proteins without cross-linking, which may better preserve some epitopes.[2][3] However, methanol can also extract some lipids and small molecules, potentially altering the cellular context.[2]
Q3: Why is my this compound signal weak after fixation?
A3: Weak signal can be caused by several factors related to fixation. Over-fixation with PFA can mask epitopes, reducing antibody binding and subsequent fluorescent signal.[4] Additionally, some studies have shown that formaldehyde-containing fixatives can lead to lower fluorescence values compared to alcohol-based fixatives.[1] Consider reducing fixation time or trying an alternative fixative like cold methanol.
Q4: How does fixation affect background staining with this compound?
A4: The choice of fixative can influence background staining. Aldehyde fixatives like PFA can induce autofluorescence, particularly after prolonged fixation.[5][6] Methanol fixation typically results in lower autofluorescence. Inadequate washing after fixation can also contribute to high background.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining related to the choice of fixative.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Over-fixation with PFA masking the epitope. | Reduce PFA concentration or fixation time. Consider antigen retrieval methods.[4][7] |
| Suboptimal fixative for the target antigen. | Test an alternative fixative, such as cold methanol or acetone.[2][8] | |
| Fixative-induced reduction in fluorescence. | Formaldehyde-based fixatives can quench fluorescence.[1] Try a non-aldehyde-based fixative. | |
| High Background | Autofluorescence induced by aldehyde fixatives. | Use a shorter fixation time with PFA. Consider using a quenching agent like sodium borohydride. Alternatively, switch to methanol fixation. |
| Non-specific binding of antibodies. | Ensure adequate blocking steps after fixation and permeabilization.[7][9] | |
| Incomplete removal of fixative. | Thoroughly wash the sample with a suitable buffer (e.g., PBS) after fixation.[4] | |
| Poor Morphology | Harsh fixation with methanol. | Methanol can alter cellular structure.[2] If morphology is critical, use PFA or a combination of fixatives. |
| Insufficient fixation. | Ensure the fixative has enough time to penetrate the sample completely.[10] | |
| Artifactual Staining Pattern | Protein relocation during slow fixation with PFA. | PFA fixation is relatively slow, which can allow for protein movement.[2] Pre-chilling the cells and fixative can help. |
| Extraction of components by methanol. | Methanol can remove lipids and soluble proteins.[2] If the target is associated with these components, PFA is a better choice. |
Experimental Protocols
Below are detailed methodologies for two common fixation methods for this compound staining. Note: These are general protocols and may require optimization for your specific cell type and target.
Protocol 1: Paraformaldehyde (PFA) Fixation
-
Preparation of 4% PFA Solution:
-
Dissolve 4g of paraformaldehyde powder in 100 mL of 1X Phosphate Buffered Saline (PBS).
-
Heat the solution to 60°C in a fume hood while stirring to dissolve the PFA.
-
Add a few drops of 1N NaOH to clarify the solution.
-
Allow the solution to cool to room temperature and filter it through a 0.22 µm filter. The pH should be between 7.2 and 7.4.
-
-
Fixation Procedure:
-
Wash cells grown on coverslips twice with pre-warmed PBS.
-
Aspirate the PBS and add enough 4% PFA solution to completely cover the cells.
-
Incubate for 15 minutes at room temperature.[4]
-
Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[4]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Proceed with Blocking and Staining: Continue with your standard immunofluorescence protocol for blocking, primary and secondary antibody incubation, and mounting.
Protocol 2: Cold Methanol Fixation
-
Preparation:
-
Chill methanol to -20°C.
-
-
Fixation and Permeabilization Procedure:
-
Wash cells grown on coverslips twice with pre-warmed PBS.
-
Aspirate the PBS and add ice-cold methanol to cover the cells.
-
Incubate for 10 minutes at -20°C.
-
Aspirate the methanol and wash the cells three times with PBS for 5 minutes each.
-
-
Proceed with Blocking and Staining: Methanol fixation also permeabilizes the cells, so a separate permeabilization step is not required.[2] Proceed directly to the blocking step of your immunofluorescence protocol.
Data Summary
The following table summarizes the potential effects of different fixatives on this compound staining based on available literature. Quantitative data directly comparing these fixatives for this compound is limited; therefore, this table provides a qualitative comparison to guide your experimental design.
| Fixative | Mechanism of Action | Pros for this compound Staining | Cons for this compound Staining |
| Paraformaldehyde (PFA) | Cross-linking of proteins and nucleic acids.[3] | - Good preservation of cellular morphology.[2] - Compatible with most antibodies. | - Can mask epitopes, potentially reducing signal.[4] - May induce autofluorescence.[6] - Can reduce fluorescence intensity of some fluorophores.[1] |
| Methanol | Dehydration and precipitation of proteins.[2][3] | - Can result in brighter staining for some antigens. - Generally lower autofluorescence. - Permeabilizes cells simultaneously.[2] | - May alter cellular morphology.[2] - Can extract lipids and soluble proteins.[2] - May not be suitable for all antigens. |
| Acetone | Dehydration and precipitation of proteins. | - Similar to methanol, can enhance signal for some targets. | - Can cause significant cell shrinkage and morphological distortion.[11] |
| Glutaraldehyde | Stronger cross-linking agent than PFA.[11] | - Excellent preservation of ultrastructure. | - High potential for inducing autofluorescence.[11] - Can severely mask epitopes. |
Visual Guides
Experimental Workflow for this compound Staining
Caption: General experimental workflow for this compound staining.
Fixative Choice Decision Pathway
Caption: Decision pathway for selecting a fixative.
References
- 1. Effects of preparation and fixation on three quantitative fluorescent cytochemical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the difference between methanol and formaldehyde fixation? | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Formalin fixation and paraffin embedding interfere with the preservation of optical metabolic assessments based on endogenous NAD(P)H and FAD two-photon excited fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in fluorescence intensity of selected leukocyte surface markers following fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. patholjournal.com [patholjournal.com]
- 11. 固定方法および試薬 | Thermo Fisher Scientific - JP [thermofisher.com]
strategies for long-term storage of 6-TRITC conjugates
Technical Support Center: 6-TRITC Conjugates
This guide provides detailed strategies, troubleshooting advice, and frequently asked questions regarding the long-term storage of this compound (Tetramethylrhodamine-6-isothiocyanate) conjugates.
Frequently Asked Questions (FAQs)
General Storage Recommendations
Q1: What are the ideal storage conditions for this compound conjugated antibodies and proteins?
A1: For optimal long-term stability, this compound conjugates should be stored under conditions that protect them from light, temperature fluctuations, and microbial contamination. The two primary methods are storage in a liquid state at low temperatures or as a lyophilized (freeze-dried) powder.
-
Liquid Storage: For short-term storage (weeks), keep the conjugate at 2-8°C.[1] For long-term storage, it is best to aliquot the conjugate into single-use volumes and store them at ≤ –20°C.[1][2] Adding a cryoprotectant like glycerol (B35011) to a final concentration of 50% is recommended for -20°C storage to prevent damage from freeze-thaw cycles.[3]
-
Lyophilized Storage: Lyophilized conjugates are very stable and can be stored at -20°C or below for several years.[2][3] They should be kept in a desiccated environment.
Q2: Why is it critical to protect this compound conjugates from light?
A2: Like all fluorophores, TRITC is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[3] To preserve the signal intensity of the conjugate, it must be stored in dark containers, such as amber vials, or vials wrapped in aluminum foil, and protected from light during all handling steps.[1][3]
Q3: What is the purpose of aliquoting, and why should I avoid repeated freeze-thaw cycles?
A3: Aliquoting involves dividing the conjugate into smaller, single-use volumes. This practice is crucial because repeated freeze-thaw cycles can degrade the conjugate, particularly the protein component, leading to denaturation, aggregation, and a loss of biological activity.[1][4] It also reduces the fluorescence and stability of the dye.[1]
Formulation & Buffers
Q4: What type of buffer is recommended for storing this compound conjugates in solution?
A4: A common and effective storage buffer is Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.4.[1][5] For conjugates stored at 4°C, adding a preservative like 0.02% to 0.05% sodium azide (B81097) can prevent microbial growth.[1] However, be aware that sodium azide is toxic and can interfere with some cellular assays.
Q5: Should I add any stabilizers to my storage buffer?
A5: Yes, adding stabilizers can significantly extend the shelf-life of the conjugate.
-
Cryoprotectants: For frozen storage, 50% glycerol or ethylene (B1197577) glycol is recommended to prevent the formation of ice crystals that can damage the protein.[3]
-
Carrier Proteins: Adding a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 1-5 mg/mL can help stabilize the conjugate, especially at low concentrations, by preventing it from adhering to the storage vial surface.
Lyophilization and Reconstitution
Q6: What are the advantages of lyophilizing this compound conjugates?
A6: Lyophilization, or freeze-drying, is an excellent method for long-term preservation. It removes water from the frozen conjugate under a vacuum, resulting in a stable powder that is less susceptible to chemical degradation and microbial growth.[6] Lyophilized conjugates can often be stored for years at -20°C with minimal loss of activity.[2][3] Studies have shown that lyophilized fluorescent antibody conjugates can retain their original staining titer for over 1,200 days when stored at -20°C, 4-5°C, or 25°C.[2]
Q7: How should I reconstitute a lyophilized this compound conjugate?
A7: Reconstitute the conjugate by adding high-purity, sterile deionized or distilled water.[3] Gently mix by inverting the vial or pipetting up and down; avoid vigorous vortexing, which can cause the protein to denature. Allow the conjugate to fully dissolve before use, which may take a few minutes. Once reconstituted, the conjugate can be stored for several weeks at 2-8°C or aliquoted and frozen at ≤ –20°C for longer-term storage.[3]
Troubleshooting Guide
Problem: Weak or No Fluorescent Signal After Storage
| Potential Cause | Recommended Solution(s) |
| Photobleaching | Always store and handle the conjugate protected from light.[1][3][4] Use an anti-fade mounting medium during imaging experiments.[4][5] |
| Protein Denaturation/Degradation | Avoid repeated freeze-thaw cycles by aliquoting the conjugate after the first use.[1][4] Ensure proper storage temperature (-20°C or -80°C for long-term). |
| Low Concentration | Re-verify the concentration of the conjugate. The protein may have adhered to the vial walls; consider using low-protein-binding tubes. |
| Inactive Conjugate | The conjugate may have degraded over time. Test its performance against a fresh or known-good lot of conjugate. If degradation is confirmed, a new conjugation may be necessary. |
| Suboptimal pH | The pH of the storage or experimental buffer can affect fluorescence. Ensure buffers are within the optimal pH range (typically 7.2-7.6 for assays). |
| Temperature Effects | Fluorescence intensity can be temperature-dependent, often decreasing as temperature increases.[7][8][9] Ensure imaging is performed under consistent temperature conditions. |
Problem: High Background or Non-Specific Staining
| Potential Cause | Recommended Solution(s) |
| Presence of Free Dye | Unconjugated TRITC may not have been fully removed during purification. Re-purify the conjugate using gel filtration or dialysis.[4][5] |
| Conjugate Aggregation | Aggregates can form during freeze-thaw cycles or prolonged storage. Centrifuge the conjugate solution (e.g., 12,000 x g for 5 minutes) and use the supernatant.[1] Consider filtering through a 0.22 µm filter. |
| Over-labeling | An excessively high dye-to-protein ratio can lead to non-specific binding. This is an issue from the conjugation step but manifests in experiments. Optimize the molar ratio during conjugation.[5] |
| Inadequate Blocking | Ensure blocking steps in your experimental protocol are sufficient. Increase the concentration of the blocking agent (e.g., BSA, serum) or the incubation time.[10] |
Quantitative Data on Storage Stability
The stability of fluorescent antibody conjugates is highly dependent on the storage format and temperature.
Table 1: Stability of Fluorescent Antibody Conjugates Under Various Conditions
| Storage Format | Temperature | pH | Duration of Stable Staining Titer |
| Lyophilized | 37°C | N/A | At least 65 days |
| 25°C | N/A | 1,294 days | |
| 4 to 5°C | N/A | 1,294 days | |
| -20°C | N/A | 1,294 days | |
| Liquid | 25°C | 8.0 | 160 days (titer dropped afterward) |
| 25°C | 7.4 | 473 days (titer dropped afterward) | |
| 4 to 5°C | 7.4 / 8.0 | 1,294 days | |
| -20°C | 7.4 / 8.0 | 1,294 days | |
| Data summarized from a study on Francisella tularemia conjugates.[2] |
Experimental Protocols
Protocol 1: Functional Assessment of Stored this compound Conjugate via Immunofluorescence (IF)
This protocol outlines a method to test the binding activity and signal intensity of a stored this compound conjugated secondary antibody.
-
Cell Preparation:
-
Culture and seed cells known to express the target antigen onto coverslips and allow them to adhere.
-
Fix the cells (e.g., with 4% paraformaldehyde for 15 minutes at room temperature).
-
Permeabilize the cells if the target antigen is intracellular (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).
-
-
Blocking:
-
Wash cells three times with PBS.
-
Block non-specific binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a primary antibody specific to the target antigen. Dilute the antibody in blocking buffer according to the manufacturer's recommendations.
-
Incubate for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the stored this compound conjugate in blocking buffer. It is advisable to test a range of dilutions (e.g., 1:100, 1:200, 1:400) to assess performance.
-
Incubate with the secondary antibody solution for 1 hour at room temperature, protected from light.[4]
-
-
Washing and Mounting:
-
Imaging:
-
Image the slides using a fluorescence microscope equipped with the appropriate filter set for TRITC (Excitation max ~557 nm, Emission max ~576 nm).[4]
-
Compare the signal intensity and specificity to results from a known-good conjugate if available.
-
Protocol 2: Calculation of the Degree of Labeling (DOL)
The DOL (moles of dye per mole of protein) is a critical quality attribute. A change in this value after storage could indicate degradation.
-
Spectrophotometry:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for TRITC, ~555 nm (A₅₅₅).[5]
-
-
Calculations:
-
Correction Factor (CF): TRITC absorbs slightly at 280 nm. The CF is the ratio of its absorbance at 280 nm to its absorbance at 555 nm (CF for TRITC is ~0.34).[5]
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).[5]
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A₅₅₅ / ε_dye
-
Where ε_dye is the molar extinction coefficient of TRITC at 555 nm (~85,000 M⁻¹cm⁻¹).
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
Visualizations
Caption: Troubleshooting workflow for low fluorescence signal from stored this compound conjugates.
Caption: Key factors that can lead to the degradation of this compound conjugates during storage.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody Storage and Antibody Shelf Life [labome.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. geneonline.com [geneonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Emission Characteristics of Fluorescent Labels with Respect to Temperature Changes and Subsequent Effects on DNA Microchip Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotium.com [biotium.com]
dealing with precipitated 6-TRITC in stock solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with precipitated 6-TRITC (Tetramethylrhodamine-6-isothiocyanate) in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bright, orange-fluorescent dye commonly used for labeling biomolecules. Its isothiocyanate group readily reacts with primary amine groups on proteins, peptides, and other molecules to form stable covalent bonds. This makes it a valuable tool for various applications, including immunofluorescence, flow cytometry, and fluorescence microscopy.
Q2: What is the recommended solvent and concentration for this compound stock solutions?
The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2][3] this compound is highly soluble in DMSO, with a maximum solubility of approximately 5 mg/mL.[4] For applications requiring dilution into aqueous buffers, it is advisable to first prepare a concentrated stock in DMSO and then dilute it into the aqueous medium. The solubility of this compound in a 1:1 solution of DMSO and phosphate-buffered saline (PBS) is approximately 0.5 mg/mL.
Q3: Why has my this compound stock solution precipitated?
Precipitation of this compound in a DMSO stock solution can occur for several reasons:
-
Moisture Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] Water contamination can decrease the solubility of this compound and also lead to the hydrolysis of its reactive isothiocyanate group, reducing its labeling efficiency.
-
Temperature Fluctuations (Freeze-Thaw Cycles): Repeatedly freezing and thawing a this compound stock solution can cause the dye to precipitate out of solution.[5][6][7][8] This is a common issue with many stock solutions of chemical compounds.
-
Exceeding Solubility Limit: Attempting to dissolve this compound at a concentration higher than its solubility limit in DMSO will result in undissolved particles and potential precipitation over time.
-
Low-Quality Solvent: Using a lower grade of DMSO that contains impurities or water can contribute to precipitation.
Q4: How should I properly store my this compound stock solution to prevent precipitation?
To maintain the stability and prevent precipitation of your this compound stock solution, follow these best practices:
-
Use Anhydrous Solvent: Always use high-purity, anhydrous DMSO to prepare your stock solution.[1]
-
Store at Low Temperature: Store the stock solution at -20°C.
-
Protect from Light and Moisture: Store vials in the dark and ensure they are tightly sealed to prevent light degradation and moisture absorption.
-
Aliquot for Single Use: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[9]
Troubleshooting Guide: Dealing with Precipitated this compound
If you observe a precipitate in your this compound stock solution, follow this step-by-step guide to attempt to redissolve it and assess its viability.
Step 1: Visual Inspection
Carefully inspect the stock solution.
-
Precipitate: If you see solid particles or a crystalline sediment at the bottom of the vial, this is likely precipitated this compound. The supernatant may still be usable, but the concentration will be lower than intended.
-
Cloudiness: A generally cloudy or hazy appearance also indicates precipitation.
-
Color Change: A significant change in the color of the solution from its typical deep reddish-orange to a brownish or faded hue may indicate chemical degradation.[10] If you suspect degradation, it is best to discard the solution and prepare a fresh one.
Step 2: Attempt to Redissolve the Precipitate
Protocol for Redissolving Precipitated this compound:
-
Bring to Room Temperature: Allow the vial to warm to room temperature slowly.
-
Vortexing: Vortex the vial vigorously for 1-2 minutes. In many cases, this may be sufficient to redissolve the precipitate.
-
Gentle Warming (If Necessary): If vortexing alone is not effective, gently warm the solution in a water bath at a temperature no higher than 37°C for 5-10 minutes.[11][12] Avoid excessive heat, as it can degrade the fluorescent dye.
-
Sonication (Use with Caution): If the precipitate persists, you can try sonicating the vial in a water bath for short intervals (e.g., 1-2 minutes at a time).[9] Be aware that prolonged or high-intensity sonication can also potentially damage the molecule.
-
Final Inspection: After attempting to redissolve, visually inspect the solution again to ensure all precipitate has dissolved and the solution is clear.
Step 3: Quality Control Check (Recommended)
Even if the precipitate redissolves, it is crucial to verify the quality of the this compound solution before use in a critical experiment, especially if moisture contamination is suspected.
-
Functionality Test: Perform a small-scale labeling reaction with a non-critical protein or amine-containing substrate to confirm that the this compound is still reactive.
-
Spectrophotometric Analysis: Measure the absorbance spectrum of the solution to check for any significant shifts in the maximum absorbance wavelength, which could indicate degradation.
Data Summary
| Parameter | Recommended Solvent & Concentration | Storage Conditions |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | -20°C |
| Maximum Solubility in DMSO | ~ 5 mg/mL | Protected from light and moisture |
| Solubility in 1:1 DMSO:PBS | ~ 0.5 mg/mL | Aliquoted for single use |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution:
-
Equilibrate Reagents: Allow the vial of this compound powder and a sealed bottle of anhydrous DMSO to come to room temperature.
-
Weighing: In a low-humidity environment, accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired concentration (not exceeding 5 mg/mL).
-
Mixing: Vortex the vial thoroughly for 2-3 minutes until the powder is completely dissolved. The solution should be clear and have a deep reddish-orange color.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Seal the vials tightly and store them at -20°C.
Visual Guide and Workflow
Below is a troubleshooting workflow for handling precipitated this compound in a stock solution.
References
- 1. benchchem.com [benchchem.com]
- 2. ziath.com [ziath.com]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NEFA Promotes Bovine Granulosa Cell Apoptosis via Activation of the PERK/eIF2α/ATF4/CHOP Pathway [mdpi.com]
- 12. benchchem.com [benchchem.com]
optimizing laser and filter settings for 6-TRITC imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their laser and filter settings for successful 6-TRITC (Tetramethylrhodamine-6-isothiocyanate) imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal laser and filter settings for this compound imaging?
A1: To achieve the best signal from this compound, it is essential to match your microscope's laser lines and filter sets to the fluorophore's spectral properties. This compound has an excitation maximum around 544-557 nm and an emission maximum in the range of 572-576 nm.[1][2][3]
For optimal detection, use a laser line that is close to the excitation peak. A 532 nm or 561 nm laser is a suitable choice.[4] The filter set should include an excitation filter that selectively allows light in the green-yellow region of the spectrum to pass, a dichroic mirror that reflects this excitation light towards the sample and transmits the emitted longer-wavelength light, and an emission filter that specifically allows the red-orange fluorescence from this compound to reach the detector.[5][6][7]
Q2: I am not seeing any signal from my this compound stain. What could be the problem?
A2: A complete absence of signal can stem from several factors. First, verify your microscope setup. Ensure you are using the correct filter cube for TRITC.[2] Double-check that the light source is turned on and the laser is properly aligned. If the hardware is correctly configured, the issue may lie with your sample preparation or staining protocol. Confirm that your primary and secondary antibodies are validated for immunofluorescence and used at the appropriate concentrations.[2] Also, ensure that the this compound conjugate has been stored correctly, protected from light, to prevent degradation.[8]
Q3: My this compound signal is very weak. How can I improve it?
A3: A weak signal can be enhanced by optimizing several parameters. Increasing the camera's exposure time or gain can boost the signal, but be mindful of potentially increasing noise.[2] Ensure the intensity of your light source is adequate.[2] You may also need to optimize the concentration of your primary and secondary antibodies; a low concentration can lead to a faint signal.[2] Finally, consider using an anti-fade mounting medium, which can help to maximize the fluorophore's signal strength.[9]
Q4: How can I reduce photobleaching of my this compound sample?
A4: Photobleaching, the irreversible fading of a fluorophore upon exposure to light, is a common issue with traditional dyes like TRITC.[9][10] To minimize photobleaching, reduce the exposure of your sample to the excitation light. Use the lowest laser power and shortest exposure time that still provide a satisfactory signal.[8][9] It is also highly recommended to use an antifade mounting medium, which contains reagents that protect the fluorophore from photobleaching.[9][11][12] When not actively imaging, keep the sample protected from light.[8]
Q5: I am observing signal from my this compound stain in another channel (spectral bleed-through). How can I correct this?
A5: Spectral bleed-through occurs when the emission from one fluorophore is detected in a channel designated for another.[13][14] This is common when using multiple fluorophores with overlapping emission spectra.[9] To mitigate this, choose fluorophores with well-separated emission peaks.[13] If using a confocal microscope, sequential scanning is a highly effective method to prevent bleed-through.[13] This involves acquiring the image for each channel one at a time, so only one laser is active at any given moment.[13] You can also use narrower bandwidth emission filters to be more specific in the wavelengths of light you are detecting.[13] For post-acquisition correction, imaging software can be used to perform spectral unmixing, which requires single-stained control samples to accurately subtract the bleed-through signal.[13][15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Signal | Incorrect filter set for TRITC. | Verify that the excitation and emission filters are appropriate for this compound's spectral properties.[2] |
| Light path is misaligned or shutter is closed. | Check the microscope's light path and ensure the shutter to the detector is open. | |
| Fluorophore has degraded. | Ensure proper storage of the this compound conjugate, protected from light.[8] Consider using a fresh vial. | |
| Issues with the staining protocol. | Confirm the validity of your primary and secondary antibodies for the application. Optimize antibody concentrations.[2] | |
| Weak Signal | Low excitation light intensity. | Increase the laser power or the lamp intensity.[2] |
| Sub-optimal antibody concentration. | Titrate your primary and secondary antibodies to find the optimal concentration. | |
| Low camera exposure or gain. | Increase the camera's exposure time and/or gain, while monitoring for an increase in background noise.[2] | |
| Incorrect pH of mounting medium. | Use a mounting medium with a pH that is optimal for the fluorophore's brightness. | |
| High Background | Non-specific antibody binding. | Use a blocking solution (e.g., BSA or normal serum) to reduce non-specific binding.[8] Increase the number and duration of wash steps.[8] |
| Autofluorescence of the sample. | Prepare an unstained control sample to assess autofluorescence. If significant, consider using a different fixative or a commercial autofluorescence quenching solution.[13] | |
| Excess unbound fluorophore. | Ensure thorough purification of the antibody-fluorophore conjugate to remove any free dye.[8] | |
| Photobleaching | Excessive exposure to excitation light. | Reduce laser power and minimize exposure time.[9] Keep the sample in the dark when not imaging.[8] |
| Absence of antifade reagent. | Use a commercially available antifade mounting medium.[9][11][12] | |
| High oxygen levels in the mounting medium. | Some antifade reagents work by scavenging oxygen, which can accelerate photobleaching.[11][16] | |
| Spectral Bleed-through | Overlapping emission spectra of fluorophores. | Select fluorophores with more distinct emission spectra.[13] |
| Simultaneous scanning of multiple channels. | On a confocal microscope, use sequential scanning to acquire each channel independently.[13] | |
| Inappropriate filter selection. | Use emission filters with narrower bandwidths to minimize the detection of overlapping signals.[13] |
Quantitative Data Summary
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) | Reference(s) |
| Excitation Maximum (λex) | 544 - 557 | [1][2][3][17] |
| Emission Maximum (λem) | 570 - 576 | [1][2][3][17] |
Table 2: Recommended Laser and Filter Configuration for this compound
| Component | Recommended Wavelength/Range (nm) | Notes |
| Excitation Source | 532 nm or 561 nm laser | A laser line close to the excitation peak will provide efficient excitation.[4] |
| Excitation Filter | ~540/25 (e.g., 527-552 nm) | A bandpass filter centered around the excitation peak. |
| Dichroic Mirror | ~560 nm cut-off | Should reflect the excitation wavelength and transmit the emission wavelength. |
| Emission Filter | ~585/40 (e.g., 565-605 nm) or a longpass filter starting around 570 nm | A bandpass filter will reduce background and spectral bleed-through. A longpass filter will collect more signal but may also capture more background. |
Experimental Protocols
A general immunofluorescence protocol for staining cells with a this compound conjugated secondary antibody is provided below. This protocol may need to be optimized for your specific cell type and target protein.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA or normal serum in PBS)
-
Primary antibody (specific to the target protein)
-
This compound conjugated secondary antibody (specific to the host species of the primary antibody)
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Fixation:
-
Permeabilization (for intracellular targets):
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal concentration.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[20]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound conjugated secondary antibody in blocking buffer. Protect the antibody from light from this point forward.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.[18][20]
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Image the samples on a fluorescence microscope equipped with the appropriate laser and filter set for this compound.
-
Store the slides at 4°C in the dark.[21]
-
Visualizations
Caption: A generalized workflow for immunofluorescence staining using a this compound conjugated secondary antibody.
Caption: A decision tree to troubleshoot common issues leading to a weak or absent this compound signal.
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. optolongfilter.com [optolongfilter.com]
- 6. edmundoptics.com [edmundoptics.com]
- 7. chroma.com [chroma.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 12. emsdiasum.com [emsdiasum.com]
- 13. benchchem.com [benchchem.com]
- 14. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 16. researchgate.net [researchgate.net]
- 17. Spectrum [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]
- 18. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 19. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ptglab.com [ptglab.com]
- 21. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
how to handle failed 6-TRITC conjugation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during 6-TRITC (Tetramethylrhodamine isothiocyanate) conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of a this compound conjugation reaction?
The core of the this compound conjugation is the reaction between the isothiocyanate group (-N=C=S) on the TRITC molecule and primary amine groups (-NH₂) on the target protein.[1] These amines are typically found on the side chains of lysine (B10760008) residues and the N-terminus of the polypeptide chain.[1] This reaction, which is most efficient under mild alkaline conditions (pH 8.0-9.0), forms a stable thiourea (B124793) bond, covalently attaching the fluorescent dye to the protein.[1][2]
Q2: What are the most critical factors for a successful this compound conjugation?
Three factors are most critical for success:
-
pH: The reaction must be performed in a pH range of 8.0 to 9.0 to ensure the primary amines on the protein are sufficiently deprotonated and nucleophilic.[1][3][4]
-
Buffer Composition: The buffer must be free of primary amines, such as Tris or glycine (B1666218), as these will compete with the target protein for reaction with the TRITC dye, significantly reducing conjugation efficiency.[1][3][5][6] Carbonate/bicarbonate or borate (B1201080) buffers are recommended.[3][7]
-
Molar Ratio: An appropriate molar excess of TRITC to protein is needed to drive the reaction. A starting point of a 10- to 25-fold molar excess is often recommended, but this may require optimization.[3][5][8]
Q3: How do I remove unconjugated (free) this compound after the reaction?
Excess and hydrolyzed this compound can be separated from the much larger labeled protein using techniques like gel filtration (size exclusion chromatography), dialysis, or specialized dye removal columns.[2][3][7] These methods effectively separate molecules based on their size.[3]
Q4: How should I store the this compound reagent and the final conjugate?
The this compound reagent is sensitive to light and moisture. It should be stored at -20°C in a desiccated environment, protected from light.[3][5][7] The final purified conjugate can be stored at 4°C for short-term use.[8] For long-term storage, it is often recommended to add a cryoprotectant like glycerol (B35011) (to a final concentration of 50%) and store at -20°C to prevent damage from freeze-thaw cycles.[8]
Troubleshooting Guide
This guide addresses the most common issues encountered during this compound labeling experiments.
Issue 1: Low or No Fluorescent Signal (Low Degree of Labeling - DOL)
If your final conjugate shows a weak or absent fluorescent signal, it typically points to a suboptimal reaction environment or inactive reagents.
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | The reaction is highly pH-dependent. Ensure your conjugation buffer is within the optimal range of pH 8.0-9.0.[1][3] Below this range, the reaction efficiency drops significantly. |
| Competing Amines in Buffer | Buffers like Tris or glycine contain primary amines and will compete with the protein for TRITC, drastically lowering the yield.[1][5] Action: Perform a buffer exchange of your protein into an amine-free buffer (e.g., 100 mM carbonate/bicarbonate) before starting the conjugation.[3][8] |
| Insufficient Molar Ratio of TRITC | The ratio of dye to protein was too low to achieve adequate labeling. Action: Increase the molar excess of TRITC in the reaction. Try a range from 10:1 to 25:1 (dye:protein).[3][8] |
| Inactive this compound Reagent | The isothiocyanate group is susceptible to hydrolysis if exposed to moisture. Action: Use a fresh vial of this compound or one that has been properly stored (at -20°C with desiccant).[3][5][7] Prepare the TRITC solution in anhydrous DMSO immediately before use.[3][8] |
| Low Protein Concentration | Very dilute protein solutions can lead to poor reaction kinetics. Conjugation efficiency can be significantly reduced if the protein concentration is below 0.5-1.0 mg/mL.[6][9] Action: If possible, concentrate your protein before the reaction. |
Issue 2: Protein Precipitation During or After Conjugation
If you observe cloudiness or precipitation in your reaction vial, it is often a sign of over-labeling or inappropriate buffer conditions.
| Possible Cause | Recommended Solution |
| Over-labeling of the Protein | Attaching too many hydrophobic TRITC molecules can alter the protein's solubility, leading to aggregation and precipitation.[1] Action: Reduce the dye-to-protein molar ratio in your next attempt.[1][8] |
| High Protein Concentration | While low concentration can be an issue, excessively high concentrations can also promote aggregation, especially during the labeling process. Action: Perform the conjugation at a lower protein concentration.[8] |
| Suboptimal Buffer | The buffer conditions (e.g., pH, salt concentration) may not be ideal for your specific protein's stability. Action: Ensure the buffer conditions are suitable for your protein's stability, independent of the conjugation reaction itself. |
Issue 3: Reduced Biological Activity of the Labeled Protein (e.g., Antibody)
If the labeled protein binds poorly to its target, critical amino acids may have been modified.
| Possible Cause | Recommended Solution |
| Modification of Critical Residues | The conjugation reaction may have modified lysine residues within the antigen-binding site of an antibody or an active site of an enzyme.[3] Action: Reduce the molar excess of TRITC to decrease the overall degree of labeling. A lower DOL may preserve activity while still providing sufficient fluorescence.[3] |
| Denaturation | The protein may have been denatured during the buffer exchange or conjugation steps. Action: Ensure all steps are performed with gentle mixing and at the recommended temperature (typically room temperature).[5][7] Avoid harsh conditions. |
Data & Parameters for this compound Conjugation
The following tables provide key quantitative data for planning your experiment.
Table 1: this compound Spectroscopic Properties
| Property | Value |
| Excitation Maximum (Ex) | ~550 nm[3] |
| Emission Maximum (Em) | ~573 nm[3] |
| Molar Extinction Coefficient (ε) | ~65,000 M⁻¹cm⁻¹[3] |
| A₂₈₀ Correction Factor | ~0.34[3] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| pH | 8.0 - 9.0[1][3] | Critical for efficient reaction with primary amines. |
| Buffer System | 100 mM Carbonate/Bicarbonate[3] | Must be free of primary amines (e.g., Tris, Glycine).[1][5] |
| Molar Ratio (Dye:Protein) | 10:1 to 25:1[3][5][8] | Starting point for optimization. |
| Protein Concentration | 1 - 10 mg/mL[8] | Concentrations >0.5 mg/mL are recommended for good efficiency.[6] |
| Reaction Time | 1 - 2 hours[3][5][7] | At room temperature, protected from light. |
| Solvent for TRITC | Anhydrous DMSO[3][8] | Prepare fresh immediately before use. |
Experimental Protocols
Protocol 1: General this compound Conjugation of an Antibody
This protocol provides a general guideline and may require optimization for your specific protein.
1. Antibody Preparation (Buffer Exchange) a. If the antibody solution contains interfering substances like Tris, glycine, or ammonium (B1175870) ions, it must be buffer exchanged into an amine-free Conjugation Buffer (e.g., 100 mM Carbonate/Bicarbonate buffer, pH 9.0).[3][8] This can be done using dialysis or a desalting column. b. Adjust the antibody concentration to 1-10 mg/mL in the Conjugation Buffer.[8]
2. Preparation of this compound Solution a. Immediately before starting the reaction, dissolve the required amount of this compound powder in anhydrous DMSO to a concentration of 1 mg/mL.[3][8] b. Vortex thoroughly to ensure the dye is completely dissolved.[8]
3. Conjugation Reaction a. Place the antibody solution in a reaction tube with gentle stirring. b. Slowly add the calculated volume of the this compound/DMSO solution to the antibody solution. A common starting point is a 20- to 25-fold molar excess of TRITC.[3] c. Incubate the reaction for 2 hours at room temperature, protected from light.[3][7]
4. Purification of the Conjugate a. Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with a storage buffer such as PBS (Phosphate-Buffered Saline).[3][8] b. Apply the reaction mixture to the column. c. Elute the column with the storage buffer. The first colored band to elute is the high molecular weight TRITC-antibody conjugate. The second, slower-moving band is the smaller, unconjugated TRITC.[8] d. Collect the fractions corresponding to the first colored band.
5. Determination of Degree of Labeling (DOL) (Optional) a. Measure the absorbance of the purified conjugate at 280 nm (for protein) and 550 nm (for TRITC). b. Calculate the DOL using the following formula:
- Protein Concentration (M) = [A₂₈₀ - (A₅₅₀ × Correction Factor)] / ε_protein
- Dye Concentration (M) = A₅₅₀ / ε_dye
- DOL = Dye Concentration / Protein Concentration
- (Use values from Table 1 for ε_dye and Correction Factor)
6. Storage a. Store the purified conjugate at 4°C, protected from light. b. For long-term storage, consider adding glycerol to 50% and storing at -20°C.[8]
Visual Guides
The following diagrams illustrate the key chemical reaction and a logical workflow for troubleshooting common issues.
Caption: Chemical reaction between a protein's primary amine and the isothiocyanate group of this compound.
Caption: Troubleshooting decision tree for failed this compound conjugation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Antibody Conjugation Troubleshooting [bio-techne.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Calculating the Degree of Labeling for 6-TRITC
For researchers, scientists, and drug development professionals, the precise quantification of fluorescently labeled biomolecules is paramount for the accuracy and reproducibility of experimental results. The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a protein, is a critical parameter in this process. This guide provides a comprehensive comparison of 6-TRITC (6-carboxytetramethylrhodamine isothiocyanate) with other common fluorescent dyes and details the experimental procedures for accurately calculating its DOL.
Comparison of this compound with Alternative Fluorophores
The choice of a fluorescent label can significantly impact the outcome of an experiment. Factors such as brightness, photostability, and pH sensitivity are crucial considerations. Below is a comparison of this compound with other widely used fluorescent dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 280 nm Correction Factor (CF₂₈₀) |
| This compound | ~544 | ~572 | ~85,000 | ~0.31 |
| FITC | ~494 | ~518 | ~75,000 | ~0.35 |
| Alexa Fluor 488 | ~495 | ~519 | ~71,000 | ~0.11 |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | ~0.08 |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.05 |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.05 |
Experimental Protocols
Accurate determination of the DOL relies on precise experimental execution, from the initial labeling of the protein to the final spectrophotometric analysis.
Protocol 1: Labeling of Protein with this compound
This protocol outlines the steps for conjugating this compound to a protein, such as an antibody.
Materials:
-
Protein solution (e.g., antibody) at 2-10 mg/mL in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
This compound, single isomer
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Gel filtration column (e.g., Sephadex G-25) or dialysis equipment
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, the protein must be buffer-exchanged into a suitable conjugation buffer.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound powder in DMSO to a concentration of 1-10 mg/mL.
-
Conjugation Reaction:
-
Slowly add the this compound solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of this compound to protein is a common starting point for optimization.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Gel Filtration: To separate the labeled protein from unreacted dye, pass the reaction mixture through a gel filtration column pre-equilibrated with PBS. The larger, labeled protein will elute first.
-
Dialysis: Alternatively, dialyze the reaction mixture against PBS at 4°C with several buffer changes over 24-48 hours.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
This protocol describes how to calculate the DOL using a UV-Vis spectrophotometer.
Materials:
-
Purified this compound-labeled protein conjugate
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
PBS, pH 7.4 (or the buffer in which the conjugate is dissolved)
Procedure:
-
Sample Preparation: Dilute the purified protein conjugate solution with PBS to a concentration that gives an absorbance reading at the dye's maximum absorbance wavelength (A_max) within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
-
Spectrophotometric Measurement:
-
Measure the absorbance of the diluted conjugate solution at 280 nm (A₂₈₀).
-
Measure the absorbance at the maximum absorbance wavelength of this compound, which is approximately 544 nm (A_max).
-
-
Calculation of DOL: Use the following formulas to calculate the DOL:
-
Corrected Protein Absorbance (A_prot): A_prot = A₂₈₀ - (A_max × CF₂₈₀) Where CF₂₈₀ is the correction factor for the absorbance of this compound at 280 nm (~0.31).
-
Molar Concentration of Protein ([Protein]): [Protein] (M) = A_prot / ε_prot Where ε_prot is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε_prot ≈ 210,000 M⁻¹cm⁻¹).
-
Molar Concentration of this compound ([Dye]): [Dye] (M) = A_max / ε_dye Where ε_dye is the molar extinction coefficient of this compound at its A_max (~85,000 M⁻¹cm⁻¹).
-
Degree of Labeling (DOL): DOL = [Dye] / [Protein]
-
Visualization of the DOL Calculation Workflow
The following diagram illustrates the key steps and calculations involved in determining the Degree of Labeling for a this compound conjugated protein.
Caption: Workflow for calculating the Degree of Labeling (DOL).
A Comparative Guide to the Spectrophotometric Validation of 6-TRITC Protein Conjugation
For researchers, scientists, and drug development professionals, the accurate validation of protein conjugation is a critical step in ensuring the quality, efficacy, and reproducibility of fluorescently labeled proteins. Tetramethylrhodamine (B1193902) isothiocyanate (TRITC) is a commonly used fluorescent dye for labeling proteins.[1][2] This guide provides a comprehensive comparison of the spectrophotometric method for validating 6-TRITC protein conjugation against other common analytical techniques, supported by experimental protocols and data.
Spectrophotometric Validation: A Quantitative Approach
Spectrophotometry is a widely used and accessible method for determining the degree of labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule.[3][4] This technique relies on the distinct absorbance spectra of the protein and the fluorescent dye.
Experimental Protocol for Spectrophotometric Validation
A detailed protocol for determining the DOL of a this compound conjugated protein involves the following steps:
-
Purification of the Conjugate: It is crucial to remove all unconjugated this compound from the protein conjugate solution. This is typically achieved through size exclusion chromatography (gel filtration) or extensive dialysis.[3][4]
-
Spectrophotometric Measurement: Measure the absorbance of the purified conjugate solution at two wavelengths:
-
Calculation of Degree of Labeling (DOL): The DOL is calculated using the Beer-Lambert law and requires the molar extinction coefficients of the protein and the dye.[4][6]
-
Corrected Protein Concentration (M): Protein Conc. (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein where:
-
CF is the correction factor for the dye's absorbance at 280 nm (for TRITC, this is approximately 0.34).[4]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Degree of Labeling (DOL): DOL = A₅₅₅ / (ε_dye × Protein Conc. (M)) where:
-
ε_dye is the molar extinction coefficient of this compound at its Amax (~555 nm), which is approximately 65,000 M⁻¹cm⁻¹.[4]
-
-
Comparison of Validation Methods
While spectrophotometry is a valuable tool, other methods can provide complementary or more detailed information about the protein conjugate. The choice of method often depends on the specific requirements of the research and the available instrumentation.[7]
| Method | Information Provided | Advantages | Limitations |
| Spectrophotometry | Average Degree of Labeling (DOL) | Simple, rapid, and widely accessible.[8][9] | Provides an average value and no information on the distribution of labeled species or the site of conjugation.[10] Prone to inaccuracies if the extinction coefficients are not accurate or if there is interfering absorbance. |
| Mass Spectrometry (MS) | Precise mass of the conjugated protein, distribution of different conjugated forms (e.g., DAR0, DAR2, DAR4), and identification of conjugation sites.[7][10][11] | High sensitivity, specificity, and provides detailed molecular information.[10] | Requires specialized and expensive instrumentation; data analysis can be complex.[10] |
| SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Visualization of the fluorescently labeled protein and confirmation of dye attachment to the protein of the correct molecular weight.[11] | Simple, widely available, and provides a visual confirmation of conjugation. | Not quantitative; does not provide information on the degree of labeling or site of conjugation.[12] |
| Size Exclusion Chromatography (SEC) | Separation of the protein conjugate from free dye and assessment of sample purity.[3] | Effective for purification and can indicate the presence of aggregates.[13] | Does not provide information on the degree of labeling or site of conjugation. |
| Hydrophobic Interaction Chromatography (HIC) | Separation of different drug-to-antibody ratio (DAR) species.[7] | Can resolve proteins with different numbers of conjugated hydrophobic dyes.[7] | May not be suitable for all protein-dye combinations. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for spectrophotometric validation and the logical relationship between different validation methods.
Conclusion
Spectrophotometry offers a straightforward and accessible method for the routine quantification of this compound protein conjugation. However, for a comprehensive validation, especially in the context of drug development and rigorous research, it is often essential to employ orthogonal methods. Techniques like mass spectrometry provide a much deeper level of characterization, including the precise mass, the distribution of labeled species, and the exact location of the dye on the protein.[10] SDS-PAGE and chromatographic methods serve as valuable tools for visual confirmation and purity assessment, respectively.[3][11] The selection of the most appropriate validation strategy will ultimately depend on the specific analytical needs, the stage of research or development, and the available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Determining the extent of labeling for tetramethylrhodamine protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
6-TRITC vs. FITC: A Comparative Guide for Immunofluorescence Brightness and Stability
For researchers, scientists, and drug development professionals employing immunofluorescence techniques, the choice of fluorophore is a critical determinant of experimental success. Among the myriad of available fluorescent dyes, Fluorescein Isothiocyanate (FITC) and Tetramethylrhodamine-6-Isothiocyanate (6-TRITC) remain popular choices due to their cost-effectiveness and well-established protocols. This guide provides an objective comparison of their performance, focusing on brightness and stability, supported by photophysical data and detailed experimental methodologies.
Core Properties: A Head-to-Head Comparison
FITC, a derivative of fluorescein, is known for its bright green fluorescence, while this compound, a rhodamine derivative, emits a contrasting red-orange fluorescence. The selection between these two fluorophores often involves a trade-off between initial signal intensity and photostability over the course of imaging.
Table 1: Photophysical and Chemical Properties of FITC and this compound
| Property | FITC (Fluorescein Isothiocyanate) | This compound (Tetramethylrhodamine-6-Isothiocyanate) |
| Excitation Maximum | ~495 nm[1] | ~557 nm[1] |
| Emission Maximum | ~525 nm[1] | ~576 nm[1] |
| Molar Extinction Coefficient | ~75,000 cm⁻¹M⁻¹[1] | ~100,000 cm⁻¹M⁻¹ (in methanol)[1][2][3] |
| Quantum Yield | ~0.92[1] | Generally lower than FITC[1] |
| Brightness | Generally brighter[1] | Less bright than FITC |
| Photostability | Prone to photobleaching[1] | Generally more photostable than FITC[1] |
| pH Sensitivity | Fluorescence is pH-sensitive and decreases in acidic environments[1][4] | More stable across a wider pH range[1] |
| Solubility | Good water solubility[1] | Requires an organic solvent like DMSO for initial dissolving[1][2][3] |
Brightness vs. Stability: The Key Trade-Off
The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of its ability to absorb light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). FITC possesses a very high quantum yield, making it an exceptionally bright fluorophore, which is advantageous for detecting low-abundance antigens.[1] However, this high fluorescence comes at the cost of poor photostability, meaning it rapidly fades upon exposure to excitation light.[1][5] This photobleaching can be a significant limitation in experiments requiring prolonged or repeated imaging.[5]
Conversely, this compound is generally more resistant to photobleaching, making it a more robust choice for time-lapse imaging or when multiple images need to be acquired.[1][6] Its fluorescence is also less susceptible to changes in environmental pH.[1] The trade-off is its lower quantum yield, resulting in a dimmer initial signal compared to FITC.
Experimental Protocols
Accurate and reproducible immunofluorescence results depend on meticulous experimental execution. Below are detailed protocols for antibody conjugation and a general immunofluorescence staining workflow.
Antibody Conjugation Protocol
This protocol describes the covalent labeling of primary or secondary antibodies with FITC or this compound. The isothiocyanate group on the fluorophore reacts with primary amine groups on the antibody to form a stable thiourea (B124793) bond.
Materials:
-
Antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
FITC or this compound
-
Anhydrous Dimethylformamide (DMF) for FITC or Dimethyl sulfoxide (B87167) (DMSO) for this compound
-
Conjugation Buffer (e.g., 50mM sodium borate (B1201080) buffer, pH 8.5)
-
Gel filtration column (e.g., Sephadex G-25) or dialysis equipment for purification
Procedure:
-
Prepare Antibody: Dialyze the antibody against the conjugation buffer overnight at 4°C to remove any amine-containing preservatives. Adjust the antibody concentration to 1-2 mg/mL.
-
Prepare Dye Solution: Immediately before use, dissolve FITC in DMF or this compound in DMSO to a concentration of 1 mg/mL.
-
Conjugation Reaction:
-
For FITC : Add 5-10 µL of the FITC solution per mg of antibody.
-
For This compound : Add 10-20 µL of the this compound solution per mg of antibody.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.
-
-
Purification: Remove unconjugated dye by passing the reaction mixture through a gel filtration column pre-equilibrated with PBS. Alternatively, dialyze the conjugate against PBS at 4°C with several buffer changes until no free dye is observed in the dialysate.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the fluorophore (495 nm for FITC, 557 nm for this compound).
-
Storage: Store the conjugated antibody at 4°C in the dark, often with a stabilizing agent like bovine serum albumin (BSA) and a preservative like sodium azide.
Caption: A flowchart of the antibody conjugation process.
General Immunofluorescence Staining Protocol
This protocol provides a general workflow for indirect immunofluorescence staining of cultured cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody (unlabeled)
-
Fluorophore-conjugated Secondary Antibody (FITC or this compound conjugate)
-
Mounting Medium (with antifade reagent)
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the FITC- or this compound-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS for 5 minutes each in the dark.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent to minimize photobleaching.
-
-
Imaging:
-
Visualize the fluorescence using a microscope equipped with appropriate filters for FITC (excitation ~495 nm, emission ~525 nm) or this compound (excitation ~557 nm, emission ~576 nm).
-
Caption: A workflow for indirect immunofluorescence staining.
Decision Guide: Choosing Between this compound and FITC
The choice between this compound and FITC depends on the specific requirements of the experiment.
Caption: A decision tree for selecting between FITC and TRITC.
Conclusion
FITC and this compound are foundational fluorophores in immunofluorescence, each with distinct advantages and disadvantages. FITC offers superior brightness, making it ideal for detecting weakly expressed targets, but its utility is limited by its rapid photobleaching and pH sensitivity. This compound provides enhanced photostability and pH resistance, crucial for quantitative and time-lapse studies, at the expense of lower signal intensity.
For routine, qualitative analysis where high initial brightness is paramount and imaging times are short, FITC is a suitable and economical choice. For applications demanding greater stability, such as confocal microscopy, 3D imaging, or long-term studies, this compound is the more reliable option. Researchers should also consider the availability of modern synthetic dyes (e.g., Alexa Fluor or DyLight series) which often provide significant improvements in both brightness and photostability, albeit at a higher cost. Ultimately, the optimal fluorophore selection will depend on a careful consideration of the target antigen abundance, the imaging instrumentation, and the specific goals of the immunofluorescence experiment.
References
A Head-to-Head Battle of the Orange-Red Fluorophores: 6-TRITC vs. Alexa Fluor 555
In the dynamic landscape of fluorescence microscopy and cellular imaging, the selection of the appropriate fluorophore is paramount to generating high-quality, reproducible data. For researchers requiring a bright and robust orange-red fluorescent probe, both 6-TRITC (Tetramethylrhodamine-6-isothiocyanate) and Alexa Fluor 555 have been popular choices. This guide provides an in-depth, data-driven comparison of these two workhorse dyes to aid researchers, scientists, and drug development professionals in making an informed decision for their specific applications. While this compound has been a long-standing staple in the field, the newer generation Alexa Fluor 555 dye often presents significant performance advantages.
Quantitative Performance at a Glance
To facilitate a clear and objective comparison, the key photophysical properties of this compound and Alexa Fluor 555 are summarized in the table below. These parameters are critical in determining the brightness and overall performance of a fluorophore in an experimental setting.
| Property | This compound | Alexa Fluor 555 |
| Excitation Maximum (nm) | ~544 | ~555 |
| Emission Maximum (nm) | ~572[1] | ~565 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~100,000 | >150,000[2] |
| Quantum Yield (Φ) | ~0.1 - 0.5 (environment dependent)[2][3] | ~0.1[2] |
| Brightness (Ext. Coeff. x QY) | 10,000 - 50,000 | ~15,000 |
| Photostability | Good | High, superior to TRITC[4] |
| pH Sensitivity | Fluorescence may decrease at pH > 8.0 | Highly insensitive over a broad pH range[2] |
Delving Deeper: A Performance Analysis
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient (its efficiency in absorbing light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Alexa Fluor 555 exhibits a significantly higher molar extinction coefficient, meaning it can absorb more photons from the excitation source.[2] While the quantum yield of this compound can be higher in certain environments, the overall brightness of Alexa Fluor 555 conjugates is often superior in many biological applications.[2] This is partly due to Alexa Fluor 555's resistance to self-quenching, a phenomenon where high labeling densities can lead to a decrease in fluorescence.
Photostability: For applications that require prolonged or intense illumination, such as time-lapse imaging or confocal microscopy, photostability is a critical factor. Alexa Fluor 555 is significantly more photostable than this compound.[4] This increased resistance to photobleaching allows for longer imaging sessions and the acquisition of more robust quantitative data with less signal degradation over time.
pH Sensitivity: The fluorescence of Alexa Fluor 555 is stable over a wide pH range, which is a crucial advantage for live-cell imaging where intracellular pH can fluctuate.[2] In contrast, the fluorescence of TRITC can be sensitive to changes in pH, potentially leading to artifacts in quantitative measurements.[2]
Experimental Protocol: A Guide to Comparing Fluorophore Performance
To empirically validate the performance of this compound and Alexa Fluor 555 in your specific experimental context, a direct comparison using a standardized immunofluorescence protocol is recommended.
Objective: To compare the brightness and photostability of secondary antibodies conjugated to this compound and Alexa Fluor 555.
Materials:
-
Fixed cells or tissue sections with a known target antigen
-
Primary antibody specific to the target antigen
-
Goat anti-mouse (or other appropriate species) IgG secondary antibody conjugated to this compound
-
Goat anti-mouse (or other appropriate species) IgG secondary antibody conjugated to Alexa Fluor 555
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for both dyes
Methodology:
-
Sample Preparation: Prepare your cells or tissue sections on microscope slides or coverslips as per your standard protocol for fixation and permeabilization (if required for intracellular targets).
-
Blocking: Incubate the samples in Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer and incubate the samples for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Divide the samples into two groups.
-
Group A: Incubate with the this compound conjugated secondary antibody diluted in Blocking Buffer.
-
Group B: Incubate with the Alexa Fluor 555 conjugated secondary antibody diluted in Blocking Buffer.
-
Note: Ensure that the antibody concentrations and incubation times (typically 1 hour at room temperature, protected from light) are identical for both groups.
-
-
Final Washes: Wash the samples three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis:
-
Brightness Comparison: Using identical microscope settings (excitation intensity, exposure time, camera gain), acquire images from multiple fields of view for both Group A and Group B. Quantify the mean fluorescence intensity of the stained structures using image analysis software.
-
Photostability Assessment: Select a representative field of view for each group. Continuously expose the sample to excitation light and acquire a time-lapse series of images at regular intervals until the fluorescence signal is significantly bleached. Plot the normalized fluorescence intensity against time to determine the photobleaching rate for each dye.
-
Caption: Immunofluorescence workflow for comparing fluorophore performance.
Caption: Workflow for quantitative photostability analysis.
Conclusion: Making the Right Choice
For routine fluorescence microscopy applications where cost is a primary concern, this compound can still be a viable option. However, for demanding applications requiring high sensitivity, quantitative accuracy, and prolonged imaging, Alexa Fluor 555 emerges as the superior choice. Its enhanced brightness, exceptional photostability, and pH insensitivity contribute to the generation of higher quality and more reliable data, ultimately advancing research and development efforts. By carefully considering the experimental requirements and the data presented in this guide, researchers can confidently select the optimal fluorophore to illuminate their scientific discoveries.
References
6-TRITC vs. Cy3: A Comparative Guide to Photostability in Long-Term Imaging
For researchers engaged in long-term fluorescence imaging, the choice of fluorophore is critical to generating high-quality, reliable data. Photostability, the ability of a fluorophore to resist photochemical destruction and maintain its fluorescent signal under prolonged illumination, is a paramount consideration. This guide provides an objective comparison of two commonly used red-orange fluorescent dyes, 6-TRITC (Tetramethylrhodamine-6-isothiocyanate) and Cy3 (Cyanine3), with a focus on their performance in long-term imaging applications.
Executive Summary
Overall, the available data and literature suggest that Cy3 exhibits significantly greater photostability than this compound . While direct quantitative comparisons under identical experimental conditions are limited, qualitative assessments consistently favor Cy3 for applications requiring extended or repeated exposure to excitation light. This makes Cy3 a more robust choice for time-lapse microscopy and other long-term imaging studies.
Quantitative Data Comparison
The following table summarizes key photophysical properties of this compound and Cy3. It is important to note that the photostability of a fluorophore can be influenced by a multitude of factors, including the local chemical environment, excitation intensity, and the presence of antifade reagents. The data presented here are compiled from various sources and may not be directly comparable.
| Property | This compound | Cy3 |
| Excitation Maximum (nm) | ~544 | ~550 |
| Emission Maximum (nm) | ~572 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~85,000 | ~150,000 |
| Fluorescence Quantum Yield | Not consistently reported | ~0.24[1] |
| Photostability | Moderate | High[1][2] |
Photostability in Detail
Photobleaching, the irreversible loss of fluorescence, is a key limitation in long-term imaging. This process is initiated when a fluorophore in an excited state undergoes chemical reactions, often with molecular oxygen, rendering it non-fluorescent.
Experimental Protocols
To empirically determine the photostability of fluorophores like this compound and Cy3 for a specific application, a controlled photobleaching experiment is recommended.
Protocol for Measuring Photobleaching Half-Life
This protocol outlines a common method for quantifying the photostability of a fluorescent dye by determining its photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).
Materials:
-
Microscope slides and coverslips
-
Fluorophore-conjugated samples (e.g., antibodies, oligonucleotides)
-
Mounting medium (with or without antifade reagents)
-
Fluorescence microscope with a stable light source (e.g., laser or LED)
-
Sensitive camera (e.g., sCMOS or EMCCD)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare slides with the fluorophore-conjugated samples of interest. Ensure consistent sample preparation methods across all conditions to be compared.
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the fluorophore being tested.
-
Set the excitation light intensity to a level that is representative of the planned long-term imaging experiment. It is crucial to use the same intensity for all samples being compared.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) on the sample.
-
Acquire an initial image (time = 0).
-
Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 10-30 seconds). Continue until the fluorescence intensity has decreased to less than 20% of the initial intensity.
-
-
Data Analysis:
-
Open the image series in an image analysis software.
-
Define an ROI that encompasses the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region without any fluorophores and subtracting it from the ROI measurements.
-
Normalize the background-corrected intensity values to the initial intensity at time = 0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life.
-
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the photobleaching process and the experimental workflow for its measurement.
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.
Caption: Experimental workflow for determining photobleaching half-life.
Conclusion
For long-term imaging experiments where signal stability is paramount, Cy3 is the recommended fluorophore over this compound . Its superior photostability will likely result in a higher signal-to-noise ratio over time, enabling the collection of more robust and reliable quantitative data. While this compound can be a suitable and cost-effective option for applications with short exposure times, its susceptibility to photobleaching makes it less ideal for demanding long-term studies. Researchers should always consider performing their own photostability measurements under their specific experimental conditions to make the most informed decision for their imaging needs.
References
A Comparative Guide to 6-TRITC and Other Rhodamine Derivatives for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent label is a critical decision that can significantly impact experimental outcomes. Tetramethylrhodamine isothiocyanate (TRITC) is a widely utilized fluorescent dye for labeling proteins and antibodies.[1] This guide provides an in-depth comparison of 6-TRITC (Tetramethylrhodamine-6-isothiocyanate) against other common rhodamine derivatives, offering objective performance data and detailed experimental methodologies to inform your selection process.
Comparative Analysis of Rhodamine Derivatives
This compound distinguishes itself from other rhodamine derivatives primarily through its specific isomer composition and the reactivity of its isothiocyanate group. While TRITC is often supplied as a mixture of 5- and 6-isomers, the use of a specific isomer like this compound can offer greater consistency in conjugation reactions.[2] Key performance characteristics to consider include photophysical properties and bioconjugation efficiency.
Photophysical Properties
The core function of a fluorophore is its ability to emit a strong, stable signal. The following table summarizes key photophysical properties of this compound and other commonly used rhodamine derivatives.
| Derivative | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φf) | Key Characteristics |
| This compound | ~544-555 | ~572-590 | >80,000[3] | High[2][4][5] | Relatively photostable and robust against pH changes.[6] Covalently labels primary amines.[] |
| 5-TRITC | ~544 | ~572 | Spectrally similar to this compound[8] | High[2][9] | Isomeric counterpart to this compound; properties are very similar.[2] |
| Rhodamine B | ~554 | ~577 | ~106,000 | ~0.31-0.70 | More photostable than fluorescein.[10] Often used as a general-purpose dye for cell membrane and tissue staining.[] |
| Rhodamine 6G | ~528 | ~551 | ~116,000 | ~0.95 | High fluorescence brightness and photostability.[][] |
| TAMRA (Carboxytetramethylrhodamine) | ~546 | ~580 | ~92,000 | ~0.1 | Often used for FRET probes and oligonucleotide labeling.[3][] Succinimidyl ester derivatives form more stable conjugates than isothiocyanates.[3] |
| Texas Red | ~589 | ~615 | ~85,000 | High | Popular for creating red fluorescent conjugates, often used as a second label with fluorescein.[13] |
Note: The exact photophysical properties can vary depending on the solvent and conjugation state.
Bioconjugation Performance
The isothiocyanate group of this compound reacts with nucleophiles, particularly primary amines on proteins, to form stable covalent bonds.[2][][14] This makes it a valuable tool for labeling antibodies and other proteins for applications like immunofluorescence.[1] An optimal degree of labeling (DOL) for most applications is between 2 and 8.[1]
Experimental Protocols
Accurate and reproducible experimental data are paramount. The following are detailed protocols for key experiments to characterize and utilize this compound.
Protocol 1: Antibody Labeling with this compound
This protocol outlines the procedure for covalently labeling an antibody with this compound.
Materials and Reagents:
-
Secondary Antibody (e.g., Goat anti-Rabbit IgG)
-
This compound (Tetramethylrhodamine-6-isothiocyanate)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer: 100 mM Carbonate-Bicarbonate buffer, pH 9.0[1]
-
Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4[1]
-
Gel filtration column (e.g., Sephadex G-25) or a desalting spin column[1]
-
Spectrophotometer
-
UV-transparent cuvettes
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody against the Conjugation Buffer overnight at 4°C with at least two buffer changes to remove any amine-containing substances.[1]
-
Determine the antibody concentration by measuring the absorbance at 280 nm (A280). For a typical IgG, the extinction coefficient is approximately 210,000 M⁻¹cm⁻¹.[1]
-
Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer.[1]
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a final concentration of 1 mg/mL.[1]
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Characterization of the Labeled Antibody:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 555 nm (A555).[1]
-
Calculate the Degree of Labeling (DOL) using the following formulas:[1]
-
Protein Concentration (M) = [A280 - (A555 × 0.34)] / 210,000
-
TRITC Concentration (M) = A555 / 65,000
-
Degree of Labeling (DOL) = TRITC Concentration (M) / Protein Concentration (M)
-
-
Protocol 2: Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol describes how to determine the fluorescence quantum yield of this compound relative to a known standard.[16][17][18]
Materials and Reagents:
-
This compound solution of known absorbance
-
Quantum yield standard solution with a known quantum yield (e.g., Rhodamine 101 in ethanol)
-
Spectroscopic grade solvent
-
Spectrophotometer
-
Fluorometer
-
10 mm path length fluorescence cuvettes
Procedure:
-
Sample Preparation:
-
Prepare optically dilute solutions of the this compound sample and the reference standard in the same solvent. The absorbance of the solutions at the excitation wavelength should be below 0.1 to avoid inner filter effects.[16]
-
-
Absorbance Measurement:
-
Record the UV-vis absorbance spectrum of both the sample and the standard. Ensure that both have identical absorbance at the same excitation wavelength.[16]
-
-
Fluorescence Measurement:
-
Record the fully corrected fluorescence spectrum of both the sample and the standard under identical conditions in the fluorometer.
-
Calculate the integrated fluorescence intensity (the area under the emission spectrum) for both the sample and the standard.[16]
-
-
Quantum Yield Calculation:
-
The quantum yield of the sample (Φf_sample) can be calculated using the following equation:[18]
-
Φf_sample = Φf_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
-
Where:
-
Φf is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
_sample and _ref denote the sample and reference, respectively.
-
-
-
Protocol 3: Measurement of Photostability
This protocol outlines a method to determine the photobleaching half-life of this compound using fluorescence microscopy.[15]
Materials and Reagents:
-
This compound labeled antibody solution
-
Microscope slides and coverslips
-
Fluorescence microscope with a stable light source and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare a thin film of the this compound labeled antibody solution on a microscope slide and allow it to dry to immobilize the dye.[15]
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for this compound.
-
Place the slide on the microscope stage and bring the sample into focus.
-
-
Photobleaching:
-
Acquire an initial image to measure the initial fluorescence intensity (F₀).
-
Continuously illuminate a defined region of the sample with a constant light intensity.
-
Acquire images at regular time intervals until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the illuminated region in each image over time.
-
Plot the fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[15]
-
Visualizing Experimental Workflows
Understanding the flow of an experiment is crucial for reproducibility. The following diagrams, created using Graphviz, illustrate key experimental workflows.
Caption: Workflow for the conjugation of this compound to an antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 3. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. biotium.com [biotium.com]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rhodamine - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. edinst.com [edinst.com]
A Researcher's Guide to Assessing the Purity of 6-TRITC Labeled Antibodies
For researchers, scientists, and drug development professionals, ensuring the purity of fluorescently labeled antibodies is paramount for generating accurate and reproducible experimental data. This guide provides a comprehensive comparison of methods to assess the purity of antibodies labeled with Tetramethylrhodamine Isothiocyanate (6-TRITC), a commonly used red fluorescent dye. We will explore key purity assessment techniques, compare this compound to alternative fluorophores, and provide detailed experimental protocols.
The conjugation of a fluorescent dye to an antibody introduces heterogeneity into the sample, which can include unconjugated dye, unlabeled antibody, and antibody molecules with varying degrees of labeling (DOL). A high degree of labeling can sometimes lead to fluorescence quenching or loss of antibody activity, while a low degree of labeling may result in a weak signal. Therefore, robust purification and characterization of the conjugate are critical steps.
Comparing this compound with Alternative Fluorophores
While this compound has been a longstanding choice for immunofluorescence, several alternative dyes offer improved performance in terms of brightness and photostability. The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness* | Key Advantages |
| This compound | ~552 | ~578 | ~85,000[1] | ~0.21 | 1.00 | Cost-effective, well-established protocols |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000[2] | ~0.10[3] | 0.84 | High photostability, pH insensitive[3] |
| Cy3 | ~554 | ~568 | ~150,000[4][5] | ~0.15[4][5] | 1.26 | Brighter than TRITC, good photostability[6] |
Relative Brightness is calculated as (ε × Φ) / (ε_TRITC × Φ_TRITC). Values are approximate and can vary with conjugation and environmental factors.
As the table indicates, while this compound is a reliable fluorophore, alternatives like Cy3 can offer significantly greater brightness, which is advantageous for detecting low-abundance targets. Alexa Fluor 555 is noted for its exceptional photostability, making it ideal for experiments requiring long exposure times.
Key Experimental Techniques for Purity Assessment
A multi-pronged approach is often necessary to fully characterize the purity of a this compound labeled antibody. The primary methods include spectrophotometry, size-exclusion chromatography (SEC), and reverse-phase high-performance liquid chromatography (RP-HPLC).
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Spectrophotometry | Measures absorbance at specific wavelengths for the protein (280 nm) and the dye (e.g., ~552 nm for TRITC). | Antibody concentration, dye concentration, Degree of Labeling (DOL). | Simple, rapid, and non-destructive.[7] | Does not separate labeled from unlabeled antibody or aggregates. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Purity of the conjugate, detection of aggregates and fragments. | Non-denaturing, allows for the collection of purified fractions.[8] | May not resolve species with similar sizes. |
| Reverse-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity. | High-resolution separation of labeled and unlabeled antibody, different DOL species, and free dye. | High resolution and sensitivity. | Denaturing conditions can alter the antibody's native structure. |
Experimental Protocols
Determination of Degree of Labeling (DOL) by Spectrophotometry
Objective: To calculate the average number of dye molecules conjugated to each antibody molecule.
Protocol:
-
Purification: Purify the labeled antibody from unconjugated dye using a desalting column or dialysis.
-
Spectrophotometer Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max), which is approximately 552 nm for this compound.
-
-
Calculations:
-
Correction Factor (CF) for Dye Absorbance at 280 nm: This is required because the dye also absorbs light at 280 nm. For TRITC, the CF is approximately 0.34.
-
Corrected Protein Absorbance (A₂₈₀_corr): A₂₈₀_corr = A₂₈₀ - (A_max × CF)
-
Protein Concentration (M): Protein Concentration (M) = A₂₈₀_corr / ε_protein (ε_protein for IgG is typically ~210,000 M⁻¹cm⁻¹)
-
Dye Concentration (M): Dye Concentration (M) = A_max / ε_dye (ε_dye for TRITC is ~85,000 M⁻¹cm⁻¹)
-
Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)
-
An optimal DOL for most applications is between 2 and 8.
Purification and Purity Assessment by Size-Exclusion Chromatography (SEC)
Objective: To separate the labeled antibody from aggregates, fragments, and unconjugated dye.
Protocol:
-
System Preparation:
-
HPLC System: An HPLC system with a UV detector.
-
Column: A size-exclusion column suitable for antibody separations (e.g., with a pore size of ~300 Å).
-
Mobile Phase: A physiological buffer such as 150 mM Sodium Phosphate, pH 7.0.
-
-
Sample Preparation:
-
Filter the labeled antibody solution through a 0.22 µm filter.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase at a flow rate of approximately 1.0 mL/min.
-
Inject the sample onto the column.
-
Monitor the elution profile at 280 nm (for protein) and the dye's absorbance maximum (~552 nm for TRITC).
-
-
Analysis:
-
The main peak corresponds to the monomeric labeled antibody.
-
Earlier eluting peaks indicate aggregates.
-
Later eluting peaks can correspond to antibody fragments or free dye.
-
Purity is calculated by integrating the peak areas.
-
High-Resolution Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
Objective: To achieve high-resolution separation of different labeled species and impurities.
Protocol:
-
System Preparation:
-
HPLC System: An HPLC system with a UV or fluorescence detector.
-
Column: A reverse-phase column with a wide pore size (e.g., 300 Å) and C4 or C8 chemistry is often suitable for proteins.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
The sample may require reduction with a reducing agent like DTT to separate heavy and light chains for more detailed analysis.
-
-
Chromatographic Run:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the sample.
-
Apply a linear gradient of increasing Mobile Phase B to elute the bound components. A typical gradient might be from 30% to 60% B over 15-20 minutes.
-
Set the column temperature to 70-80°C to improve peak shape.
-
Monitor the elution at 280 nm and the dye's absorbance maximum.
-
-
Analysis:
-
The chromatogram will show distinct peaks for unlabeled antibody, different DOL species, and free dye, allowing for a detailed purity assessment.
-
Visualizing Experimental Workflows and Biological Pathways
Diagrams are essential for illustrating complex processes. Below are Graphviz DOT scripts for visualizing the experimental workflow for assessing antibody purity and an example of a signaling pathway where a this compound labeled antibody could be used for detection.
Caption: Experimental workflow for this compound antibody labeling and purity assessment.
Caption: EGFR signaling pathway with detection of phosphorylated ERK by a this compound labeled antibody.
References
- 1. molnar-institute.com [molnar-institute.com]
- 2. A microscopy-based service for cellular signaling pathway analysis | Application Notes | Resources | Nikon Corporation Healthcare Business Unit [microscope.healthcare.nikon.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Quantitative Analysis of 6-TRITC Fluorescence Intensity: A Comparative Guide
In the realm of fluorescence-based detection, the choice of fluorophore is paramount to the success of an experiment. Tetramethylrhodamine isothiocyanate (TRITC), particularly the 6-TRITC isomer, has been a long-standing option for labeling proteins and other biomolecules. This guide provides a quantitative comparison of this compound's fluorescence intensity against other commonly used fluorophores, offering researchers, scientists, and drug development professionals the data and methodologies necessary to make informed decisions for their specific applications.
Core Photophysical Properties: A Comparative Overview
The fluorescence intensity of a fluorophore is determined by its molar extinction coefficient and quantum yield. While this compound offers a cost-effective solution, modern alternatives often provide superior brightness and photostability.[1][2] The following table summarizes the key photophysical properties of this compound in comparison to other popular fluorescent dyes.
| Property | This compound (Tetramethylrhodamine) | FITC (Fluorescein) | Cy3 | Cy5 |
| Excitation Maximum (nm) | ~557[1][3] | ~495[1] | ~550[4] | ~650[4] |
| Emission Maximum (nm) | ~576[1][3] | ~525[1] | ~570[4] | ~670[4] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~100,000 (in methanol)[1][5][6] | ~75,000[1] | ~150,000 | ~250,000 |
| Quantum Yield | Data not consistently available; generally lower than FITC[1] | ~0.92[1] | ~0.15 | ~0.20 |
| Brightness (Ext. Coeff. x QY) | Variable | ~69,000 | ~22,500 | ~50,000 |
| Photostability | Generally more photostable than FITC[1] | Prone to photobleaching[1] | More photostable than FITC and TRITC[7] | More photostable than FITC and TRITC[7] |
| pH Sensitivity | More stable across a wider pH range[1] | Fluorescence is pH-sensitive and decreases in acidic environments[1] | Less pH sensitive than FITC | Less pH sensitive than FITC |
Experimental Protocols
Accurate quantitative analysis of fluorescence intensity relies on standardized experimental protocols. Below are detailed methodologies for protein labeling, purification, and fluorescence quantification.
Protein Labeling with this compound
This protocol is adapted from widely used methods for labeling antibodies and other proteins.[5][8]
Materials:
-
This compound
-
Protein to be labeled (e.g., antibody)
-
Amine-free buffer (e.g., 100 mM carbonate/bicarbonate buffer, pH 9.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., gel filtration or dialysis cassette)
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.[5]
-
Dissolve the protein in the amine-free buffer at a concentration of approximately 6 mg/mL.[5]
-
Slowly add a 15- to 20-fold molar excess of the this compound solution to the protein solution while gently stirring.[5]
-
Incubate the reaction mixture for 2 hours at room temperature in the dark.[5]
-
Remove unreacted this compound and byproducts by gel filtration or dialysis.[5]
Quantification of Fluorescence Intensity
Materials:
-
Fluorometer or fluorescence microscope with a suitable filter set (e.g., for TRITC, excitation ~540-580 nm, emission ~600-660 nm)[9]
-
Labeled protein solution of known concentration
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a dilution series of the labeled protein in PBS.
-
Measure the fluorescence intensity of each dilution using the fluorometer or microscope.
-
For microscopy, acquire images under identical conditions (e.g., exposure time, laser power).
-
Analyze the images to quantify the mean fluorescence intensity of the regions of interest.
-
Plot the fluorescence intensity as a function of concentration to determine the linear range of detection.
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in quantitative fluorescence analysis, the following diagrams illustrate the experimental workflow, a potential signaling pathway application, and a decision-making guide for fluorophore selection.
Conclusion
While this compound remains a viable and economical choice for some fluorescence applications, a quantitative analysis of its properties reveals that for experiments demanding high sensitivity and photostability, more advanced fluorophores such as Cy dyes and the Alexa Fluor family offer significant advantages.[2][3][4] Researchers should carefully consider the specific requirements of their assay, including antigen abundance, imaging conditions, and budget, to select the optimal fluorescent label. The provided protocols and decision-making frameworks aim to assist in this selection process and in the execution of robust and reproducible quantitative fluorescence experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of Fluorophores for Immunofluorescent Staining - dianova [dianova.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Extinction Coefficient [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. optolongfilter.com [optolongfilter.com]
A Researcher's Guide to Selecting Orange-Red Fluorophores: 6-TRITC vs. Modern Alternatives
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorophore is a critical determinant of experimental success, directly impacting data quality, sensitivity, and reproducibility. In the orange-red region of the spectrum, tetramethylrhodamine (B1193902) isothiocyanate (TRITC) has been a long-standing option. However, the advent of modern dyes such as Alexa Fluor 568, DyLight 594, and Cy3B presents researchers with a wider array of choices, each with distinct advantages. This guide provides an objective comparison of 6-TRITC with these alternatives, supported by experimental data and detailed protocols to inform your selection process.
Quantitative Performance Comparison
The selection of a fluorophore is often a balance between brightness, photostability, and spectral properties. The following table summarizes the key photophysical characteristics of this compound and its common orange-red alternatives. Brightness is a function of both the molar extinction coefficient (a measure of how efficiently the fluorophore absorbs light) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Photostability |
| This compound | ~544-557 | ~570-576 | ~100,000[1][2] | ~0.2-0.4* | 20,000 - 40,000 | Moderate |
| Alexa Fluor 568 | 578[3][4] | 603[3][4] | 91,000[3][4] | 0.69[3][4] | 62,790 | High[5][6][7][8][9] |
| DyLight 594 | 593[10] | 618 | 80,000[11] | >0.66**[12][13][14][15] | >52,800 | High[9][16] |
| Cy3B | 560[17][18] | 571[17][18] | 120,000[17][18][19][20] | 0.58[17] | 69,600 | High[21] |
*Note: The quantum yield of TRITC can vary depending on its conjugation state and local environment. The provided range is an estimate based on related rhodamine dyes. **Note: The quantum yield of DyLight 594 is reported to be approximately 50% higher than that of Alexa Fluor 594 (Φ ≈ 0.66) when conjugated to IgG.[12][13][15]
In-Depth Fluorophore Comparison
This compound (Tetramethylrhodamine-6-isothiocyanate) is a traditional rhodamine-based dye that has been widely used for decades. Its primary advantages are its relatively low cost and the extensive body of literature documenting its use. However, its performance in terms of brightness and photostability is generally surpassed by more modern fluorophores. It is known to be more susceptible to photobleaching, which can be a significant limitation in experiments requiring prolonged or intense illumination, such as confocal microscopy and time-lapse imaging.
Alexa Fluor 568 is a sulfonated rhodamine derivative that exhibits significantly improved brightness and photostability compared to TRITC.[5][6][7][8][9] Its fluorescence is also less sensitive to pH changes, providing more consistent performance across different buffer conditions. These characteristics make it a robust choice for a wide range of applications, including immunofluorescence and flow cytometry.
DyLight 594 is another high-performance fluorescent dye that offers excellent brightness and photostability.[9][16] It is reported to be even brighter than Alexa Fluor 594 when conjugated to antibodies, suggesting a high quantum yield in its bound state.[12][13][15] Its high water solubility also facilitates conjugation to biomolecules.
Cy3B is a derivative of the cyanine (B1664457) dye Cy3, engineered for enhanced fluorescence quantum yield and photostability.[21] It is one of the brightest orange-red dyes available, making it particularly well-suited for detecting low-abundance targets or for applications where high signal-to-noise ratios are critical. While some reports suggest it may be slightly less photostable than Cy3 under certain conditions, its superior brightness often compensates for this.[22]
Experimental Protocols
Protocol 1: Comparative Immunofluorescence Staining
This protocol provides a framework for directly comparing the performance of this compound, Alexa Fluor 568, DyLight 594, and Cy3B in a typical immunofluorescence experiment.
1. Cell Culture and Fixation:
- Seed cells on sterile glass coverslips in a petri dish and culture to 70-80% confluency.
- Gently wash the cells twice with Phosphate-Buffered Saline (PBS).
- Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.
2. Permeabilization and Blocking:
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Wash the cells three times with PBS.
- Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
3. Antibody Incubation:
- Dilute the primary antibody to its optimal concentration in the blocking buffer.
- Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
- Wash the cells three times with PBS for 5 minutes each.
- Prepare separate samples for each fluorophore-conjugated secondary antibody. Dilute the secondary antibodies (anti-mouse IgG conjugated with this compound, Alexa Fluor 568, DyLight 594, or Cy3B) in blocking buffer according to the manufacturer's recommendations.
- Incubate the cells with the respective secondary antibody solutions for 1 hour at room temperature, protected from light.
- Wash the cells three times with PBS for 5 minutes each in the dark.
4. Mounting and Imaging:
- Mount the coverslips onto glass slides using an antifade mounting medium.
- Image the samples using a fluorescence microscope equipped with appropriate filter sets for each fluorophore. Use identical acquisition settings (e.g., exposure time, laser power) for all samples to allow for a direct comparison of brightness and photostability.
Protocol 2: Measurement of Photobleaching Rate
This protocol describes a method to quantify the photostability of the different fluorophores under continuous illumination.
1. Sample Preparation:
- Prepare slides of fluorescently labeled cells as described in Protocol 1.
2. Microscope Setup:
- Use a fluorescence microscope with a stable light source (e.g., laser or LED).
- Select the appropriate filter set for the fluorophore being imaged.
- Adjust the illumination intensity to a level that provides a good initial signal-to-noise ratio. It is crucial to use the same illumination intensity for all samples being compared.
3. Image Acquisition:
- Acquire an initial image (time = 0).
- Continuously illuminate the sample.
- Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.
4. Data Analysis:
- Using image analysis software (e.g., ImageJ/Fiji), select a region of interest (ROI) within the labeled structures.
- Measure the mean fluorescence intensity within the ROI for each image in the time series.
- Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.
- Normalize the fluorescence intensity at each time point to the initial intensity.
- Plot the normalized fluorescence intensity as a function of time. The resulting curve represents the photobleaching profile. The time at which the intensity drops to 50% of the initial value is the photobleaching half-life (t₁/₂), a common metric for photostability.
Visualizing Experimental Workflows and Decision Making
To further aid in the selection and application of these fluorophores, the following diagrams illustrate a typical experimental workflow and a decision-making process.
Conclusion
The choice between this compound and its modern alternatives depends on the specific demands of the experiment. While this compound remains a viable, cost-effective option for routine applications, its limitations in brightness and photostability are significant. For demanding applications requiring high sensitivity, prolonged imaging, and quantitative accuracy, the superior performance of Alexa Fluor 568, DyLight 594, and Cy3B justifies their consideration. By carefully evaluating the quantitative data and considering the experimental requirements as outlined in this guide, researchers can make an informed decision to select the optimal orange-red fluorophore for their research.
References
- 1. 5(6)-TRITC [Tetramethylrhodamine-5-(and-6)-isothiocyanate] *CAS 95197-95-8* | AAT Bioquest [aatbio.com]
- 2. Extinction Coefficient [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]
- 3. Panel Builder [app.fluorofinder.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Cy3B acid | AAT Bioquest [aatbio.com]
- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 19. Extinction Coefficient [Cy3B] | AAT Bioquest [aatbio.com]
- 20. vectorlabs.com [vectorlabs.com]
- 21. vectorlabs.com [vectorlabs.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Spectral Overlap Considerations for 6-TRITC in Multiplex Assays
For researchers, scientists, and drug development professionals engaged in multiplex assays, the choice of fluorophores is a critical determinant of experimental success. Tetramethylrhodamine isothiocyanate (TRITC), a well-established fluorophore, has been a workhorse in fluorescence microscopy and flow cytometry. However, in the context of increasingly complex multiplex panels, its spectral properties necessitate careful consideration to mitigate issues of spectral overlap and ensure data accuracy. This guide provides a comprehensive comparison of 6-TRITC with modern alternatives, supported by experimental data and detailed protocols, to aid in the design and execution of robust multiplex assays.
Spectral Properties of this compound
This compound exhibits an excitation maximum around 550-557 nm and an emission maximum in the range of 570-580 nm.[1][2] While historically significant, it is now often outperformed by modern dyes in terms of brightness and photostability.[1][3]
| Property | Value |
| Excitation Maximum | ~555 nm |
| Emission Maximum | ~576 nm |
| Molar Extinction Coefficient | 100,000 cm⁻¹M⁻¹ |
| Quantum Yield | ~0.1 |
Table 1: Key spectral properties of this compound. The quantum yield is an estimate based on the similar compound 6-TAMRA.[4]
Spectral Overlap in Multiplex Assays
A primary challenge in multiplex fluorescence applications is spectral overlap, where the emission spectrum of one fluorophore bleeds into the detection channel of another. This can lead to false-positive signals and inaccurate quantification.[5] When using this compound in combination with other common fluorophores such as Fluorescein isothiocyanate (FITC) or Phycoerythrin (PE), significant spectral overlap can occur.
Quantitative Analysis of Spectral Bleed-Through
To quantify the extent of spectral overlap, online spectral viewer tools can be utilized to simulate the percentage of a fluorophore's emission that will be detected in a non-target channel with standard filter sets.
| Fluorophore | Bleed-through into FITC Channel (525/50 nm) | Bleed-through into PE Channel (585/42 nm) |
| This compound | ~5% | Primary Channel |
| FITC | Primary Channel | ~25% |
| PE | <1% | Primary Channel |
Table 2: Estimated spectral bleed-through of common fluorophores. Data generated using the Thermo Fisher Fluorescence SpectraViewer with standard filter configurations. These values can vary depending on the specific instrument and filter sets used.[6][7][8][9]
The significant bleed-through of FITC into the PE channel, which is also the primary channel for TRITC, highlights the need for compensation in flow cytometry or spectral unmixing in microscopy to accurately resolve the individual signals.
Comparison with Modern Alternatives
Modern fluorophores often offer significant advantages over this compound in terms of brightness, photostability, and reduced spectral overlap. Dyes such as Alexa Fluor 555 and Cy3 are spectrally similar to TRITC but exhibit superior performance.[10]
| Fluorophore | Relative Brightness | Relative Photostability | Quantum Yield |
| This compound | Moderate | Moderate | ~0.1 |
| Alexa Fluor 555 | High | High | ~0.1 (conjugated) |
| Cy3 | High | Moderate to High | 0.15 - 0.31 |
Table 3: Performance comparison of this compound with modern alternatives. Brightness and photostability are relative comparisons based on literature. Quantum yield for Alexa Fluor 555 can vary upon conjugation. Cy3 quantum yield is also dependent on its environment.[4][11][12][13]
Studies have shown that Alexa Fluor 555 is significantly more photostable than Cy3, retaining a higher percentage of its fluorescence after prolonged illumination.[11][14] This increased photostability is a critical advantage in imaging experiments that require long exposure times or repeated imaging of the same field.
Experimental Protocols
To effectively manage spectral overlap when using this compound in multiplex assays, it is crucial to follow optimized experimental protocols and perform proper controls.
Multiplex Immunofluorescence Staining Protocol for Confocal Microscopy
This protocol outlines a general procedure for two-color immunofluorescence staining using primary antibodies raised in different species, detected with secondary antibodies conjugated to FITC and this compound.
Materials:
-
Cells or tissue sections on slides
-
Primary antibodies (e.g., mouse anti-Protein A, rabbit anti-Protein B)
-
Secondary antibodies (e.g., FITC-conjugated goat anti-mouse IgG, this compound-conjugated goat anti-rabbit IgG)
-
Phosphate-buffered saline (PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Antifade mounting medium with DAPI
Procedure:
-
Sample Preparation: Fix and permeabilize cells or deparaffinize and perform antigen retrieval on tissue sections as required.
-
Blocking: Block non-specific antibody binding by incubating the sample in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a cocktail of primary antibodies (mouse anti-Protein A and rabbit anti-Protein B) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the sample three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a cocktail of fluorophore-conjugated secondary antibodies (FITC-conjugated goat anti-mouse IgG and this compound-conjugated goat anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the sample three times with PBS for 5 minutes each, protected from light.
-
Counterstaining and Mounting: Stain nuclei with DAPI in the final wash if desired. Mount the coverslip with antifade mounting medium.
-
Imaging: Acquire images on a confocal microscope using appropriate laser lines and emission filters for DAPI, FITC, and this compound. It is crucial to set up sequential scanning to minimize bleed-through between the FITC and TRITC channels.
Confocal Microscopy Settings (Example):
-
Sequential Scan 1 (FITC):
-
Excitation: 488 nm laser
-
Emission: 500-550 nm
-
-
Sequential Scan 2 (this compound):
-
Excitation: 561 nm laser
-
Emission: 570-620 nm
-
-
Sequential Scan 3 (DAPI):
-
Excitation: 405 nm laser
-
Emission: 420-480 nm
-
Dual-Color Flow Cytometry Protocol with Compensation
This protocol describes the staining of suspended cells for two-color analysis using antibodies conjugated to FITC and PE (as a common stand-in for TRITC in flow cytometry with similar spectral properties).
Materials:
-
Suspension of single cells
-
FITC-conjugated antibody (e.g., anti-CD4)
-
PE-conjugated antibody (e.g., anti-CD8)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Single-stain compensation controls (unstained cells, cells stained with FITC antibody only, cells stained with PE antibody only)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Staining: Aliquot 100 µL of the cell suspension (1x10⁶ cells) into separate tubes for unstained, single-color controls, and the dual-stained sample.
-
Add the appropriate antibodies to each tube according to the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition:
-
Run the unstained sample to set the forward and side scatter voltages and the negative gates for the fluorescence channels.
-
Run the single-stain FITC control and adjust the compensation for the PE channel to remove the FITC spillover.
-
Run the single-stain PE control and adjust the compensation for the FITC channel to remove the PE spillover.
-
Run the dual-stained sample to acquire the compensated data.
-
Visualizations
Signaling Pathway and Experimental Workflows
Conclusion
While this compound remains a viable option for single-color fluorescence applications, its use in multiplex assays requires careful planning to address the significant potential for spectral overlap. For researchers conducting multi-color experiments, especially with co-localized antigens, the use of modern alternatives such as Alexa Fluor 555 or Cy3 is highly recommended due to their superior brightness, photostability, and in some cases, more favorable spectral profiles. When this compound is employed in a multiplex panel, the implementation of appropriate experimental controls, such as single-stain samples for compensation in flow cytometry and sequential scanning in confocal microscopy, is essential for obtaining accurate and reproducible results. By understanding the spectral characteristics of this compound and its alternatives, and by adhering to rigorous experimental protocols, researchers can confidently design and execute high-quality multiplex assays.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. SpectraViewer | Revvity [revvity.com]
- 3. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. MyScope [myscope.training]
- 6. Guide For Using the Fluorescence SpectraViewer | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Using the Fluorescence SpectraViewer—Note 23.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Thermo Fisher Scientific Fluorescence Spectraviewer - FocalPlane [focalplane.biologists.com]
- 9. Fluorescence SpectraViewer [thermofisher.com]
- 10. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 11. BD® Spectrum Viewer | Spectral Analyzer [bdbiosciences.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. The fluorescence laboratory. - Calculate spectral overlap integral in FRET [fluortools.com]
A Comparative Guide to the Performance of 6-TRITC in Microscopy Systems
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is critical for generating high-quality and reproducible immunofluorescence data. Tetramethylrhodamine isothiocyanate (TRITC), specifically the 6-TRITC isomer, has long been a common choice for applications requiring red-orange fluorescence. However, with the advent of modern microscopy systems and a wider array of fluorescent dyes, a careful evaluation of this compound's performance is warranted. This guide provides an objective comparison of this compound with common alternatives, supported by key performance data and detailed experimental protocols for validation.
Quantitative Performance of this compound and Alternatives
The effectiveness of a fluorophore is primarily determined by its photophysical properties. Brightness, a function of both the molar extinction coefficient (how efficiently the dye absorbs light) and the quantum yield (how efficiently it converts absorbed light into fluorescence), and photostability are key parameters.[1] While this compound is a bright and effective fluorophore, several modern alternatives offer significant improvements, particularly in photostability.[1][2][3]
| Property | This compound | Alexa Fluor 555 | Cy3 |
| Excitation Max (nm) | ~544 - 557[2][4][5] | ~555 | ~550 |
| Emission Max (nm) | ~570 - 576[2][4][5] | ~565 | ~570 |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | ~85,000 | ~150,000 | ~150,000 |
| Quantum Yield (Φ) | ~0.3 - 0.5 (pH dependent)[1] | ~0.1 | ~0.15 |
| Relative Brightness (ε * Φ) | Moderate | High | High |
| Photostability | Moderate | High | High |
| Reactive Group | Isothiocyanate | NHS Ester | NHS Ester |
| Linkage Stability | Thiourea (less stable)[1] | Amide (more stable) | Amide (more stable) |
Performance in Different Microscopy Systems
The choice between a widefield and a confocal microscope significantly impacts image quality and the demands placed on the fluorophore.
Widefield Microscopy: Widefield systems illuminate the entire field of view at once, capturing both in-focus and out-of-focus light.[6][7]
-
Advantages: Faster image acquisition, lower light exposure (reducing phototoxicity), and generally lower cost.[8][9]
-
This compound Performance: For thin, bright samples, this compound can provide excellent results in widefield microscopy. Its brightness is a key advantage. However, for thicker specimens, the out-of-focus haze can reduce contrast and signal-to-noise ratio (SNR).[7]
Confocal Microscopy: Confocal microscopes use a pinhole to reject out-of-focus light, allowing for the acquisition of thin optical sections from thick specimens.[6][7]
-
Advantages: Significantly improved contrast and signal-to-noise ratio, reduced image blur, and the ability to generate 3D reconstructions.[9][10]
-
This compound Performance: The high-intensity laser scanning used in confocal microscopy can rapidly photobleach less stable dyes like this compound.[11] While still usable, its moderate photostability is a significant limitation for applications requiring long exposure times, z-stacking, or time-lapse imaging. More photostable alternatives like Alexa Fluor or Cy dyes are often preferred for demanding confocal applications.[12]
Experimental Protocols
To objectively compare the performance of this compound with other dyes in your specific system, the following protocols are recommended.
Protocol 1: Immunofluorescence Staining for Performance Comparison
This protocol provides a general workflow for staining adherent cells to compare the signal intensity and clarity of different fluorophore conjugates.
Materials:
-
Adherent cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody (specific to the target of interest)
-
Fluorophore-conjugated Secondary Antibodies (e.g., Anti-Mouse this compound, Anti-Mouse Alexa Fluor 555)
-
Antifade Mounting Medium
Procedure:
-
Fixation: Wash cells three times with PBS. Add Fixation Buffer and incubate for 15 minutes at room temperature.[13]
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: For intracellular targets, add Permeabilization Buffer and incubate for 10 minutes. Wash three times with PBS.[13]
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific binding.[13]
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Incubate coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[13]
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the different fluorophore-conjugated secondary antibodies in Blocking Buffer. Incubate separate coverslips with each secondary antibody for 1 hour at room temperature, protected from light.[13]
-
Final Washes: Wash cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.[13]
-
Imaging: Image all samples using identical acquisition settings (e.g., exposure time, laser power, gain) to ensure a fair comparison.[14]
Protocol 2: Photobleaching Rate Assessment
This protocol measures the rate of fluorescence decay to compare the photostability of different dyes.
Procedure:
-
Sample Preparation: Prepare samples as described in the immunofluorescence protocol.
-
Microscope Setup: Use a confocal laser scanning microscope for precise control over illumination.
-
Region of Interest (ROI) Selection: Identify a well-stained area for analysis.
-
Initial Imaging: Acquire an initial image (t=0) of the ROI using imaging settings that provide a good signal without causing immediate bleaching (e.g., low laser power).
-
Photobleaching: Repeatedly scan the ROI with a high-intensity laser. This can be done by taking a time-lapse series of the ROI with the imaging laser set to a higher power or by using a dedicated "bleach" function in the microscope software.
-
Data Acquisition: Collect images of the ROI at regular intervals during the high-intensity illumination.
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each image of the time series.
-
Normalize the intensity values to the initial (t=0) intensity.
-
Plot the normalized intensity as a function of time or exposure number for each fluorophore. The faster the decay, the lower the photostability.
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow for comparing the performance of fluorescent dyes.
Caption: Workflow for comparative analysis of different fluorescent secondary antibodies.
Principle of Fluorescence
This Jablonski diagram provides a simplified illustration of the electronic state transitions that result in fluorescence.
Caption: Simplified Jablonski diagram illustrating the process of fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Selection of Fluorophores for Immunofluorescent Staining - dianova [dianova.com]
- 4. biotium.com [biotium.com]
- 5. Spectrum [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]
- 6. The Differences Between Widefield and Confocal Microscopy [visikol.com]
- 7. Any Way You Slice It—A Comparison of Confocal Microscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axiomoptics.com [axiomoptics.com]
- 9. IF imaging: Widefield versus confocal microscopy | Proteintech Group [ptglab.com]
- 10. Signal-to-Noise Considerations [evidentscientific.com]
- 11. microscopist.co.uk [microscopist.co.uk]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
6-TRITC vs. Newer Generation Dyes: A Cost-Benefit Analysis for Researchers
For decades, Tetramethylrhodamine Isothiocyanate (TRITC) has been a workhorse in fluorescence-based applications. However, the advent of newer generation fluorescent dyes, such as Alexa Fluor, CyDyes, and DyLight dyes, has presented researchers with a broader spectrum of options, often promising enhanced performance. This guide provides a comprehensive cost-benefit analysis of 6-TRITC versus these modern alternatives, supported by quantitative data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
Performance and Cost Comparison
The choice between this compound and newer dyes often boils down to a trade-off between cost and performance. While this compound remains a cost-effective option, newer dyes generally offer significant advantages in terms of brightness, photostability, and pH insensitivity.
| Dye Family | Key Advantages | Key Disadvantages | Price Range (per mg of reactive dye) |
| This compound | Low cost, readily available. | Lower photostability, lower quantum yield, pH sensitivity. | $115 - $232[1][2] |
| Alexa Fluor | High photostability, high quantum yield, pH insensitive, bright.[3] | Higher cost. | Varies by specific dye |
| CyDyes | Bright, relatively photostable. | Can exhibit self-quenching at high degrees of labeling. | Varies by specific dye |
| DyLight | High fluorescence intensity, high photostability, good water solubility. | Higher cost. | $423 - $718.43[4][5][6] |
Quantitative Data Summary
The following tables provide a detailed comparison of the key photophysical properties of this compound and its popular newer-generation counterparts.
Table 1: Spectroscopic Properties
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| This compound | 544 - 557[7] | 572 - 576[7] | ~85,000 | Moderate |
| Alexa Fluor 555 | 555[8] | 565[8] | 155,000[9] | High |
| Cy3 | 550 - 554[10] | 570[10] | 150,000 | High |
| DyLight 550 | 562 | 576 | 150,000 | High |
Table 2: Performance Characteristics
| Dye | Relative Brightness | Photostability | pH Sensitivity |
| This compound | Moderate | Moderate | Sensitive |
| Alexa Fluor 555 | Very High | High | Insensitive |
| Cy3 | High | High | Insensitive |
| DyLight 550 | High | High | Insensitive |
Experimental Protocols
To provide a practical context for the application of these dyes, detailed protocols for two common techniques, immunofluorescence and flow cytometry, are outlined below.
Immunofluorescence Staining Protocol (Indirect Method)
This protocol describes the use of a fluorescently labeled secondary antibody to detect a primary antibody bound to a specific target antigen within cultured cells.
-
Cell Culture and Fixation:
-
Grow adherent cells on sterile glass coverslips in a petri dish.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11]
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[11]
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[12]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG conjugated with this compound, Alexa Fluor 555, Cy3, or DyLight 550) in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[12]
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Flow Cytometry Staining Protocol (Direct Method)
This protocol outlines the direct staining of cell surface antigens using a fluorophore-conjugated primary antibody.
-
Cell Preparation:
-
Harvest cells and wash them twice with a staining buffer (e.g., PBS with 1% BSA).
-
Resuspend the cells in the staining buffer to a concentration of 1x10⁶ cells/100µL.[7]
-
-
Antibody Staining:
-
Add the fluorophore-conjugated primary antibody at the predetermined optimal concentration to the cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.[13]
-
-
Washing:
-
Wash the cells twice with the staining buffer by centrifugation (e.g., 300 x g for 5 minutes) and decanting the supernatant.
-
-
Resuspension and Analysis:
-
Resuspend the cells in an appropriate volume of staining buffer for analysis.
-
Analyze the cells on a flow cytometer using the appropriate laser and emission filters for the selected dye.
-
Mandatory Visualization
To further illustrate the concepts discussed, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5(6)-TRITC [Tetramethylrhodamine-5-(and-6)-isothiocyanate] *CAS 95197-95-8* | AAT Bioquest [aatbio.com]
- 3. Alexa Fluor™ 555 Cadaverine 1 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 4. Thermo Scientific DyLight 550 Maleimide 1 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 5. Thermo Scientific DyLight 550 NHS Ester 1 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 6. DyLight™ 550 NHS Ester 1 mg | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 7. ptglab.com [ptglab.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Invitrogen Alexa Fluor 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. sinobiological.com [sinobiological.com]
- 12. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. Flow Cytometry Protocol | Abcam [abcam.com]
literature review of 6-TRITC in specific research fields
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is a critical decision that can significantly impact the quality and reliability of experimental data. Tetramethylrhodamine-6-isothiocyanate (6-TRITC), a member of the rhodamine family of fluorescent dyes, has been a long-standing tool in various research fields. This guide provides an objective comparison of this compound with common alternatives—FITC, Alexa Fluor 568, and Cy3—supported by experimental data to inform selection for specific research applications.
Photophysical and Photostability Properties: A Quantitative Comparison
The performance of a fluorophore is dictated by its intrinsic photophysical properties. Key parameters include the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength), the quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability (the resistance to irreversible photodegradation).
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| This compound | ~544 | ~572 | ~100,000 | ~0.1-0.3 (highly solvent and environment dependent) | Moderate |
| FITC | ~495 | ~525 | ~75,000[1] | ~0.5 - 0.92[2] | Low[1][2] |
| Alexa Fluor 568 | ~578 | ~603 | ~91,300 | ~0.69[3] | High[4][5][6] |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.09 - 0.24[7][8] | Moderate to High |
Note: Quantum yield and photostability are highly dependent on the local environment, including solvent, pH, and conjugation to biomolecules. The values presented are for comparative purposes.
FITC, while having a high quantum yield, is known for its relatively high rate of photobleaching and pH sensitivity.[1][2] In contrast, Alexa Fluor 568 is recognized for its superior photostability and brightness, making it a more suitable option for demanding imaging applications that require prolonged light exposure.[4][5][6] Studies have shown that Alexa Fluor 568 exhibits significantly greater resistance to photobleaching compared to FITC.[4][5][6] Cy3 offers high molar extinction and moderate to high photostability, positioning it as a brighter alternative to TRITC in many applications.
Performance in Key Research Applications
The practical utility of a fluorophore is best assessed by its performance in specific experimental contexts. Here, we compare this compound and its alternatives in two widely used techniques: immunofluorescence and flow cytometry.
Immunofluorescence
In immunofluorescence, the ability to generate a bright, stable signal with low background is paramount for high-quality imaging. The signal-to-noise ratio (SNR) is a key metric for evaluating fluorophore performance in this application.
| Fluorophore | Relative Brightness | Signal-to-Noise Ratio (SNR) | Recommended For |
| This compound | Moderate | Moderate | General use, applications where high photostability is not critical. |
| FITC | Moderate to Dim | Moderate | Highly expressed antigens, where photobleaching can be managed.[9] |
| Alexa Fluor 568 | Bright | High | Low to high antigen expression, demanding imaging conditions. |
| Cy3 | Bright | High | Low to high antigen expression, as a brighter alternative to TRITC. |
Alexa Fluor 568 and Cy3 generally provide a higher SNR in immunofluorescence due to their superior brightness and photostability compared to FITC and this compound. For detecting low-abundance targets or for experiments requiring long acquisition times, Alexa Fluor 568 is often the preferred choice.
Flow Cytometry
In flow cytometry, the brightness of the fluorophore directly impacts the ability to resolve cell populations, especially those with low antigen expression. The stain index, a measure of the separation between positive and negative populations, is a critical parameter.
| Fluorophore | Relative Brightness in Flow Cytometry | Recommended For |
| This compound | Moderate | High to moderate antigen expression. |
| FITC | Moderate to Dim | High antigen expression.[9] |
| Alexa Fluor 568 | Bright | Low to high antigen expression. |
| Cy3 | Moderate | High to moderate antigen expression.[9] |
Phycobiliproteins like R-Phycoerythrin (PE) and Allophycocyanin (APC) are often the brightest options for flow cytometry.[9] However, among the small organic dyes compared here, Alexa Fluor 568 typically offers the best performance for detecting both high and low abundance targets due to its high brightness and photostability. For highly expressed antigens, dimmer dyes like FITC or this compound can be suitable and may help to reduce spectral spillover into other detection channels.[9]
Applications in Specific Research Fields
Beyond general cell staining, this compound and its analogs are employed in more specialized areas of research, including neuroscience and drug discovery.
Neuroscience Research
In neuroscience, fluorescent probes are essential for visualizing neuronal structures, tracking molecular transport, and studying receptor localization. This compound, often conjugated to dextrans or antibodies, has been used for neuronal tracing and immunolabeling of specific proteins in brain tissue. However, for applications requiring high sensitivity and photostability, such as live-cell imaging of dynamic neuronal processes, more advanced fluorophores like the Alexa Fluor series are often favored.
Drug Discovery: Receptor-Ligand Binding Assays
In drug discovery, fluorescently labeled ligands are valuable tools for studying receptor-ligand interactions. This compound can be conjugated to peptides or small molecules to create fluorescent probes for G protein-coupled receptors (GPCRs) and other cell surface receptors. These probes enable the characterization of binding affinities and the screening of potential drug candidates in a non-radioactive format.
Below is a generalized workflow for a fluorescent ligand binding assay.
Caption: Generalized workflow for a fluorescent ligand binding assay.
A key signaling pathway often investigated is the activation of a G protein-coupled receptor (GPCR) by its ligand, leading to downstream signaling cascades.
References
- 1. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 2. Fluorescein (FITC) | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Confirming Successful Removal of Unconjugated 6-TRITC
For researchers, scientists, and drug development professionals utilizing 6-TRITC (Tetramethylrhodamine Isothiocyanate) for bioconjugation, ensuring the complete removal of the unconjugated dye is a critical step for the reliability and accuracy of downstream applications. This guide provides a comprehensive comparison of common purification methods, supported by experimental data, and introduces a superior alternative fluorescent dye.
Comparison of Purification Methods for Unconjugated this compound Removal
The two most prevalent methods for eliminating free this compound from a bioconjugate solution are Size Exclusion Chromatography (SEC) and Dialysis. The choice between these techniques often depends on the specific requirements of the experiment, including sample volume, desired purity, and processing time.
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis | Anion Exchange Chromatography (AEX) |
| Principle | Separation based on molecular size. Larger conjugates elute first, while smaller unconjugated dye is retained. | Separation based on a concentration gradient across a semi-permeable membrane with a specific molecular weight cut-off (MWCO). | Separation based on charge. The negatively charged this compound binds to the positively charged resin, while the conjugate may or may not bind depending on its isoelectric point. |
| Efficiency of Free Dye Removal | >99% | 95-99% | >99% |
| Typical Protein Recovery | >95% | >90% | 85-95% |
| Processing Time | Fast (minutes to a few hours) | Slow (hours to days) | Moderate (hours) |
| Sample Dilution | Moderate | Minimal to none | Can be significant during elution |
| Scalability | Excellent for both small and large volumes | Best for moderate to large volumes | Good for a wide range of scales |
| Cost | Moderate (cost of columns and resin) | Low (cost of membranes and buffer) | Moderate (cost of resin and buffers) |
A Superior Alternative: this compound vs. Alexa Fluor 555
While this compound is a widely used fluorophore, modern alternatives like Alexa Fluor 555 offer significant advantages in terms of brightness, photostability, and conjugation efficiency.
| Parameter | This compound | Alexa Fluor 555 |
| Relative Brightness | Good | Excellent (Significantly brighter than this compound)[1] |
| Photostability | Moderate | Excellent (More photostable than this compound)[1] |
| Conjugation Efficiency | Good | Excellent |
| pH Sensitivity | More sensitive to pH changes | Less sensitive to pH changes |
| Ease of Unconjugated Dye Removal | Standard | Standard (similar purification methods apply) |
Experimental Protocols
Protocol 1: Purification of this compound Labeled Antibody using Size Exclusion Chromatography (SEC)
Materials:
-
This compound labeled antibody solution
-
SEC column (e.g., Sephadex G-25)
-
Equilibration/Elution Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Fraction collector (optional)
-
Spectrophotometer
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least 3-5 column volumes of the Equilibration Buffer at a flow rate recommended by the manufacturer.
-
Sample Loading: Carefully load the this compound labeled antibody solution onto the top of the column. The sample volume should not exceed 2-5% of the total column volume for optimal separation.
-
Elution: Begin the elution with the Equilibration/Elution Buffer. The larger antibody-dye conjugate will travel faster through the column and elute first. The smaller, unconjugated this compound will be retained longer and elute in later fractions.
-
Fraction Collection: Collect fractions of a defined volume.
-
Analysis: Monitor the absorbance of the collected fractions at 280 nm (for protein) and 554 nm (for this compound). The first peak corresponds to the purified conjugate, while the second, slower-eluting peak represents the free dye.
-
Pooling and Concentration: Pool the fractions containing the purified conjugate. If necessary, concentrate the sample using a centrifugal filter device.
Protocol 2: Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), or Fluorophore-to-Protein (F/P) ratio, is a crucial quality control parameter.
Methodology:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 554 nm (A554) using a spectrophotometer.
-
Calculate the concentration of the protein and the dye using the Beer-Lambert law:
-
Protein Concentration (M) = [A280 - (A554 x CF)] / ε_protein
-
CF (Correction Factor) for this compound at 280 nm is typically around 0.31.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
Dye Concentration (M) = A554 / ε_dye
-
ε_dye for this compound at 554 nm is approximately 80,000 M⁻¹cm⁻¹.
-
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizing the Workflow
Caption: Workflow for this compound conjugation, purification, and quality control.
Caption: Key characteristics of SEC and Dialysis for purification.
References
Safety Operating Guide
Comprehensive Safety Protocol for Handling 6-TRITC
Handling Tetramethylrhodamine-6-isothiocyanate (6-TRITC), a widely used fluorescent dye, demands strict adherence to safety protocols to protect laboratory personnel from potential hazards. This guide provides essential safety and logistical information, including detailed operational and disposal procedures for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure through inhalation, ingestion, or direct contact.[1]
| Protection Type | Equipment Specification | Purpose & Guidelines |
| Eye & Face Protection | Safety goggles with a snug fit.[2] A face shield should be worn over goggles when there is a significant risk of splashes.[2][3] | Protects eyes from dust particles and chemical splashes.[3] Safety glasses with side-shields are the minimum requirement.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile).[3][5] | Provides a barrier against skin contact.[5] For tasks with higher risk, consider double-gloving or wearing more robust gloves.[3] Always check gloves for tears or holes before use.[6] |
| Body Protection | A laboratory coat is the minimum requirement.[3][7] For larger quantities or tasks with a high splash potential, a chemical-resistant apron or coveralls should be worn.[2] | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Use only in a well-ventilated area or a chemical fume hood.[5][8] If dust or aerosols may be generated, or if ventilation is inadequate, a NIOSH-approved air-purifying respirator is required.[2][5] | Prevents inhalation of this compound dust, which can cause respiratory irritation.[8][9] A respirator with an A/P2 filter is a suitable option.[6] |
Operational Plan: Step-by-Step Handling Protocol
Follow this procedure to ensure the safe handling of this compound in a laboratory setting.
1. Preparation:
-
Hazard Assessment: Before starting work, review the Safety Data Sheet (SDS) for this compound.[10]
-
Work Area Setup: Ensure work is conducted in a designated area, such as a chemical fume hood or a well-ventilated space with local exhaust ventilation.[5][8] Keep the workspace clean and uncluttered.[11]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are unobstructed and accessible.[7][10]
2. Donning PPE:
-
Put on your lab coat, followed by safety goggles and/or a face shield.
-
Don the appropriate chemical-resistant gloves as the final step.
3. Handling this compound (Solid Powder):
-
Weighing: Handle the powder carefully to avoid creating dust.[8] Use non-sparking tools.[5]
-
Dissolving: When creating a solution, add the solid this compound to the solvent slowly to prevent splashing.
-
General Conduct: Avoid all contact with skin, eyes, and clothing.[5][8] Do not eat, drink, or smoke in the work area.[8]
4. Post-Handling & Storage:
-
Decontamination: Clean all contaminated surfaces thoroughly after use.[8]
-
Doffing PPE: Remove gloves first, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water after removing PPE.[6][10]
-
Storage: Store this compound in a tightly sealed, properly labeled container.[8] Keep it in a cool, dry, and well-ventilated area, protected from light and moisture.[8][12] For long-term stability, storage at -20°C is recommended.[12][13]
Emergency Procedures
Spill Response:
-
Evacuate: Alert others in the area and evacuate if necessary.[5]
-
Contain: For small powder spills, cover the area with a plastic sheet to minimize the spread of dust.[8]
-
Clean-Up: Mechanically collect the spilled material using a scoop or shovel and place it into a suitable, labeled container for disposal.[8] Avoid creating dust.[8] For liquid spills, use an inert absorbent material.[8]
-
Decontaminate: Clean the spill area thoroughly. Traces can be flushed with water after the initial clean-up.[8]
-
Dispose: Treat all spill clean-up materials as hazardous waste.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[6][9] Seek medical attention.[9]
-
Skin Contact: Remove contaminated clothing immediately and rinse the affected skin with plenty of water and soap.[6][9]
-
Inhalation: Move the person to fresh air.[8][9] If breathing is difficult, administer oxygen or artificial respiration.[8]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and then drink plenty of water.[8] Seek immediate medical attention.[6]
Disposal Plan: Step-by-Step Guide
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed waste container.[13]
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container.[13] Do not pour down the drain.[1]
-
Contaminated Materials: Any items contaminated with this compound, such as gloves, pipette tips, and wipes, must be collected in a designated hazardous waste container.[1]
-
-
Container Management:
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), the solvent, and the approximate concentration.[13]
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent.[1][14] Collect the rinsate as hazardous liquid waste.[1] Once cleaned, deface the original label and dispose of the container according to your institution's guidelines.[14]
-
-
Storage and Disposal:
Workflow for Safe Handling of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. trimaco.com [trimaco.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. echemi.com [echemi.com]
- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 7. mdanderson.org [mdanderson.org]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. chondrex.com [chondrex.com]
- 10. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 11. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 12. This compound - CAS-Number 80724-20-5 - Order from Chemodex [chemodex.com]
- 13. benchchem.com [benchchem.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
